4-Methyl-4-phenylpentan-2-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 245167. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-4-phenylpentan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-10(13)9-12(2,3)11-7-5-4-6-8-11/h4-8,10,13H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYQVRNLBAYSLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883711 | |
| Record name | Benzenepropanol, .alpha.,.gamma.,.gamma.-trimethyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2035-93-0 | |
| Record name | 4-Methyl-4-phenyl-2-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2035-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenyl-4,4-dimethyl-2-butanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002035930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2035-93-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245167 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenepropanol, .alpha.,.gamma.,.gamma.-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenepropanol, .alpha.,.gamma.,.gamma.-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-4-phenylpentan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.367 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL PHENYLBUTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M44D8GBX7A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 4-Methyl-4-phenylpentan-2-ol
This guide provides a comprehensive technical overview of 4-methyl-4-phenylpentan-2-ol, a tertiary alcohol with applications in the fragrance and cosmetic industries. Intended for researchers, scientists, and professionals in drug development, this document details the synthesis, purification, and characterization of this compound, grounded in established chemical principles and methodologies.
Introduction
This compound (CAS No. 2035-93-0) is a chiral organic compound that presents as a colorless to pale yellow liquid at room temperature.[1] Its molecular structure, featuring a phenyl group and a tertiary alcohol, contributes to its characteristic floral scent, making it a valuable ingredient in fragrance formulations.[2] Beyond its olfactory properties, this compound is also recognized for its potential as a safe and effective antibacterial agent in deodorant applications.[2] This guide will elucidate the primary synthetic route to this compound, detail its physicochemical and spectral properties, and discuss its known applications.
Synthesis of this compound via the Grignard Reaction
The most direct and widely employed method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a ketone. In this specific synthesis, methylmagnesium bromide (a Grignard reagent) reacts with 4-phenyl-2-pentanone.
Underlying Principles of the Grignard Reaction
The Grignard reagent, in this case, methylmagnesium bromide (CH₃MgBr), is a potent nucleophile due to the highly polarized carbon-magnesium bond. The carbonyl carbon of 4-phenyl-2-pentanone is electrophilic, making it susceptible to nucleophilic attack. The reaction proceeds in two key stages: the nucleophilic addition of the Grignard reagent to the ketone, followed by an acidic workup to protonate the resulting alkoxide and yield the tertiary alcohol.
To ensure a successful reaction, it is imperative to conduct the synthesis under strictly anhydrous (water-free) conditions. Grignard reagents are highly basic and will react readily with any protic source, such as water, which would quench the reagent and reduce the yield of the desired product.[3]
Experimental Workflow: Grignard Synthesis
Caption: Experimental workflow for the Grignard synthesis of this compound.
Detailed Step-by-Step Protocol
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Methyl bromide (or methyl iodide)
-
4-phenyl-2-pentanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions (flame-dried)
-
Separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium surface. Add anhydrous diethyl ether to cover the magnesium. A solution of methyl bromide in anhydrous diethyl ether is then added dropwise from the dropping funnel. The reaction is initiated by gentle warming and is maintained at a gentle reflux until all the magnesium has reacted. The resulting gray-black solution is the methylmagnesium bromide Grignard reagent.
-
Reaction with Ketone: The Grignard reagent solution is cooled in an ice bath. A solution of 4-phenyl-2-pentanone in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
Workup: The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. This will protonate the magnesium alkoxide intermediate and precipitate magnesium salts.
-
Extraction and Drying: The resulting mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.[4][5]
Physicochemical and Spectral Properties
A comprehensive understanding of the physicochemical and spectral properties of this compound is crucial for its characterization and quality control.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 2035-93-0 | |
| Molecular Formula | C₁₂H₁₈O | [1] |
| Molecular Weight | 178.27 g/mol | |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 132-133 °C at 17 Torr | |
| Density | 0.960 g/cm³ at 25 °C | |
| Refractive Index | 1.504 | |
| Solubility | Soluble in organic solvents, limited solubility in water | [1] |
Spectral Data
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule. The expected chemical shifts (δ) in ppm relative to TMS are:
-
δ 7.2-7.4 (m, 5H): Aromatic protons of the phenyl group.
-
δ 3.8-4.0 (m, 1H): Methine proton at the C2 position (CH-OH).
-
δ 1.8-2.0 (m, 2H): Methylene protons at the C3 position (-CH₂-).
-
δ 1.6 (s, 1H): Hydroxyl proton (-OH). The chemical shift of this proton can vary depending on concentration and solvent.
-
δ 1.3 (s, 6H): Methyl protons of the two methyl groups at the C4 position.
-
δ 1.2 (d, 3H): Methyl protons of the methyl group at the C2 position.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The expected chemical shifts (δ) in ppm are:
-
δ 147-149: Quaternary aromatic carbon (C-ipso).
-
δ 128-129: Aromatic CH carbons (C-meta).
-
δ 126-127: Aromatic CH carbons (C-ortho).
-
δ 125-126: Aromatic CH carbon (C-para).
-
δ 68-70: Carbon bearing the hydroxyl group (C2).
-
δ 50-52: Methylene carbon (C3).
-
δ 38-40: Quaternary carbon (C4).
-
δ 29-31: Methyl carbons at C4.
-
δ 23-25: Methyl carbon at C2.[6]
Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 178. Key fragmentation patterns would include the loss of a methyl group (m/z = 163), loss of a water molecule (m/z = 160), and cleavage of the C2-C3 bond.
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands:
-
Broad peak around 3400 cm⁻¹: O-H stretching of the alcohol.
-
Peaks around 3000-3100 cm⁻¹: C-H stretching of the aromatic ring.
-
Peaks around 2850-2970 cm⁻¹: C-H stretching of the aliphatic groups.
-
Peaks around 1600 and 1495 cm⁻¹: C=C stretching of the aromatic ring.
-
Peak around 1100-1150 cm⁻¹: C-O stretching of the tertiary alcohol.
Potential Side Reactions and Purification Strategies
The primary side reaction of concern during the Grignard synthesis is the formation of biphenyl, which arises from the coupling of the Grignard reagent with any unreacted methyl bromide. This can be minimized by the slow addition of the alkyl halide during the formation of the Grignard reagent and by maintaining a moderate reaction temperature.[3]
Another potential side reaction is the enolization of the starting ketone, 4-phenyl-2-pentanone, by the Grignard reagent acting as a base. This would lead to the recovery of unreacted starting material after workup. Using a highly reactive Grignard reagent and low temperatures can help to favor the desired nucleophilic addition over enolization.
Purification of the final product is typically achieved through fractional distillation under reduced pressure.[4][5] This technique is effective for separating liquids with close boiling points and is well-suited for removing any unreacted starting materials or lower-boiling side products.[7]
Applications and Biological Activity
The primary application of this compound is in the fragrance and cosmetic industries.[2] Its floral and green scent profile makes it a desirable component in perfumes and other scented products.
Of particular interest to the drug development community is its reported antibacterial activity. It is marketed as a safe and effective ingredient for deodorant applications, suggesting activity against common skin bacteria.[2] While detailed studies on its mechanism of action and spectrum of activity are not widely available in the public domain, its structural features may warrant further investigation for broader antimicrobial applications.
A search of publicly available toxicological databases did not yield specific in-vitro cytotoxicity data for this compound. However, related compounds such as 4-methylpentan-2-ol have been shown to have low acute toxicity.[8] As with any chemical, appropriate safety precautions should be taken during handling.
Conclusion
This compound is a valuable specialty chemical with established applications in the fragrance industry and emerging potential as an antibacterial agent. Its synthesis via the Grignard reaction is a robust and well-understood process. This guide has provided a detailed protocol for its synthesis, a comprehensive overview of its physicochemical and spectral properties, and a discussion of its current applications. For researchers and professionals in drug development, the antibacterial properties of this molecule may present an interesting starting point for further investigation and derivatization to explore novel therapeutic agents.
References
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4-methyl-4-phenyl-2-pentanol symdeo MPP (Symrise) - The Good Scents Company. (URL: [Link])
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4-METHYLPENTAN-2-OL CAS N°: 108-11-2 - OECD. (URL: [Link])
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Vetikon | C12H16O | CID 81898 - PubChem - NIH. (URL: [Link])
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RIFM fragrance ingredient safety assessment, 4-methyl-2-pentanone, CAS Registry Number 108-10-1 - ScienceDirect. (URL: [Link])
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Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. (URL: [Link])
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry - ACS Publications. (URL: [Link])
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Purification: Fractional Distillation - Department of Chemistry : University of Rochester. (URL: [Link])
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2-Methyl-4-phenyl-2-pentanol | C12H18O | CID 548005 - PubChem. (URL: [Link])
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7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (URL: [Link])
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Fractional Distillation: Ethanol/Water Separation - YouTube. (URL: [Link])
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Purification by fractional distillation | - ChemBAM. (URL: [Link])
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Grignard Reaction - Unknown. (URL: [Link])
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. (URL: [Link])
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The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one - Aroon Chande. (URL: [Link])
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Compound Identity and Physicochemical Properties
An In-Depth Technical Guide to the Synthesis and Characterization of 4-Methyl-4-phenylpentan-2-ol
This guide provides a comprehensive technical overview of this compound (CAS No. 2035-93-0), a tertiary alcohol with applications as a synthetic intermediate and a functional ingredient in consumer products. We will delve into a robust synthetic protocol, explore its detailed characterization through modern analytical techniques, and discuss the scientific rationale underpinning these methodologies.
This compound is a chiral tertiary alcohol. Its structure features a pentanol backbone with a phenyl group and two methyl groups at the C4 position, and a hydroxyl group at the C2 position. This structure dictates its physical and chemical behavior, including its solubility, boiling point, and spectroscopic signature.
dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Chemical Structure of this compound.
Key physicochemical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 2035-93-0 | [1] |
| Molecular Formula | C₁₂H₁₈O | [1] |
| Molecular Weight | 178.27 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Solubility | Soluble in organic solvents; limited in water | [1] |
| Specific Gravity | 0.9625 - 0.9725 @ 25°C | N/A |
| Flash Point | > 100 °C | N/A |
| Storage | Sealed in dry, room temperature conditions |
Synthesis via Grignard Reaction
The formation of a tertiary alcohol is efficiently achieved via the nucleophilic addition of a Grignard reagent to a ketone. For this compound, a logical and field-proven approach is the reaction of methylmagnesium bromide with the precursor ketone, 4-methyl-4-phenylpentan-2-one.
The causality of this choice is twofold: the starting ketone is commercially available, and the reaction is highly reliable for creating the C-C bond at the tertiary alcohol center. The entire process, from reagent preparation to product isolation, must be conducted under anhydrous conditions until the final hydrolysis step to prevent quenching of the highly basic Grignard reagent.[3][4]
Experimental Protocol: Synthesis
This protocol is a self-validating system; successful formation of the Grignard reagent is the critical control point, often indicated by a change in color and gentle reflux.
-
Apparatus Preparation: All glassware (round-bottom flask, condenser, dropping funnel) must be rigorously dried in an oven overnight and assembled hot under a dry nitrogen or argon atmosphere to exclude moisture.[3]
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 eq.) in the reaction flask.
-
Add a small crystal of iodine; its color will fade as the magnesium surface is activated.[5]
-
Add a small portion of a solution of methyl bromide (1.1 eq.) in anhydrous diethyl ether via the dropping funnel.
-
Initiate the reaction with gentle warming. A successful start is marked by bubble formation and the disappearance of the iodine color.
-
Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.[6]
-
-
Nucleophilic Addition:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Add a solution of 4-methyl-4-phenylpentan-2-one (1.0 eq.) in anhydrous ether to the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent. This step is exothermic and the addition rate must be controlled to maintain a gentle reaction.[6]
-
After addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure completion.
-
-
Workup and Isolation:
-
Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate alkoxide and dissolves the magnesium salts.[7]
-
Transfer the mixture to a separatory funnel. Separate the aqueous and ether layers.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine all organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[7]
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by vacuum distillation.
-
Spectroscopic and Analytical Characterization
A full characterization is essential to confirm the structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.20 - 7.40 | Multiplet | 5H | Ar-H | Aromatic protons of the phenyl group. |
| ~ 3.85 | Multiplet | 1H | CH -OH (C2) | Deshielded by the adjacent hydroxyl group. |
| ~ 1.80 | Singlet | 1H | OH | Exchangeable proton; shift is concentration-dependent. |
| ~ 1.75 | Multiplet | 2H | CH ₂ (C3) | Methylene protons adjacent to two chiral centers. |
| ~ 1.30 | Singlet | 6H | C(Ph)(CH ₃)₂ (C4-Me) | Two equivalent methyl groups on the quaternary carbon. |
| ~ 1.15 | Doublet | 3H | CH(O)CH ₃ (C1) | Methyl group split by the C2 proton. |
Predicted ¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 148 | C -Ph (C4) | Quaternary carbon attached to the phenyl group. |
| ~ 128.5 | Ar-C H (para) | Aromatic carbons. |
| ~ 127.0 | Ar-C H (ortho/meta) | Aromatic carbons. |
| ~ 125.5 | Ar-C (ipso) | Aromatic carbon attached to the alkyl chain. |
| ~ 68 | C H-OH (C2) | Carbon bearing the hydroxyl group. |
| ~ 50 | C H₂ (C3) | Methylene carbon. |
| ~ 38 | C (Ph)(CH₃)₂ (C4) | Quaternary aliphatic carbon. |
| ~ 30 | C(Ph)(C H₃)₂ (C4-Me) | Geminal methyl carbons. |
| ~ 24 | CH(O)C H₃ (C1) | Methyl carbon adjacent to the hydroxyl-bearing carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. The spectrum of this compound is expected to show characteristic absorptions for the hydroxyl and aromatic groups.
| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |
| 3500 - 3200 | O-H stretch | Strong, Broad | Indicative of intermolecular hydrogen bonding of the alcohol.[8] |
| 3100 - 3000 | C(sp²)-H stretch | Medium | Aromatic C-H stretching. |
| 2990 - 2850 | C(sp³)-H stretch | Strong | Aliphatic C-H stretching from methyl and methylene groups.[9] |
| ~1600, ~1450 | C=C stretch | Medium-Weak | Aromatic ring skeletal vibrations. |
| ~1210 - 1150 | C-O stretch | Strong | The C-O stretching band for a tertiary alcohol falls in this region.[10] |
Mass Spectrometry (MS)
Under electron ionization (EI), tertiary alcohols often exhibit a weak or entirely absent molecular ion (M⁺) peak due to the instability of the parent ion.[11][12] The fragmentation is dominated by pathways that lead to stable carbocations.
-
Molecular Ion (M⁺): m/z = 178 (expected to be weak or absent).
-
Dehydration: A common fragmentation for alcohols is the loss of a water molecule, leading to a peak at [M-18]⁺, m/z = 160.[13]
-
Alpha (α)-Cleavage: Cleavage of the C-C bond adjacent to the oxygen-bearing carbon is a dominant pathway as it forms a stabilized cation. For this molecule, two primary α-cleavage events are predicted:
-
Loss of a methyl radical (•CH₃): Cleavage between C1 and C2 would result in a fragment at [M-15]⁺, but this is less likely than the alternative.
-
Loss of the isobutylphenyl radical: Cleavage between C2 and C3 is highly favorable, producing a resonance-stabilized cation at m/z = 45 ([CH₃CH=OH]⁺). This is often a diagnostic peak for alcohols with this structural feature.[13]
-
-
Benzylic Cleavage: Another significant fragmentation involves cleavage to form a stable benzylic cation. Loss of the hydroxypropyl group would lead to a fragment at m/z = 119 ([C₉H₁₁]⁺), corresponding to the 1,1-dimethylphenylethyl cation. This is expected to be a major peak.
Chromatographic Purity Analysis
Purity is typically assessed using Gas Chromatography (GC) with a Flame Ionization Detector (FID) or coupled to a Mass Spectrometer (GC-MS). A non-polar or medium-polarity column (e.g., DB-5 or equivalent) is suitable. The appearance of a single major peak confirms the purity of the sample. Thin-Layer Chromatography (TLC) can also be used for rapid purity checks during synthesis, typically using a silica gel plate and a hexane/ethyl acetate solvent system.[1]
Applications and Safety
-
Applications: This compound is noted for its use as an effective and safe anti-bacterial ingredient in deodorant formulations. [N/A] It also serves as a versatile intermediate in the synthesis of more complex organic molecules.[1]
-
Safety: this compound should be handled with care. It is associated with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.
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Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online. [Link]
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Ashenhurst, J. Interpreting IR Spectra - A Quick Guide. Chemistry Steps. [Link]
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Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. [Link]
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University of Calgary. IR Spectroscopy Tutorial: Alcohols. [Link]
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Fragmentation Pattern Of Alcohol, Phenol And Thiols / Mass Spectrometry analysis. (2021, July 4). YouTube. [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0032375). [Link]
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Ashenhurst, J. Mass Spectrometry of Alcohols. Chemistry Steps. [Link]
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ResearchGate. ORGANIC II LABORATORY(Major's) KELLY Grignard Reaction. [Link]
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The Organic Chemistry Tutor. (2025, August 12). Mass Spectrometry of Alcohols. YouTube. [Link]
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PubChem. 2-Methyl-4-phenyl-2-pentanol. [Link]
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LookChem. 4-Methyl-4-phenylpentan-2-one. [Link]
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Cenmed Enterprises. 4 Methyl 4 Phenylpentan 2 One. [Link]
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Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]
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4-Methyl-4-phenylpentan-2-ol structural analysis and confirmation
An In-depth Technical Guide for the Structural Analysis and Confirmation of 4-Methyl-4-phenylpentan-2-ol
Introduction
In the landscape of chemical synthesis and material science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research and development is built. This guide provides a comprehensive, multi-technique framework for the structural elucidation of this compound (CAS No. 2035-93-0), a chiral alcohol with applications as an intermediate in organic synthesis and as a functional ingredient in the fragrance industry.[1][2] Its structure, comprising a secondary alcohol, a quaternary benzylic carbon, and multiple methyl groups, presents a unique spectroscopic puzzle whose pieces must fit together perfectly.
This document moves beyond a simple recitation of data, adopting the perspective of an application scientist to explain the causality behind experimental choices. We will explore how ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy serve as a self-validating analytical system. Each technique provides a unique and complementary layer of information, and when synthesized, they converge to provide irrefutable proof of the molecular architecture.
Molecular Architecture and Spectroscopic Implications
Before delving into instrumental analysis, a foundational understanding of the target molecule's structure is paramount. This allows us to form hypotheses and predict the spectroscopic outputs we expect to observe.
Chemical Structure:
Key Structural Features & Hypotheses:
-
Secondary Alcohol (-CH(OH)-): This group is expected to show a characteristic broad absorption in the IR spectrum and a distinct methine proton signal in the ¹H NMR spectrum. Its presence is also likely to induce specific fragmentation patterns in mass spectrometry, such as dehydration.
-
Phenyl Group (Ph): The aromatic ring will produce characteristic signals in both ¹H and ¹³C NMR spectra, as well as distinct absorption bands in the IR spectrum.
-
Quaternary Carbon (-C(CH₃)₂Ph): This carbon, bonded to the phenyl group and two methyl groups, will be readily identifiable in the ¹³C NMR spectrum as a signal with no attached protons (as confirmed by DEPT experiments).
-
Chirality and Diastereotopicity: The molecule contains a stereocenter at C2 (the carbon bearing the hydroxyl group). This chirality renders the adjacent methylene (CH₂) protons and the two methyl groups on the quaternary carbon (C4) diastereotopic. Consequently, they are chemically non-equivalent and should produce separate, distinct signals in the NMR spectra. This is a critical insight that a cursory analysis might miss.
¹H NMR Spectroscopy: Mapping the Proton Framework
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and relative numbers of protons in a molecule.
Causality of the Experiment: We employ ¹H NMR to create a proton "map" of the molecule. The chemical shift of each proton reveals its electronic environment (e.g., proximity to the electronegative oxygen or the aromatic ring), while the splitting pattern (multiplicity) reveals the number of neighboring protons, allowing us to piece together the carbon skeleton.
Predicted ¹H NMR Data
Based on the structure, we can anticipate the following signals in a deuterated chloroform (CDCl₃) solvent.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Phenyl (Ar-H) | 7.20 - 7.40 | Multiplet (m) | 5H | Protons on the monosubstituted benzene ring. |
| Methine (-CH(OH)-) | ~3.8 - 4.1 | Multiplet (m) | 1H | Deshielded by the adjacent oxygen atom; coupled to the C2-CH₃ and C3-CH₂ protons. |
| Methylene (-CH₂-) | ~1.8 - 2.2 | 2 x Multiplets (m) | 2H | Diastereotopic protons, appearing as distinct and complex signals due to coupling with the C2-methine proton. |
| Hydroxyl (-OH) | Variable (e.g., 1.5 - 2.5) | Broad Singlet (br s) | 1H | Chemical shift is concentration and temperature-dependent; proton exchange broadens the signal. |
| C2-Methyl (-CH₃) | ~1.25 | Doublet (d) | 3H | Coupled to the single methine proton at C2. |
| C4-Methyls (-C(CH₃)₂) | ~1.30 and ~1.32 | 2 x Singlets (s) | 6H (3H each) | Diastereotopic and chemically non-equivalent; no adjacent protons to couple with, hence they are singlets. |
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16 (adjust for signal-to-noise).
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.
Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR structural analysis.
¹³C NMR Spectroscopy: Delineating the Carbon Skeleton
While ¹H NMR maps the protons, ¹³C NMR spectroscopy and its associated techniques, like DEPT (Distortionless Enhancement by Polarization Transfer), reveal the carbon framework.
Causality of the Experiment: We expect 12 distinct carbon atoms in the molecule due to its asymmetry. A standard broadband-decoupled ¹³C experiment will confirm this count. Subsequently, a DEPT-135 experiment is crucial for validation; it differentiates carbons by their attached protons, showing CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are absent in a DEPT-135 spectrum. This combination provides a powerful, self-validating method for assigning the carbon skeleton.
Predicted ¹³C NMR and DEPT-135 Data
| Carbon Assignment | Predicted δ (ppm) | DEPT-135 Phase | Rationale |
| C-ipso (Aromatic) | ~148 | Absent | Quaternary aromatic carbon attached to the alkyl chain. |
| C-ortho/meta (Aromatic) | ~126 - 128 | Positive (CH) | Aromatic CH carbons. |
| C-para (Aromatic) | ~125 | Positive (CH) | Aromatic CH carbon. |
| C4 (Quaternary, -C (CH₃)₂) | ~38 | Absent | Aliphatic quaternary carbon. |
| C2 (-C H(OH)-) | ~68 | Positive (CH) | Carbon bearing the hydroxyl group, significantly deshielded. |
| C3 (-C H₂-) | ~52 | Negative (CH₂) | Methylene carbon. |
| C4-Methyls (-C(C H₃)₂) | ~29 (two signals) | Positive (CH₃) | Diastereotopic methyl carbons on the quaternary center. |
| C1 (-C H₃) | ~24 | Positive (CH₃) | Methyl carbon adjacent to the hydroxyl-bearing carbon. |
Experimental Protocol: ¹³C NMR & DEPT-135 Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: Utilize a 400 MHz NMR spectrometer (observing at ~100 MHz for ¹³C).
-
Acquisition Parameters (¹³C):
-
Pulse Program: Standard proton-decoupled single pulse (zgpg30).
-
Spectral Width: ~240 ppm.
-
Number of Scans: 1024 or more (¹³C is less sensitive).
-
-
Acquisition Parameters (DEPT-135):
-
Pulse Program: Standard DEPT-135 sequence.
-
Parameters: Use standard instrument parameters.
-
-
Processing: Apply Fourier transformation and corrections as for ¹H NMR.
Workflow for ¹³C NMR Analysis
Caption: Logic for ¹³C NMR and DEPT-135 analysis.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.
Causality of the Experiment: We use Electron Ionization (EI) as the ionization method because it induces predictable and well-documented fragmentation pathways in molecules like alcohols. The primary goals are to confirm the molecular weight of 178.27 g/mol by observing the molecular ion (M⁺˙) and to validate the structure by identifying characteristic fragments, such as those arising from dehydration and alpha-cleavage, which are hallmarks of alcohols.[4]
Predicted EI-MS Fragmentation
| m/z Value | Proposed Fragment | Formula | Fragmentation Pathway |
| 178 | Molecular Ion (M⁺˙) | [C₁₂H₁₈O]⁺˙ | Intact molecule radical cation. |
| 163 | [M - CH₃]⁺ | [C₁₁H₁₅O]⁺ | Loss of a methyl radical. |
| 160 | [M - H₂O]⁺˙ | [C₁₂H₁₆]⁺˙ | Dehydration, a classic alcohol fragmentation. |
| 133 | [M - C₃H₇O]⁺ | [C₁₀H₁₃]⁺ | Alpha-cleavage of the C3-C4 bond, forming a stable tertiary benzylic carbocation. |
| 119 | [C₉H₁₁]⁺ | [C₉H₁₁]⁺ | Loss of acetone from the molecular ion. |
| 45 | [C₂H₅O]⁺ | [C₂H₅O]⁺ | Alpha-cleavage of the C2-C3 bond. |
Experimental Protocol: EI-MS Acquisition
-
Sample Introduction: Introduce a small amount of the neat liquid sample via a direct insertion probe or GC inlet.
-
Instrumentation: Use a mass spectrometer equipped with an electron ionization source (e.g., a GC-MS system).
-
Acquisition Parameters:
-
Ionization Energy: 70 eV (standard).
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: ~230 °C.
-
-
Analysis: Identify the molecular ion peak and major fragment peaks. Propose structures for fragments that are consistent with the parent molecule.
Workflow for Mass Spectrometry Analysis
Caption: Workflow for structural confirmation by MS.
Infrared Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.
Causality of the Experiment: This is often the first analytical step performed. Its purpose is to quickly confirm the presence of the key functional groups hypothesized from the structure—namely, the alcohol's O-H group and the C-O bond, as well as the aromatic ring. The absence of other strong absorptions (e.g., a C=O stretch around 1715 cm⁻¹) is equally important, as it rules out alternative isomeric structures like ketones.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Appearance |
| 3550 - 3200 | O-H stretch (alcohol) | Strong | Broad |
| 3100 - 3000 | C-H stretch (aromatic) | Medium | Sharp |
| 2990 - 2850 | C-H stretch (aliphatic) | Strong | Sharp |
| 1600, 1495, 1450 | C=C stretch (aromatic ring) | Medium-Weak | Sharp |
| ~1100 | C-O stretch (secondary alcohol) | Strong | Sharp |
| 760, 700 | C-H out-of-plane bend | Strong | Sharp |
References for IR data:[4][5][6][7]
Experimental Protocol: FTIR Acquisition
-
Sample Preparation: Place one drop of the neat liquid sample directly onto the diamond crystal of an ATR (Attenuated Total Reflectance) FTIR spectrometer.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Acquisition:
-
Background Scan: Perform a background scan with a clean ATR crystal.
-
Sample Scan: Acquire the sample spectrum.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Analysis: Label the major peaks and assign them to the corresponding functional group vibrations.
Data Synthesis: A Unified Structural Conclusion
The true power of this analytical approach lies in the synthesis of all data points. No single technique provides the complete picture, but together, they form a self-validating system that confirms the structure of this compound with a high degree of confidence.
-
IR confirms the presence of an -OH group and an aromatic ring.
-
MS confirms the molecular weight of 178 and shows fragmentation patterns (dehydration) characteristic of an alcohol.
-
¹³C NMR confirms the presence of 12 unique carbons, correctly identifying the number of CH₃, CH₂, CH, and quaternary carbons via DEPT-135.
-
¹H NMR provides the final, detailed map, showing the connectivity and specific chemical environments of all protons, including the crucial observation of diastereotopic signals that validates the chiral nature and specific arrangement of the molecule.
The data are not merely additive; they are synergistic. The broad O-H IR stretch corresponds to the exchangeable -OH proton in the ¹H NMR. The molecular weight from MS matches the molecular formula derived from NMR. The fragments lost in the mass spectrum correspond to logical substructures identified in the NMR spectra. This interlocking evidence leads to an unambiguous structural assignment.
Logical Confirmation Pathway
Caption: Convergence of spectroscopic data for structural confirmation.
References
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Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]
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Re3data.org. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]
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Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]
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Clark Physical Sciences Library. (n.d.). SDBS: Spectral Database for Organic Compounds. Retrieved from [Link]
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Lafayette College Libraries. (n.d.). Spectral database for organic compounds, SDBS. Retrieved from [Link]
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Cheméo. (n.d.). 4-Methyl-4-phenyl-2-pentanol - Chemical & Physical Properties. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 99870, Dimethyl phenylbutanol. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C12H18O). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 548005, 2-Methyl-4-phenyl-2-pentanol. Retrieved from [Link]
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LibreTexts Chemistry. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
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Química Orgánica. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]
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Adi Chemistry. (2024). Infrared spectroscopy alcohols phenols. YouTube. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 4-Methyl-4-phenyl-2-pentanol. In NIST Chemistry WebBook. Retrieved from [Link]
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ChemSynthesis. (n.d.). 4-methyl-2-phenyl-4-penten-2-ol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11052214, 4-Methyl-1-phenylpentan-1-ol. Retrieved from [Link]
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An In-Depth Technical Guide to 4-Methyl-4-phenylpentan-2-ol: Properties, Synthesis, and Analysis
Introduction and Overview
4-Methyl-4-phenylpentan-2-ol is a tertiary alcohol with significant applications in organic synthesis and as a fragrance ingredient.[1] Its unique structure, featuring a chiral center at the C2 position and a quaternary carbon bearing a phenyl group, imparts specific physical and chemical properties that are of interest to researchers in synthetic chemistry and materials science. This guide provides a comprehensive examination of its molecular structure, physical and chemical characteristics, a detailed protocol for its synthesis via the Grignard reaction, methods for its spectroscopic characterization, and essential safety information. The insights herein are curated for professionals in research, development, and quality control who require a deep, practical understanding of this compound.
Molecular Structure and Identifiers
The structural integrity of a compound is the foundation of its properties. This compound is characterized by a pentanol backbone with a hydroxyl group at the second carbon, and both a methyl and a phenyl group at the fourth carbon.
-
IUPAC Name: this compound[1]
-
CAS Number: 2035-93-0[1]
-
Molecular Formula: C₁₂H₁₈O[1]
-
Molecular Weight: 178.27 g/mol [1]
-
Canonical SMILES: CC(CC(C)(C)C1=CC=CC=C1)O[1]
-
InChI Key: NCYQVRNLBAYSLE-UHFFFAOYSA-N
Physical Properties
The physical properties of this compound are dictated by its molecular structure. The presence of a polar hydroxyl (-OH) group allows for hydrogen bonding, which elevates its boiling point relative to non-polar analogues of similar molecular weight. However, the bulky non-polar regions, including the phenyl ring and alkyl chain, render it hydrophobic, leading to limited solubility in water but good solubility in organic solvents.[2] It typically presents as a colorless to pale yellow liquid at room temperature.[2]
| Property | Value | Source(s) |
| Molecular Weight | 178.27 g/mol | PubChem[1] |
| Physical Form | Liquid | Sigma-Aldrich, CymitQuimica[2] |
| Boiling Point | 132-133 °C at 17 Torr | ECHEMI[3] |
| Density | 0.960 g/cm³ at 25 °C | ECHEMI[3] |
| Refractive Index | 1.504 | ECHEMI[3] |
| Solubility | Limited solubility in water; soluble in organic solvents. | CymitQuimica[2] |
| Flash Point | 106.5 °C | ECHEMI[3] |
Chemical Properties and Reactivity
As a tertiary alcohol, this compound exhibits characteristic reactivity. The hydroxyl group is the primary site of reaction, but the steric hindrance from the adjacent quaternary carbon and phenyl group influences reaction rates and mechanisms.
-
Resistance to Oxidation: Unlike primary and secondary alcohols, tertiary alcohols like this compound are resistant to oxidation under standard conditions (e.g., using chromic acid) because they lack a hydrogen atom on the carbinol carbon. Stronger oxidizing agents will cause cleavage of carbon-carbon bonds.
-
Dehydration: Under acidic conditions (e.g., with sulfuric acid or phosphoric acid) and heat, it will readily undergo dehydration to form alkenes. The major product would likely be 4-methyl-4-phenyl-1-pentene or 4-methyl-4-phenyl-2-pentene, following Zaitsev's rule where applicable, though elimination pathways can be complex.
-
Nucleophilicity: The oxygen atom's lone pairs make the alcohol a weak nucleophile. It can be converted to a better nucleophile (an alkoxide) by deprotonation with a strong base.
-
Chirality: The molecule contains a stereocenter at the C2 carbon, meaning it can exist as two enantiomers, (R)- and (S)-4-methyl-4-phenylpentan-2-ol. This chiral nature is particularly relevant in asymmetric synthesis.[2]
Synthesis and Characterization
A reliable and common method for synthesizing tertiary alcohols is the Grignard reaction. This involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a ketone.
Common Synthesis Pathway: Grignard Reaction
The synthesis of this compound can be efficiently achieved by reacting 4-phenyl-2-pentanone with methylmagnesium bromide (CH₃MgBr) . The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. A subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol.
Caption: Synthesis workflow for this compound via Grignard reaction.
Experimental Protocol: Synthesis
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals with appropriate safety measures.
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add magnesium turnings. Add a solution of methyl bromide in anhydrous diethyl ether slowly via the dropping funnel to initiate the reaction. Maintain a gentle reflux until all the magnesium has been consumed.
-
Reaction with Ketone: Cool the freshly prepared methylmagnesium bromide solution in an ice bath. Dissolve 4-phenyl-2-pentanone in anhydrous diethyl ether and add it dropwise to the Grignard reagent with continuous stirring.
-
Quenching and Workup: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2-3 times). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Spectroscopic Analysis
Spectroscopic methods are essential for verifying the structure of the synthesized product.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals:
-
A singlet for the two diastereotopic methyl groups on C4.
-
A singlet for the methyl group on C2.
-
Signals for the methylene protons (CH₂) at C3, which may appear as a complex multiplet.
-
A multiplet in the aromatic region (approx. 7.2-7.4 ppm) corresponding to the phenyl group protons.
-
A broad singlet for the hydroxyl (-OH) proton, which is exchangeable with D₂O.
-
-
Infrared (IR) Spectroscopy: Key absorption bands would confirm functional groups:
-
A broad peak around 3400-3600 cm⁻¹ indicates the O-H stretching of the alcohol.
-
Sharp peaks around 2900-3000 cm⁻¹ correspond to C-H stretching of the alkyl groups.
-
Peaks around 1450-1600 cm⁻¹ are characteristic of the C=C stretching within the aromatic ring.
-
A C-O stretching band will be present around 1100-1200 cm⁻¹.
-
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z = 178. A prominent peak would be expected at m/z = 163, corresponding to the loss of a methyl group ([M-15]⁺). Another significant fragmentation would be the loss of water ([M-18]⁺).
Safety and Handling
This compound requires careful handling in a laboratory setting.
-
GHS Hazard Statements: The compound is classified as harmful if swallowed (H302) and causes serious eye irritation (H319).[1][3] It may also cause skin and respiratory irritation (H315, H335).
-
Precautionary Measures:
-
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[5]
-
Skin Contact: Wash off with soap and plenty of water.[4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[5]
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 99870, Dimethyl phenylbutanol. Retrieved from [Link]
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 62661, alpha-(2-Methylpropyl)benzeneethanol. Retrieved from [Link]
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Pharmaffiliates (2023). Product Page for this compound. Retrieved from [Link]
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Chemsrc (2023). Product Page for 4-phenylpentan-2-ol. Retrieved from [Link]
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Cole-Parmer (2023). Material Safety Data Sheet - 4-Methyl-4-phenylpentan-2-one. Retrieved from [Link]
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Carl ROTH (2023). Safety Data Sheet: 4-Methyl-2-pentanol. Retrieved from [Link]
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Ing. Petr Švec - PENTA s.r.o. (2023). Safety Data Sheet for 4-Methyl-2-pentanone. Retrieved from [Link]
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An In-depth Technical Guide to 4-Methyl-4-phenylpentan-2-ol: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-4-phenylpentan-2-ol, a tertiary alcohol with the chemical formula C₁₂H₁₈O, is a molecule that has carved a niche for itself primarily in the fragrance and cosmetic industries.[1][2] Its unique structural features, combining a phenyl ring and a secondary alcohol, contribute to its characteristic floral scent and its utility as an antibacterial agent. This guide provides a comprehensive overview of the discovery, synthesis, characterization, and applications of this compound, offering valuable insights for professionals in organic synthesis and product development.
Discovery and Historical Synthesis
While the exact moment of the first synthesis of this compound is not prominently documented in contemporary literature, a reference points towards early work by Hoffman, published in the Journal of the American Chemical Society in 1929, as a potential origin.[3] The historical synthesis of tertiary alcohols often involved the use of Grignard reagents, a powerful tool for carbon-carbon bond formation discovered in the early 20th century. It is highly probable that the initial synthesis of this compound was achieved through a similar pathway.
A plausible and industrially relevant synthetic route to this compound involves a two-step process. This approach leverages two cornerstone reactions in organic chemistry: the Friedel-Crafts acylation and a subsequent reduction or Grignard reaction. This method offers a logical and efficient pathway from readily available starting materials.
Step 1: Friedel-Crafts Acylation for the Synthesis of 4-Methyl-4-phenylpentan-2-one
The synthesis commences with the Friedel-Crafts acylation of benzene with mesityl oxide in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This reaction forms the key intermediate, 4-Methyl-4-phenylpentan-2-one. The causality behind this choice lies in the electrophilic nature of the acylium ion generated from mesityl oxide and AlCl₃, which readily attacks the electron-rich benzene ring to form a stable ketone.
Step 2: Reduction of 4-Methyl-4-phenylpentan-2-one
The resulting ketone, 4-Methyl-4-phenylpentan-2-one, can then be converted to the target alcohol, this compound, through reduction. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This step is a nucleophilic addition of a hydride ion to the carbonyl carbon of the ketone.
Alternatively, a Grignard reaction can be employed. Reacting 4-Methyl-4-phenylpentan-2-one with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would also yield the tertiary alcohol. However, for the synthesis of this compound from this specific ketone, reduction is the more direct route.
Physicochemical and Spectroscopic Characterization
This compound is a colorless to pale yellow liquid at room temperature.[4] Its molecular and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈O | [2] |
| Molecular Weight | 178.27 g/mol | [5] |
| CAS Number | 2035-93-0 | [2] |
| Boiling Point | 132-133 °C @ 17 Torr | [2] |
| Density | 0.960 g/cm³ @ 25 °C | [2] |
| Refractive Index | 1.504 | [2] |
Spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group. Strong absorptions in the 2850-3000 cm⁻¹ range are due to C-H stretching vibrations of the alkyl groups. The presence of the aromatic ring is indicated by peaks around 1600 and 1450 cm⁻¹ (C=C stretching) and absorptions in the 690-900 cm⁻¹ region (C-H out-of-plane bending).[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons (typically in the 7.0-7.5 ppm region), a multiplet for the proton on the carbon bearing the hydroxyl group (CH-OH), and singlets for the methyl groups. The diastereotopic nature of the methylene protons adjacent to the chiral center may lead to more complex splitting patterns.
-
¹³C NMR: The carbon NMR spectrum would display a signal for the carbon attached to the hydroxyl group in the 60-80 ppm range. The aromatic carbons would appear in the 120-150 ppm region, and the aliphatic carbons would resonate at higher field (lower ppm values).[5]
-
-
Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 178. Fragmentation patterns would likely involve the loss of water (M-18) and cleavage of the carbon-carbon bonds adjacent to the oxygen atom and the phenyl group.[5]
Applications in Industry
The primary application of this compound is in the fragrance and cosmetics industry .[1][2] It possesses a pleasant floral, hyacinth-like odor, making it a valuable component in various perfume compositions, colognes, and scented personal care products.[1][7]
Furthermore, this compound is marketed under trade names like SymDeo® MPP, where it functions as a highly effective and safe antibacterial ingredient in deodorant applications .[1] Its ability to inhibit the growth of odor-causing bacteria makes it a key component in modern deodorant and antiperspirant formulations.[8][9] The use of this and similar compounds in cosmetic preparations is also documented in various patents.[10][11][12]
Experimental Protocols
Synthesis of 4-Methyl-4-phenylpentan-2-one via Friedel-Crafts Acylation
Materials:
-
Benzene (anhydrous)
-
Mesityl oxide
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).
-
Cool the suspension in an ice bath.
-
Slowly add a solution of mesityl oxide in anhydrous dichloromethane from the dropping funnel with vigorous stirring.
-
After the addition is complete, add anhydrous benzene dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain 4-Methyl-4-phenylpentan-2-one.
Synthesis of this compound by Reduction of the Ketone
Materials:
-
4-Methyl-4-phenylpentan-2-one
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Dilute hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve 4-Methyl-4-phenylpentan-2-one in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in small portions to the stirred solution.
-
After the addition is complete, allow the reaction to stir at room temperature for a few hours until the reaction is complete (monitored by TLC).
-
Carefully add dilute hydrochloric acid to quench the reaction and neutralize the excess sodium borohydride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Further purification can be achieved by vacuum distillation.
Conclusion
This compound, while not a household name, is a significant molecule in the realm of fragrance and cosmetic science. Its synthesis, rooted in fundamental organic reactions, provides a versatile platform for its production. The compound's unique olfactory and antibacterial properties have secured its place in a variety of consumer products. This guide has provided a detailed overview of its discovery, synthesis, characterization, and applications, serving as a valuable resource for professionals in the chemical sciences.
References
Please note that while the following list provides access to the cited resources, direct access to the full text of some articles may require a subscription.
-
The Good Scents Company. 4-methyl-4-phenyl-2-pentanol symdeo MPP (Symrise). [Link]
- Google Patents.
- Google Patents.
-
Bloom Tech. What is the synthetic route of 4-Methyl-2-pentanol. [Link]
-
COSMILE Europe. 4-METHYL-1-PHENYL-2-PENTANOL. [Link]
- Google Patents. Pro-fragrance compounds. EP1096004A2.
-
NIST. 4-Methyl-4-phenyl-2-pentanol. [Link]
-
NIST. 4-Methyl-4-phenyl-2-pentanol. [Link]
-
PubChem. 2-Methyl-4-phenyl-2-pentanol. [Link]
- Google Patents.
-
Cheméo. 4-Methyl-4-phenyl-2-pentanol. [Link]
- Google Patents. Isochrysis species extract. JP2010083893A.
-
PubMed. Fragrance material review on 4-methyl-2-pentanol. [Link]
-
Human Metabolome Database. 4-Methyl-1-phenyl-2-pentanol. [Link]
-
PubMed. RIFM fragrance ingredient safety assessment, α,α-dimethylphenethyl alcohol, CAS Registry Number 100-86-7. [Link]
- Google Patents. Extracts of tetraselmis sp. US20100143267A1.
- Google Patents. Odour-reducing substances. US20090238787A1.
- Google Patents. Use of C10-C14 alkane diols for the preparation of a composition for the prophylaxis and/or treatment of Malassezia-induced dandruff, and compositions comprising C10-C14 alkane diols. EP1923041A1.
- Google Patents. Substances réduisant l'odeur. EP2133102B1.
- Google Patents.
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solubility and stability of 4-Methyl-4-phenylpentan-2-ol in common lab solvents
<An In-Depth Technical Guide to the Solubility and Stability of 4-Methyl-4-phenylpentan-2-ol
Executive Summary
This technical guide provides a comprehensive analysis of the solubility and stability of this compound, a tertiary alcohol with potential applications in organic synthesis and specialty chemicals. Understanding these fundamental physicochemical properties is paramount for its effective use in laboratory and industrial settings, ensuring reproducibility in experimental work and safety in handling and storage. This document outlines the theoretical basis for its solubility in common laboratory solvents, provides detailed, validated protocols for experimental determination, and explores its stability profile, including potential degradation pathways. All methodologies are presented with a focus on scientific integrity, providing the rationale behind experimental choices to empower researchers to not only execute but also adapt these protocols for their specific needs.
Introduction to this compound
This compound is a chiral organic compound featuring a hydroxyl group on a pentanol backbone, with both methyl and phenyl substituents on the fourth carbon.[1] Its structure, containing both a polar alcohol group and a significant nonpolar hydrocarbon region, dictates its behavior in various solvent systems. A thorough understanding of its solubility is critical for applications ranging from reaction chemistry and purification to formulation and biological assays.[2] Likewise, knowledge of its chemical stability is essential for defining appropriate storage conditions, predicting shelf-life, and identifying potential incompatibilities with other reagents.
This guide serves as a foundational resource, combining theoretical predictions with actionable experimental protocols to fully characterize this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is essential for predicting its behavior.
| Property | Value | Source |
| Chemical Structure | PubChem | |
| CAS Number | 2035-93-0 | [1][3] |
| Molecular Formula | C₁₂H₁₈O | [1] |
| Molecular Weight | 178.27 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Storage Temperature | Room temperature, sealed in dry conditions |
Theoretical Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like."[5] this compound possesses a dual nature:
-
Hydrophobic (Water-Hating) Region: The phenyl ring and the pentyl hydrocarbon backbone are nonpolar and will interact favorably with nonpolar solvents via van der Waals forces.[7]
This structure leads to the following solubility predictions:
-
High Solubility: Expected in moderately polar to nonpolar organic solvents such as ethanol, methanol, isopropanol, acetone, ethyl acetate, dichloromethane, and toluene . These solvents can effectively solvate both the polar hydroxyl group and the nonpolar hydrocarbon portions of the molecule.
-
Limited Solubility: Expected in highly polar solvents like water . While the hydroxyl group can hydrogen bond with water, the large, nonpolar C₁₂H₁₇ moiety is hydrophobic, leading to poor overall aqueous solubility.[1][5][7]
-
Good Solubility: Expected in nonpolar solvents like hexane and cyclohexane , where the dispersion forces between the solvent and the large hydrocarbon part of the molecule will dominate.
Experimental Determination of Thermodynamic Solubility
To obtain quantitative solubility data, the Shake-Flask Method is the gold standard, as it measures the equilibrium (thermodynamic) solubility of a compound.[8] This is crucial for applications where the system will have time to reach equilibrium, such as in formulation development.[9]
Rationale for the Shake-Flask Method
This method involves agitating an excess amount of the solid or liquid compound in the solvent of interest for a prolonged period until the solution is saturated and the concentration of the dissolved solute is constant.[8][10] This ensures a true thermodynamic equilibrium is reached, providing the most reliable measure of solubility. The incubation time is critical; 18-24 hours is a common duration to ensure equilibrium is achieved.[9][10]
Experimental Workflow Diagram
The following diagram outlines the key steps in the Shake-Flask solubility determination protocol.
Caption: Potential Acid-Catalyzed Dehydration Pathway.
Experimental Stability Assessment: Forced Degradation Studies
Forced degradation (or stress testing) studies are essential to identify likely degradation products, understand degradation pathways, and establish the intrinsic stability of a molecule. [11]These studies are mandated by regulatory bodies like the ICH for pharmaceutical development. [12][13]
Rationale for Stress Conditions
The goal is to achieve a target degradation of 5-20% of the active substance. [12][14]This range is sufficient to detect and identify degradation products without over-stressing the molecule to the point of forming irrelevant secondary or tertiary degradants. [12]The conditions are chosen to mimic potential environmental stresses. [13]
Experimental Workflow Diagram
Caption: Workflow for a Forced Degradation Study.
Step-by-Step Protocol
-
Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a solvent in which it is freely soluble and stable, such as acetonitrile or methanol. [14]2. Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. [13] * Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60 °C).
-
Oxidative Degradation: Add an appropriate volume of hydrogen peroxide (e.g., 3-30% H₂O₂) and keep at room temperature.
-
Thermal Degradation: Store vials of the solution (and of the neat compound, if solid) in an oven at an elevated temperature (e.g., 80 °C). [14] * Photostability: Expose the solution to a light source that provides both UV and visible light, according to ICH Q1B guidelines (e.g., a total illumination of not less than 1.2 million lux hours). [11][13]3. Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
-
Quenching: For the acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively, to stop the reaction before analysis.
-
Analysis: Analyze all samples, including an unstressed control, using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all process-related impurities and any newly formed degradation products.
-
Data Interpretation: Calculate the percentage of degradation. If significant degradants are observed, techniques like LC-MS/MS can be used for structural elucidation.
Conclusion
This guide provides a robust framework for understanding and experimentally determining the solubility and stability of this compound. The compound is predicted to be highly soluble in a range of organic solvents but poorly soluble in water. Its primary stability liability is acid-catalyzed dehydration, a common pathway for tertiary alcohols. The detailed protocols for the Shake-Flask solubility determination and forced degradation studies offer a validated starting point for researchers. By applying these methodologies, scientists and drug development professionals can generate the reliable data needed for confident use of this compound in their research and development activities.
References
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JoVE. (2025). Acid-Catalyzed Dehydration of Alcohols to Alkenes. Retrieved from JoVE Science Education Database. [Link]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from protocols.io. [Link]
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Cheméo. (n.d.). 4-Methyl-4-phenyl-2-pentanol - Chemical & Physical Properties. Retrieved from Cheméo. [Link]
-
Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from Dissolution Technologies. [Link]
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Study.com. (n.d.). Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. Retrieved from Study.com. [Link]
-
The Organic Chemistry Tutor. (2020). Acid-Catalyzed Dehydration Via E1 & E2 Of Alcohols & Carbocation Rearrangements. Retrieved from YouTube. [Link]
-
BioAssay Systems. (n.d.). Shake Flask Solubility Services. Retrieved from BioAssay Systems. [Link]
-
National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from PubMed Central. [Link]
-
Quora. (2017). What is the mechanism for the dehydration of tertiary alcohols?. Retrieved from Quora. [Link]
-
ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from ResolveMass. [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from MedCrave online. [Link]
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National Center for Biotechnology Information. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from PubMed Central. [Link]
-
Pharmaceutical Technology. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from Pharmaceutical Technology. [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from Pharmaguideline. [Link]
-
Chemguide. (n.d.). Dehydration of alcohols. Retrieved from Chemguide. [Link]
-
Purdue University. (n.d.). Alcohols and Ethers. Retrieved from Purdue University Department of Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Dimethyl phenylbutanol. Retrieved from PubChem. [Link]
-
National Council of Educational Research and Training. (n.d.). Alcohols, Phenols and Ethers. Retrieved from NCERT. [Link]
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Paula Yurkanis Bruice. (n.d.). Several types of functional groups contain a carbon atom singly bonded to an oxygen, a nitrogen, or a halogen. Retrieved from Pearson. [Link]
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known isomers and derivatives of 4-Methyl-4-phenylpentan-2-ol
An In-depth Technical Guide to the Isomers and Derivatives of 4-Methyl-4-phenylpentan-2-ol
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of this compound, a chiral alcohol with significant applications in organic synthesis and the fragrance industry. We will dissect its isomeric forms and delve into the synthesis and properties of its principal derivatives, offering field-proven insights and detailed experimental protocols.
Core Compound Profile: this compound
This compound (CAS No. 2035-93-0) is a secondary alcohol characterized by a pentanol backbone with a phenyl and two methyl substituents at the C4 position and a hydroxyl group at the C2 position.[1][2] Its molecular structure contains a stereocenter at the carbinol carbon (C2), making it a chiral molecule.[1] This chirality is a critical feature, as enantiomeric forms of a molecule can exhibit distinct biological activities and olfactory properties, a key consideration in drug development and perfumery.
Commercially, this alcohol is known for its utility as a synthetic intermediate and for its direct applications.[1] For instance, it is used under the trade name SymDeo® MPP as a safe and effective antibacterial agent in deodorant formulations.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2035-93-0 | [4][5] |
| Molecular Formula | C₁₂H₁₈O | [1][2] |
| Molecular Weight | 178.27 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 132-133 °C @ 17 Torr | [5] |
| Density | 0.960 g/cm³ @ 25 °C | [5] |
| Refractive Index | 1.504 | [5] |
| Solubility | Soluble in organic solvents, limited in water | [1] |
| logP (Octanol/Water) | 3.2 | [5] |
Isomers of this compound
Isomers, molecules with the same molecular formula but different atomic arrangements, can have vastly different chemical and biological profiles. Understanding these differences is fundamental to targeted synthesis and application.
Stereoisomers: The Enantiomeric Pair
The presence of a single chiral center at C2 means that this compound exists as a pair of enantiomers: (R)-4-Methyl-4-phenylpentan-2-ol and (S)-4-Methyl-4-phenylpentan-2-ol. These molecules are non-superimposable mirror images of each other.
Causality Behind Experimental Choices: The separation of enantiomers (a process known as chiral resolution) or their individual synthesis (asymmetric synthesis) is paramount in pharmacology. Often, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or, in some cases, cause undesirable side effects. In fragrances, enantiomers can have different scents. While specific protocols for the resolution of this particular alcohol are not widely published, general methods such as diastereomeric salt formation with a chiral acid or enzymatic resolution are standard approaches.
Caption: Enantiomers of this compound.
Structural Isomers
Structural isomers share the C₁₂H₁₈O formula but differ in the connectivity of their atoms. These differences lead to distinct chemical identities and properties.
Table 2: Comparison of Selected Structural Isomers
| Compound Name | CAS Number | Structure | Key Differentiating Feature |
| This compound | 2035-93-0 | Phenyl and gem-dimethyl at C4, OH at C2 | Secondary alcohol |
| 2-Methyl-4-phenylpentan-2-ol | 16664-06-5 | Phenyl at C4, OH and gem-dimethyl at C2 | Tertiary alcohol[7] |
| 4-Methyl-1-phenylpentan-2-ol | 7779-78-4 | Phenyl at C1, OH at C2, methyl at C4 | Phenyl group position[8] |
Key Derivatives and Synthetic Protocols
The functional hydroxyl group of this compound is a gateway to a variety of chemical transformations, yielding derivatives with tailored properties.
Oxidation to 4-Methyl-4-phenylpentan-2-one (Veticone)
The most significant derivative is the corresponding ketone, 4-Methyl-4-phenylpentan-2-one (CAS No. 7403-42-1), commercially known as Veticone.[9][10] This compound is valued in the fragrance industry for its fresh, woody aroma.[9] It also serves as a versatile intermediate in further syntheses.[11]
There are two primary pathways to obtain this ketone: oxidation of the parent alcohol or direct synthesis via a Friedel-Crafts reaction.
Caption: Synthetic pathways to 4-Methyl-4-phenylpentan-2-one.
This method builds the carbon skeleton directly and is often used for industrial-scale production.[9]
-
Principle: This is an electrophilic aromatic substitution where benzene attacks a carbocation intermediate generated from mesityl oxide in the presence of a strong Lewis acid, aluminum chloride (AlCl₃). The Lewis acid polarizes the carbonyl group of the mesityl oxide, and a subsequent reaction with the double bond and benzene leads to the final product.
-
Step-by-Step Methodology:
-
Setup: Equip a three-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle HCl fumes). Ensure all glassware is thoroughly dried.
-
Reagent Charging: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a suitable solvent such as dichloromethane or excess benzene. Cool the mixture to 0-5 °C in an ice bath.
-
Addition: Slowly add a solution of mesityl oxide (1.0 equivalent) in the same solvent to the stirred suspension of AlCl₃ over 1-2 hours, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until TLC/GC analysis indicates the consumption of starting materials.
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and neutralizes the catalyst.
-
Work-up: Separate the organic layer. Extract the aqueous layer twice with the solvent. Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 4-Methyl-4-phenylpentan-2-one.
-
Dehydration to Phenylpentene Isomers
Acid-catalyzed dehydration of this compound eliminates a molecule of water to form alkenes. This reaction typically proceeds through an E1 mechanism involving a carbocation intermediate.
Causality Behind Experimental Choices: The regioselectivity of the elimination is governed by the stability of the resulting alkene. The reaction can yield a mixture of products: the thermodynamically more stable Zaitsev product (4-methyl-4-phenylpent-2-ene) and the less stable Hofmann product (4-methyl-4-phenylpent-1-ene). The choice of catalyst and reaction temperature can influence the product ratio. Strong, non-nucleophilic acids like sulfuric or phosphoric acid are preferred to minimize side reactions. Zirconia-based catalysts have also been shown to be effective for similar alcohol dehydrations, offering good selectivity.[12]
Caption: Mechanism of acid-catalyzed dehydration.
-
Principle: A strong acid protonates the hydroxyl group, converting it into a good leaving group (H₂O). Departure of water generates a secondary carbocation, which can then lose a proton from an adjacent carbon to form a double bond.
-
Step-by-Step Methodology:
-
Setup: Place this compound (1.0 equivalent) in a round-bottom flask equipped with a distillation head and a receiving flask.
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid or 85% phosphoric acid (approx. 10-15% by volume).
-
Reaction: Heat the mixture gently. The alkene products, being more volatile than the starting alcohol, will distill as they are formed. Collect the distillate.
-
Work-up: Wash the collected distillate with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.
-
Purification: Dry the organic layer over anhydrous calcium chloride, filter, and purify by fractional distillation to separate the isomeric alkenes if desired.
-
Esterification
Ester derivatives are commonly synthesized to modify a molecule's properties, such as its aroma, solubility, or bioavailability (in the case of prodrugs).
-
Principle: This is a reversible, acid-catalyzed reaction between an alcohol and a carboxylic acid. To drive the equilibrium towards the product, either the water formed is removed (e.g., with a Dean-Stark apparatus) or an excess of one reactant (usually the more available one) is used.
-
Step-by-Step Methodology:
-
Combine this compound (1.0 equivalent), a carboxylic acid (e.g., acetic acid, 1.2-2.0 equivalents), and a catalytic amount of a strong acid (e.g., H₂SO₄) in a suitable solvent like toluene.
-
Heat the mixture to reflux using a Dean-Stark trap to azeotropically remove water.
-
Monitor the reaction by TLC or GC. Once complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can be purified by chromatography or distillation.
-
Conclusion
This compound is a valuable chemical entity whose utility is amplified by its rich derivative chemistry. Its chiral nature presents opportunities for stereoselective synthesis in pharmaceuticals, while its derivatives, particularly the ketone Veticone, are mainstays in the fragrance industry. The synthetic protocols outlined herein provide a robust framework for researchers to explore and exploit the chemical potential of this versatile molecule and its isomers. The principles of oxidation, dehydration, and esterification discussed are foundational and can be adapted to generate a vast library of novel compounds for further investigation.
References
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Cheméo. (n.d.). 4-Methyl-4-phenyl-2-pentanol - Chemical & Physical Properties. Retrieved from [Link]
-
Premier Group. (n.d.). 4-Methyl-4-Phenylpentan-2-One (Veticone). Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-methyl-4-phenyl-2-pentanol symdeo MPP (Symrise). Retrieved from [Link]
-
LookChem. (n.d.). 4-Methyl-4-phenylpentan-2-one. Retrieved from [Link]
-
PubChem. (n.d.). Dimethyl phenylbutanol. Retrieved from [Link]
-
NIST. (n.d.). 4-Methyl-4-phenyl-2-pentanol. In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
PubChem. (n.d.). Vetikon. Retrieved from [Link]
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Guidotti, M., et al. (1998). Dehydration of 4-methylpentan-2-ol over zirconia catalysts. Journal of the Chemical Society, Faraday Transactions. Retrieved from [Link]
-
PubChem. (n.d.). alpha-(2-Methylpropyl)benzeneethanol. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-4-phenyl-2-pentanol. Retrieved from [Link]
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- 7. 2-Methyl-4-phenyl-2-pentanol | C12H18O | CID 548005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. alpha-(2-Methylpropyl)benzeneethanol | C12H18O | CID 62661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. premierindia.co.in [premierindia.co.in]
- 10. Vetikon | C12H16O | CID 81898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. Dehydration of 4-methylpentan-2-ol over zirconia catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
Unveiling the Therapeutic Potential of 4-Methyl-4-phenylpentan-2-ol: A Technical Guide for Drug Discovery Professionals
Foreword: Beyond the Fragrance—A New Horizon for a Structurally Intriguing Molecule
To the dedicated researchers, scientists, and pioneers in drug development, this guide serves as an in-depth exploration into the untapped potential of 4-Methyl-4-phenylpentan-2-ol. While its current commercial application lies predominantly in the fragrance industry as a cosmetic and deodorant agent with reported anti-bacterial properties, its chemical architecture beckons a deeper, more rigorous scientific investigation.[1] This document moves beyond the known, leveraging principles of medicinal chemistry and structure-activity relationships to postulate and systematically evaluate the broader biological activities of this intriguing molecule. Herein, we present a comprehensive roadmap for unlocking its therapeutic promise.
Molecular Profile and Rationale for Investigation
This compound is an aromatic alcohol with the chemical formula C12H18O.[2][3][4] Its structure is characterized by a pentanol backbone with a methyl group and a phenyl group attached to the fourth carbon.[5] This unique combination of a tertiary alcohol and a phenyl group provides a compelling basis for hypothesizing a range of biological activities.
-
The Tertiary Alcohol Moiety: In the realm of drug discovery, tertiary alcohols are often favored for their improved metabolic stability.[6][7] Unlike primary and secondary alcohols, they are not susceptible to oxidation and exhibit slower rates of glucuronidation due to steric hindrance, potentially leading to a more favorable pharmacokinetic profile.[6][7]
-
The Phenyl Group: The presence of a phenyl group is a common feature in a multitude of biologically active compounds. Phenylpropanoids and their derivatives, for instance, are known to possess a wide array of pharmacological effects, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities.[8][9] Furthermore, derivatives of 2-phenylpentane have shown promise as anticancer, antifungal, antimicrobial, and neuroprotective agents.[10]
The amalgamation of these two key structural features in this compound suggests a strong possibility of undiscovered therapeutic applications.
Postulated Biological Activities and Mechanistic Hypotheses
Based on its structural attributes and the known activities of related compounds, we propose the following avenues of investigation for this compound:
| Postulated Biological Activity | Hypothesized Mechanism of Action | Supporting Rationale |
| Antimicrobial Activity | Disruption of microbial cell membranes; Inhibition of key microbial enzymes. | Reported use as an anti-bacterial agent in deodorants.[1] Phenylpropanoids and other aromatic alcohols exhibit broad-spectrum antimicrobial effects.[8] |
| Anti-inflammatory Activity | Inhibition of pro-inflammatory enzymes (e.g., COX-1, COX-2, LOX); Modulation of inflammatory signaling pathways (e.g., NF-κB). | Phenylpropanoid derivatives are known to possess anti-inflammatory properties.[8] |
| Anticancer Activity | Induction of apoptosis; Inhibition of cell proliferation; Interference with cancer cell signaling pathways. | Phenylpentane derivatives have demonstrated potential as anticancer agents.[10] |
| Neuroprotective Activity | Antioxidant effects mitigating oxidative stress; Modulation of neurotransmitter systems. | The phenylpentane scaffold is a component in some neuroprotective compounds.[10] |
A Phased Approach to Unlocking Therapeutic Value: Proposed Experimental Workflows
To systematically evaluate the potential biological activities of this compound, a multi-tiered experimental approach is recommended. This workflow is designed to progress from broad-based screening to more focused mechanistic studies.
Caption: A Phased Experimental Workflow for Evaluating this compound.
Phase 1: Foundational In Vitro Screening
The initial phase focuses on broad screening assays to identify and quantify the potential biological activities of this compound.
Protocol 1: Antimicrobial Susceptibility Testing
-
Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).
-
Methodology (Broth Microdilution):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculate each well with a standardized microbial suspension.
-
Incubate the plates under optimal growth conditions.
-
Determine the MIC as the lowest concentration of the compound that inhibits visible microbial growth.
-
To determine the MBC, subculture the contents of wells with no visible growth onto agar plates and incubate. The MBC is the lowest concentration that results in a significant reduction in bacterial viability.
-
-
Self-Validation: Include positive (standard antibiotic/antifungal) and negative (vehicle control) controls in each assay to ensure the validity of the results.
Protocol 2: Anti-inflammatory Enzyme Inhibition Assays
-
Objective: To assess the inhibitory effect of this compound on cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX) enzymes.
-
Methodology (Enzyme Immunoassay - EIA):
-
Utilize commercially available EIA kits for COX-1, COX-2, and LOX.
-
Incubate the respective enzyme with its substrate (arachidonic acid) in the presence of varying concentrations of this compound.
-
Measure the production of prostaglandins (for COX) or leukotrienes (for LOX) using a colorimetric or fluorometric readout.
-
Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
-
-
Self-Validation: Run parallel assays with known inhibitors (e.g., indomethacin for COX, nordihydroguaiaretic acid for LOX) to validate the assay performance.
Protocol 3: Anticancer Cell Viability Assay
-
Objective: To screen for cytotoxic effects of this compound against a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]).
-
Methodology (MTT Assay):
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
Calculate the IC50 value, representing the concentration that reduces cell viability by 50%.
-
-
Self-Validation: Include a positive control (e.g., doxorubicin) and a vehicle control in each experiment.
Phase 2: Delving into the Mechanism of Action
Should Phase 1 yield promising results in any of the screened activities, Phase 2 will focus on elucidating the underlying mechanisms.
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- 9. Studies on the biological activities of rare phenylpropanoids of the genus Pimpinella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Applications of 4-Methyl-4-phenylpentan-2-ol in Organic Synthesis: A Technical Guide for Researchers
This document provides a comprehensive technical guide on the applications of 4-methyl-4-phenylpentan-2-ol in organic synthesis. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile tertiary alcohol as a synthetic intermediate. This guide delves into the synthesis of this compound and its subsequent utility in key organic transformations, namely dehydration to form alkenes and oxidation to its corresponding ketone, a valuable fragrance component. The protocols provided herein are grounded in established chemical principles and are designed to be both informative and practical for laboratory applications.
Introduction to this compound
This compound is a tertiary alcohol with the chemical formula C₁₂H₁₈O. Its structure, featuring a phenyl group and a tertiary alcohol moiety, makes it a valuable precursor in various synthetic pathways. The hydroxyl group can be eliminated to introduce unsaturation, or the alcohol can be oxidized to a ketone, providing a handle for further functionalization. While not as widely documented as some other tertiary alcohols, its structural motifs are relevant in the synthesis of fine chemicals, fragrances, and potentially as a building block in more complex molecular architectures. This guide will illuminate its synthesis and key synthetic applications, providing detailed protocols and mechanistic insights.
Synthesis of this compound
The most direct and efficient method for the synthesis of this compound is through a Grignard reaction. This powerful carbon-carbon bond-forming reaction allows for the straightforward construction of the tertiary alcohol from a commercially available ketone and a Grignard reagent.[1][2][3][4][5]
Synthesis via Grignard Reaction
The reaction involves the nucleophilic addition of a methylmagnesium halide (e.g., methylmagnesium bromide) to 4-phenyl-2-pentanone. The methyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a magnesium alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the desired tertiary alcohol.
Caption: Workflow for the Grignard Synthesis of this compound.
Protocol 1: Grignard Synthesis of this compound
Materials:
-
4-phenyl-2-pentanone
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 4-phenyl-2-pentanone (1.0 eq) dissolved in anhydrous diethyl ether (10 mL per gram of ketone).
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Grignard Addition: Slowly add methylmagnesium bromide solution (1.2 eq) dropwise from the dropping funnel to the stirred ketone solution over 30 minutes. Maintain the temperature below 10 °C. The choice of a slight excess of the Grignard reagent ensures complete consumption of the starting ketone.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours to ensure the reaction goes to completion.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. This is a safer alternative to quenching with water, as it helps to break up the magnesium salts and facilitates a cleaner separation.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent in vacuo to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
| Reactant | Molar Mass ( g/mol ) | Equivalents | Typical Amount |
| 4-phenyl-2-pentanone | 162.23 | 1.0 | 5.0 g |
| Methylmagnesium bromide | (3.0 M solution) | 1.2 | 12.3 mL |
Key Applications in Organic Synthesis
Dehydration to 4-Methyl-4-phenyl-1-pentene and 4-Methyl-4-phenyl-2-pentene
The dehydration of tertiary alcohols is a classic transformation to introduce a carbon-carbon double bond. In the case of this compound, acid-catalyzed dehydration is expected to yield a mixture of Zaitsev and Hofmann elimination products: 4-methyl-4-phenyl-2-pentene (more substituted, thermodynamically favored) and 4-methyl-4-phenyl-1-pentene (less substituted, kinetically favored under certain conditions). The reaction proceeds via a carbocation intermediate.[6][7]
Caption: Mechanism of Acid-Catalyzed Dehydration of this compound.
Protocol 2: Acid-Catalyzed Dehydration
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1.0 eq) in toluene. The use of a Dean-Stark trap allows for the azeotropic removal of water, driving the equilibrium towards the alkene products.
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) or p-toluenesulfonic acid (0.05 eq). p-TsOH is often preferred as it is a solid and easier to handle, and can sometimes lead to cleaner reactions.
-
Reflux: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction and Washing: Extract the aqueous layer with toluene. Wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the solvent in vacuo. The resulting mixture of alkenes can be purified by fractional distillation or column chromatography if separation of the isomers is required.
Oxidation to 4-Methyl-4-phenyl-2-pentanone
The oxidation of the secondary alcohol, this compound, to the corresponding ketone, 4-methyl-4-phenyl-2-pentanone, is a valuable transformation. This ketone, also known as Veticone, has applications in the flavor and fragrance industries.[8] Several methods can be employed for this oxidation, with the Swern oxidation being a mild and efficient choice that avoids the use of heavy metals.[6][9][10][11][12] Alternatively, a Jones oxidation can be used for a more classical approach.[13][14][15][16][17]
3.2.1. Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine. This method is known for its mild reaction conditions and high yields.[6][9][10][11][12]
Caption: Workflow for the Swern Oxidation of this compound.
Protocol 3: Swern Oxidation
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add anhydrous DCM and cool to -78 °C (dry ice/acetone bath).
-
DMSO Activation: Slowly add oxalyl chloride (1.5 eq) to the DCM, followed by the dropwise addition of DMSO (2.2 eq). Stir the mixture for 15 minutes at -78 °C. The formation of the reactive electrophilic sulfur species is crucial for the subsequent reaction with the alcohol.
-
Alcohol Addition: Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.
-
Base Addition: Add triethylamine (5.0 eq) dropwise. The excess base is necessary to neutralize the generated HCl and to facilitate the final elimination step.
-
Warming and Workup: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction with water.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude ketone by flash column chromatography.
3.2.2. Jones Oxidation
The Jones oxidation is a more traditional method that employs chromic acid, generated in situ from chromium trioxide and sulfuric acid in acetone. It is a powerful oxidizing agent suitable for secondary alcohols.[13][14][15][16][17]
Protocol 4: Jones Oxidation
Materials:
-
This compound
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetone
-
Isopropanol (for quenching)
Procedure:
-
Jones Reagent Preparation: In a flask, carefully dissolve chromium trioxide in water, then slowly add concentrated sulfuric acid while cooling in an ice bath. Caution: Jones reagent is highly corrosive and carcinogenic. Handle with appropriate personal protective equipment in a fume hood.
-
Reaction Setup: Dissolve this compound (1.0 eq) in acetone in a round-bottom flask and cool to 0 °C.
-
Oxidation: Slowly add the prepared Jones reagent dropwise to the stirred alcohol solution. A color change from orange-red to green indicates the progress of the reaction as Cr(VI) is reduced to Cr(III).
-
Monitoring and Quenching: Monitor the reaction by TLC. Once the starting material is consumed, quench the excess oxidant by the careful addition of isopropanol until the orange color disappears.
-
Workup and Extraction: Dilute the reaction mixture with water and extract with diethyl ether.
-
Washing and Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
| Oxidation Method | Reagents | Conditions | Advantages | Disadvantages |
| Swern Oxidation | DMSO, Oxalyl Chloride, Et₃N | -78 °C to RT | Mild, high yield, avoids heavy metals | Requires low temperatures, can have an odor |
| Jones Oxidation | CrO₃, H₂SO₄, Acetone | 0 °C to RT | Inexpensive, powerful oxidant | Uses carcinogenic Cr(VI), harsh acidic conditions |
Conclusion
This compound is a versatile synthetic intermediate that can be readily prepared via a Grignard reaction. Its subsequent transformations, including dehydration to form alkenes and oxidation to a ketone, provide access to valuable chemical entities for various applications, particularly in the fragrance industry. The protocols detailed in this guide offer reliable and reproducible methods for the synthesis and application of this compound. As with all chemical procedures, appropriate safety precautions should be taken, and the reactions should be performed in a well-ventilated fume hood.
References
- Omura, K., & Swern, D. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660.
- Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide for the oxidation of alcohols. Synthesis, 1981(03), 165-185.
- Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media.
- Tidwell, T. T. (1990).
- Parikh, J. R., & Doering, W. v. E. (1967). Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. Journal of the American Chemical Society, 89(21), 5505-5507.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Bowden, K., Heilbron, I. M., Jones, E. R. H., & Weedon, B. C. L. (1946). Researches on acetylenic compounds. Part I. The preparation of acetylenic ketones by oxidation of acetylenic carbinols and glycols. Journal of the Chemical Society, 39-45.
- Eisenbraun, E. J. (1965). 4-Heptanone. Organic Syntheses, 45, 28.
- Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322-1325.
- Djerassi, C., Engle, R. R., & Bowers, A. (1956). The Direct Conversion of Steroidal Δ5-3β-Alcohols to Δ5- and Δ4-3-Ketones. The Journal of Organic Chemistry, 21(12), 1547-1549.
- Solomons, T. W. G., & Fryhle, C. B. (2011). Organic Chemistry (10th ed.). Wiley.
-
The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. [Link]
-
Total Organic Chemistry. (2020, July 31). Jones Oxidation | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2023, January 22). Swern oxidation. [Link]
-
Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]
-
Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate). [Link]
-
PubChem. (n.d.). 4-Methyl-4-phenyl-2-pentanone. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-methyl-4-phenyl-2-pentanol. Retrieved from [Link]
- Auroux, A., Artizzu, P., Ferino, I., Solinas, V., Leofanti, G., Padovan, M., ... & Mansani, R. (1995). Dehydration of 4-methylpentan-2-ol over zirconia catalysts. Journal of the Chemical Society, Faraday Transactions, 91(18), 3263-3267.
-
Wikipedia. (2023, November 26). Jones oxidation. [Link]
-
Chemistry Steps. (n.d.). PCC Oxidation Mechanism. [Link]
-
The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism [Video]. YouTube. [Link]
-
Premier Group. (n.d.). 4-Methyl-4-Phenylpentan-2-One (Veticone). Retrieved from [Link]
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- 15. Jones Oxidation [organic-chemistry.org]
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- 17. youtube.com [youtube.com]
Application Note: Quantitative Analysis of 4-Methyl-4-phenylpentan-2-ol using Gas Chromatography
Abstract
This application note presents a detailed and robust analytical method for the quantification of 4-Methyl-4-phenylpentan-2-ol, a compound relevant in various industrial and research applications.[1][2] The described methodology utilizes Gas Chromatography with Flame Ionization Detection (GC-FID), a widely accessible and reliable technique for the analysis of volatile and semi-volatile organic compounds. The protocol herein is developed with a focus on scientific integrity, providing not just a procedural outline but also the underlying rationale for key experimental choices. This document is intended for researchers, scientists, and drug development professionals who require a validated, trustworthy method for the accurate determination of this compound in solution.
Introduction and Significance
This compound (CAS No. 2035-93-0) is an organic compound with a molecular weight of 178.27 g/mol .[2] It is a liquid at room temperature and is soluble in organic solvents, characteristics that make it amenable to gas chromatographic analysis.[1] Accurate quantification of this analyte is critical in various contexts, including its use as an intermediate in organic synthesis or as a potential impurity in pharmaceutical manufacturing.[1] The development of a validated analytical method is therefore essential to ensure product quality, process control, and regulatory compliance.[3][4]
This guide provides a comprehensive framework for the quantitative analysis of this compound, grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6]
Analytical Strategy: Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is the chosen analytical technique due to the volatility and thermal stability of this compound. A patent for a related compound, 2-methyl-4-phenylbutan-2-ol, indicates successful analysis by gas chromatography, supporting this choice.[7]
-
Principle of Separation: In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between the stationary phase (a high-boiling liquid coated on an inert solid support) and the mobile phase (an inert gas).
-
Detection: Flame Ionization Detection (FID) is selected for its high sensitivity to organic compounds and a wide linear range. When organic compounds elute from the column and enter the FID, they are pyrolyzed in a hydrogen-air flame, producing ions that generate a current proportional to the mass of the analyte.
Logical Flow of the Analytical Workflow
The following diagram illustrates the key stages of the analytical process, from sample preparation to data analysis and validation.
Caption: Workflow for the Quantification of this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥95%)
-
Internal Standard (IS): n-Dodecane (C12H26) or other suitable non-interfering hydrocarbon.
-
Solvent: GC-grade Methanol or Acetone.
-
Helium (carrier gas), Hydrogen (FID fuel), and Air (FID oxidant) of high purity (≥99.999%).
Instrumentation and Chromatographic Conditions
The following table summarizes the recommended GC-FID parameters. These are starting points and may require optimization for specific instruments.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC System or equivalent | Provides reliable and reproducible performance. |
| Detector | Flame Ionization Detector (FID) | High sensitivity to hydrocarbons and wide linear range. |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | A non-polar column suitable for the separation of aromatic compounds. |
| Injection Mode | Split (e.g., 50:1 split ratio) | Prevents column overloading and ensures sharp peaks. |
| Injector Temperature | 250 °C | Ensures complete and rapid vaporization of the analyte and internal standard. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal for column efficiency and separation. |
| Oven Temperature Program | - Initial Temp: 100 °C (hold 2 min)- Ramp: 15 °C/min to 280 °C- Final Hold: 5 min | Allows for the separation of the analyte from solvent and potential impurities. |
| Detector Temperature | 300 °C | Prevents condensation of the analyte in the detector. |
| Hydrogen Flow | 30 mL/min | Standard fuel flow for FID. |
| Air Flow | 300 mL/min | Standard oxidant flow for FID. |
| Makeup Gas (He) | 25 mL/min | Improves peak shape and detector response. |
| Injection Volume | 1 µL | A typical injection volume for capillary GC. |
Preparation of Standard and Sample Solutions
Internal Standard (IS) Stock Solution (10 mg/mL):
-
Accurately weigh approximately 1 g of n-dodecane into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the chosen solvent.
This compound Stock Standard (10 mg/mL):
-
Accurately weigh approximately 1 g of the this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the chosen solvent.
Calibration Standards:
-
Prepare a series of at least five calibration standards by serial dilution of the stock standard.
-
For each calibration standard, add a constant amount of the Internal Standard stock solution. For example, to a 10 mL volumetric flask, add the appropriate volume of the analyte stock, 1 mL of the IS stock, and dilute to volume with the solvent.
Sample Preparation:
-
Accurately weigh the sample containing this compound and dissolve it in a known volume of solvent.
-
Dilute the sample solution as necessary to bring the analyte concentration within the calibration range.
-
Spike the final diluted sample solution with the same constant amount of the Internal Standard as used in the calibration standards.
Method Validation
A comprehensive method validation should be performed to ensure the reliability of the results.[3][5][8] The following parameters must be assessed according to ICH guidelines.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[5]
-
Protocol:
-
Analyze a blank solvent sample to ensure no interfering peaks are present at the retention times of the analyte and the IS.
-
Analyze a sample of the matrix without the analyte (if available) to check for matrix interferences.
-
Analyze the analyte and IS standards individually to confirm their retention times.
-
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[4]
-
Protocol:
-
Analyze the series of five calibration standards in triplicate.
-
Plot the ratio of the peak area of the analyte to the peak area of the IS against the concentration of the analyte.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.99.
-
-
Expected Range: The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Prepare spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these samples in triplicate and calculate the percent recovery.
-
Acceptance criteria for recovery are typically within 98.0% to 102.0%.
-
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[5]
-
Repeatability (Intra-assay precision):
-
Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Calculate the relative standard deviation (RSD), which should be ≤ 2%.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
The RSD between the two sets of results should be ≤ 3%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
-
Validation Summary Table
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention times of interest. |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | Repeatability: ≤ 2%Intermediate: ≤ 3% |
| LOQ | Determined with acceptable precision and accuracy. |
Data Analysis and Calculation
The concentration of this compound in the sample is calculated using the calibration curve generated from the standard solutions.
Calculation:
Concentration (mg/mL) = (Area_Analyte / Area_IS - Intercept) / Slope
Where:
-
Area_Analyte is the peak area of this compound in the sample.
-
Area_IS is the peak area of the internal standard in the sample.
-
Intercept and Slope are obtained from the linear regression of the calibration curve.
Conclusion
The Gas Chromatography with Flame Ionization Detection (GC-FID) method detailed in this application note provides a reliable and robust approach for the quantification of this compound. Adherence to the described protocols and validation procedures will ensure the generation of accurate and precise analytical data, supporting research, development, and quality control activities.[3][8]
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound.
- International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives.
- Jadhav, S. et al. (n.d.). Analytical method validation: A brief review. Journal of Pharmaceutical and Biosciences.
- U.S. Food and Drug Administration. (n.d.). Q2(R2)
- SIELC Technologies. (2018). 4-Methyl-1-phenyl-2-pentanol. SIELC Technologies.
- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
- BLD Pharm. (n.d.). 2035-93-0|this compound. BLD Pharm.
- PubChem. (n.d.). 2-Methyl-4-phenyl-2-pentanol. PubChem.
- NIST. (n.d.). 4-Penten-2-ol, 4-methyl-. NIST WebBook.
- CymitQuimica. (n.d.). CAS 2035-93-0: 4-Methyl-4-phenyl-2-pentanol. CymitQuimica.
- PubChem. (n.d.). Dimethyl phenylbutanol. PubChem.
- Google Patents. (n.d.). US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.
- SIELC Technologies. (2018). 4-Methyl-2-phenyl-2-pentenal. SIELC Technologies.
- SIELC Technologies. (2018). 2-Pentanone, 4-methyl-4-phenyl-. SIELC Technologies.
- PubChemLite. (n.d.). This compound (C12H18O). PubChemLite.
- Oakwood Chemical. (n.d.). This compound. Oakwood Chemical.
- MassBank. (2008). 4-methyl-2-pentanol. MassBank.
- Google Patents. (n.d.). EP0291849B1 - 4-methyl-4-phenyl-pentan-1-als, their preparation and application as aroma chemicals.
- OECD. (2007). 4-METHYLPENTAN-2-OL CAS N°: 108-11-2. OECD SIDS.
- PubMed. (2017).
- MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)
- ExamSIDE.Com. (n.d.). Basics of Organic Chemistry | Chemistry | JEE Main Previous Year Questions. ExamSIDE.Com.
Sources
- 1. CAS 2035-93-0: 4-Methyl-4-phenyl-2-pentanol | CymitQuimica [cymitquimica.com]
- 2. Dimethyl phenylbutanol | C12H18O | CID 99870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. particle.dk [particle.dk]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. fda.gov [fda.gov]
- 7. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]
- 8. wjarr.com [wjarr.com]
Use of 4-Methyl-4-phenylpentan-2-ol in Asymmetric Synthesis: A Review of Current Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document addresses the topic of 4-Methyl-4-phenylpentan-2-ol and its application in the field of asymmetric synthesis. A comprehensive review of scientific literature and chemical databases was conducted to provide detailed application notes and protocols for its use as a chiral auxiliary or catalyst. The investigation sought to identify established methodologies, mechanistic insights, and performance data to support its use in stereoselective transformations.
1. Introduction to Chiral Alcohols in Asymmetric Synthesis
Chiral alcohols are a cornerstone of asymmetric synthesis, serving as versatile tools for the introduction of stereocenters. They are employed in several key roles:
-
Chiral Auxiliaries: Temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. The auxiliary is subsequently removed, having imparted its chirality to the molecule.[1]
-
Chiral Ligands: Coordinated to a metal center to create a chiral catalyst that can promote enantioselective reactions.
-
Chiral Solvents or Additives: Influencing the stereoselectivity of a reaction through the creation of a chiral environment.
The structural features of a chiral alcohol, such as steric hindrance and the presence of functional groups capable of secondary interactions, are critical to its effectiveness in inducing asymmetry.
2. Investigation of this compound
This compound is a chiral alcohol with the following structure:
Its structure contains a stereocenter at the C2 position, making it a candidate for applications in asymmetric synthesis. The presence of a phenyl group and a quaternary carbon center provides significant steric bulk, a feature often exploited in the design of chiral auxiliaries and ligands.
3. Current Status of Application in Asymmetric Synthesis
Despite its chiral nature and potential for applications in stereoselective transformations, a thorough review of peer-reviewed scientific literature, including major chemical databases and journals, reveals a lack of documented use of this compound as a chiral auxiliary or catalyst in asymmetric synthesis.
While the compound is commercially available from various suppliers[2][3][4], and its basic chemical properties are known[5][6], there are no published research articles, patents, or established protocols that describe its successful application in controlling the stereochemistry of a chemical reaction. Searches for its use in key asymmetric transformations such as alkylations, aldol reactions, reductions, or cycloadditions did not yield any specific examples.
Some general chemical descriptions note its "chiral characteristics" and potential relevance in asymmetric synthesis, but these statements are not substantiated with experimental data or citations to primary literature.[5] The scientific community has not yet reported on the efficacy of this particular chiral alcohol in asymmetric induction.
4. Analysis of Structurally Related Compounds
In contrast to this compound, structurally related amino alcohols, such as 2-Amino-4-phenylpentan-1-ol and its derivatives, have been investigated in the context of asymmetric catalysis.[7][8] These compounds possess an amino group, which is crucial for their common applications, such as the formation of oxazolidinone auxiliaries or Schiff base ligands for metal catalysts. The absence of this amino functionality in this compound means that the established protocols for these related amino alcohols are not directly applicable.
Based on the available scientific evidence, it is not possible to provide detailed, field-proven application notes and protocols for the use of this compound in asymmetric synthesis. The absence of such information in the public domain indicates that this compound is either ineffective for this purpose, or its potential has not yet been explored and published by the research community.
For researchers, scientists, and drug development professionals, this represents an unexplored area. Future research could involve:
-
Synthesis of Enantiomerically Pure this compound: The first step would be to develop a scalable synthesis of the enantiopure (R)- and (S)-forms of the alcohol.
-
Evaluation as a Chiral Auxiliary: Attaching the alcohol to a prochiral substrate and evaluating its ability to direct stereoselective reactions.
-
Development of Chiral Ligands: Modifying the alcohol to create novel ligands for asymmetric catalysis.
Until such research is conducted and published, any discussion of its application in asymmetric synthesis would be purely speculative and would not meet the standards of scientific integrity and authoritativeness. Therefore, at present, we cannot recommend any specific protocols for its use.
References
As this review found no specific applications for this compound in asymmetric synthesis, the references below provide general information about the compound and the principles of asymmetric synthesis.
-
Wikipedia. Chiral auxiliary. Available from: [Link].
-
Appchem. This compound | 2035-93-0. Available from: [Link].
-
Pharmaffiliates. CAS No : 2035-93-0 | Product Name : this compound. Available from: [Link].
- Google Patents. EP0291849B1 - 4-methyl-4-phenyl-pentan-1-als, their preparation and application as aroma chemicals.
-
PubMed Central. A chiral interlocking auxiliary strategy for the synthesis of mechanically planar chiral rotaxanes. Available from: [Link].
-
NIST WebBook. 4-Methyl-4-phenyl-2-pentanol. Available from: [Link].
-
MDPI. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Available from: [Link].
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. 2035-93-0|this compound|BLD Pharm [bldpharm.com]
- 3. appchemical.com [appchemical.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. CAS 2035-93-0: 4-Methyl-4-phenyl-2-pentanol | CymitQuimica [cymitquimica.com]
- 6. 4-Methyl-4-phenyl-2-pentanol [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Synthesis of 4-Methyl-4-phenylpentan-2-ol: A Detailed Protocol for Researchers
Abstract
This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of the tertiary alcohol, 4-Methyl-4-phenylpentan-2-ol. The synthesis is achieved via a Grignard reaction, a robust and widely utilized method for carbon-carbon bond formation. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development. It outlines the reaction mechanism, necessary reagents and equipment, a detailed experimental procedure, purification techniques, and methods for product characterization. Safety precautions and justifications for key experimental choices are also discussed to ensure procedural integrity and reproducibility.
Introduction
This compound is a tertiary alcohol with potential applications in various domains of chemical synthesis, including as a building block for more complex molecules in pharmaceutical and fragrance industries.[1] The structural complexity and chirality at one of its carbon centers make it an interesting target for organic synthesis. The Grignard reaction is the chosen synthetic route due to its efficiency and versatility in forming tertiary alcohols from ketones and organomagnesium halides.[2] This protocol details the synthesis of this compound through the reaction of methylmagnesium bromide with 4-methyl-4-phenyl-2-pentanone.
Reaction Mechanism and Stoichiometry
The core of this synthesis is the nucleophilic addition of a Grignard reagent (methylmagnesium bromide) to the carbonyl carbon of a ketone (4-methyl-4-phenyl-2-pentanone). The Grignard reagent is prepared in situ from magnesium metal and bromomethane in an anhydrous ether solvent. The highly polarized carbon-magnesium bond of the Grignard reagent renders the carbon atom nucleophilic, which then attacks the electrophilic carbonyl carbon of the ketone. The resulting magnesium alkoxide is subsequently protonated in an acidic workup to yield the final tertiary alcohol product.
Reaction Scheme:
Materials and Equipment
Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| Magnesium turnings | Mg | 24.31 | 1.22 g (50 mmol) | >99% | Sigma-Aldrich |
| Bromomethane | CH3Br | 94.94 | 4.75 g (50 mmol) | In ether solution | Sigma-Aldrich |
| 4-Methyl-4-phenyl-2-pentanone | C12H16O | 176.26 | 7.05 g (40 mmol) | >98% | Sigma-Aldrich |
| Anhydrous diethyl ether | (C2H5)2O | 74.12 | 150 mL | >99.7% | Fisher Scientific |
| Saturated aqueous ammonium chloride | NH4Cl | 53.49 | 100 mL | - | - |
| Anhydrous magnesium sulfate | MgSO4 | 120.37 | 10 g | - | - |
| Hydrochloric acid | HCl | 36.46 | As needed (1 M) | - | - |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Dropping funnel (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Schlenk line (optional, but recommended)
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F254)
-
NMR tubes and spectrometer
-
IR spectrometer
-
Mass spectrometer
Experimental Protocol
Preparation of the Grignard Reagent (Methylmagnesium Bromide)
Causality: The Grignard reagent is highly reactive and moisture-sensitive. Therefore, all glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere to prevent quenching of the reagent.[3]
-
Glassware Preparation: All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled while hot under a stream of dry nitrogen or argon.
-
Reaction Setup: Assemble the three-necked flask with the dropping funnel, reflux condenser, and a gas inlet. Place a magnetic stir bar in the flask.
-
Magnesium Activation: Place the magnesium turnings in the flask. Briefly heat the flask with a heat gun under a flow of inert gas to activate the magnesium surface. Allow to cool to room temperature.
-
Initiation: Add 20 mL of anhydrous diethyl ether to the flask. Prepare a solution of bromomethane (in ether) in the dropping funnel and add a few drops to the magnesium suspension. The reaction is initiated when bubbling and a slight turbidity are observed. If the reaction does not start, gently warm the flask or add a small crystal of iodine.
-
Grignard Formation: Once the reaction has initiated, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be grayish and slightly cloudy.
Synthesis of this compound
Causality: The addition of the ketone to the Grignard reagent is exothermic. Slow, controlled addition is crucial to prevent side reactions and ensure a good yield.
-
Ketone Addition: Dissolve 4-methyl-4-phenyl-2-pentanone in 40 mL of anhydrous diethyl ether and place this solution in the dropping funnel.
-
Reaction: Cool the Grignard reagent solution in an ice bath. Add the ketone solution dropwise to the stirred Grignard reagent over a period of 30-45 minutes.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Work-up and Purification
Causality: The work-up procedure is designed to quench the reaction, protonate the alkoxide, and separate the organic product from aqueous and inorganic byproducts.
-
Quenching: Cool the reaction mixture in an ice bath and slowly add 100 mL of saturated aqueous ammonium chloride solution dropwise to quench any unreacted Grignard reagent and the magnesium alkoxide. If a large amount of solid precipitate forms, a small amount of dilute HCl may be added to aid dissolution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude product as an oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[4] A gradient elution system of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate) is recommended. Collect fractions and monitor by TLC to isolate the pure product.
Characterization
The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.
-
¹H NMR (300 MHz, CDCl₃): Expected signals include those for the aromatic protons, the methine proton adjacent to the hydroxyl group, the methylene protons, and the methyl groups.
-
¹³C NMR (75 MHz, CDCl₃): Expected signals include those for the aromatic carbons, the carbon bearing the hydroxyl group, and the aliphatic carbons.
-
IR (Infrared) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretch of the alcohol.[5]
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (178.27 g/mol ).[6]
Safety Precautions
Ethers: Diethyl ether is highly flammable and volatile. All operations involving ether must be conducted in a well-ventilated fume hood, away from any open flames or sparks.
Grignard Reagents: Grignard reagents are highly reactive and can react violently with water and protic solvents.[3] Ensure all equipment is dry and the reaction is performed under an inert atmosphere.
Bromomethane: Bromomethane is toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a fume hood.
General: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this experiment.
Workflow and Diagrams
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism
Caption: Generalized mechanism of the Grignard reaction.
References
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 2, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). 4-Methyl-4-phenyl-2-pentanol. In NIST Chemistry WebBook. Retrieved January 2, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). 4-Methyl-4-phenyl-2-pentanol. In NIST Chemistry WebBook. Retrieved January 2, 2026, from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved January 2, 2026, from [Link]
-
Grignard Reaction. (n.d.). University of Rochester. Retrieved January 2, 2026, from [Link]
-
The Good Scents Company. (n.d.). 4-methyl-4-phenyl-2-pentanol symdeo MPP (Symrise). Retrieved January 2, 2026, from [Link]
Sources
Application Notes and Protocols: 4-Methyl-4-phenylpentan-2-ol as a Chiral Auxiliary in Asymmetric Synthesis
Authored by: Senior Application Scientist
Introduction: The Quest for Stereochemical Control and the Potential of 4-Methyl-4-phenylpentan-2-ol
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the control of stereochemistry is paramount. The biological activity of a chiral molecule is often intrinsically linked to its three-dimensional arrangement, with one enantiomer potentially exhibiting therapeutic effects while the other may be inactive or even detrimental. Chiral auxiliaries are a powerful and well-established strategy for inducing stereoselectivity in chemical transformations.[1] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent reaction to favor the formation of one diastereomer over the other. Following the stereoselective transformation, the auxiliary is cleaved, yielding the desired enantiomerically enriched product and, ideally, the recoverable auxiliary for reuse.
This document explores the potential of this compound as a chiral auxiliary. While not as extensively documented in the literature as other auxiliaries like Evans' oxazolidinones or camphor-derived systems, its unique structural features—notably the sterically demanding quaternary center bearing a phenyl group—present a compelling case for its investigation and application in asymmetric synthesis.[2][3] The bulky 1,1-dimethylphenethyl group is poised to create a highly controlled chiral environment, potentially leading to high levels of diastereoselectivity in reactions of attached substrates.
These application notes will provide a scientifically grounded framework for researchers to explore the use of this compound as a novel chiral auxiliary. The protocols described herein are based on well-established methodologies for other chiral alcohol auxiliaries and are intended to serve as a starting point for further investigation and optimization.
I. Synthesis and Resolution of this compound
The utility of a chiral auxiliary is contingent on its availability in enantiomerically pure form. This compound can be synthesized through various routes, with the Grignard reaction being a common method. For instance, the reaction of benzylmagnesium halide with isobutylene oxide can yield the desired scaffold.[4]
Protocol 1: Synthesis of Racemic this compound
This protocol is adapted from general Grignard reaction procedures.
-
Materials: Magnesium turnings, benzyl chloride, anhydrous diethyl ether, 4-methylpentan-2-one, 1 M HCl, saturated aqueous NaHCO₃, brine, anhydrous MgSO₄.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.
-
Add a solution of benzyl chloride in anhydrous diethyl ether dropwise to initiate the formation of the Grignard reagent.
-
Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C.
-
Add a solution of 4-methylpentan-2-one in anhydrous diethyl ether dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Separate the organic layer, and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain racemic this compound.
-
Resolution of Enantiomers:
The racemic alcohol can be resolved into its constituent enantiomers using several techniques, including:
-
Diastereomeric Ester Formation: Reacting the racemic alcohol with an enantiomerically pure chiral carboxylic acid (e.g., (S)-(-)-camphanic chloride) to form diastereomeric esters, which can then be separated by chromatography or crystallization. Subsequent hydrolysis of the separated esters will yield the enantiopure alcohols.
-
Enzymatic Kinetic Resolution: Utilizing lipases to selectively acylate one enantiomer of the alcohol, allowing for the separation of the acylated and unreacted enantiomers.
II. Attachment of the Chiral Auxiliary
To function as a chiral auxiliary, this compound must be attached to the prochiral substrate. For a carboxylic acid substrate, this is typically achieved through esterification.
Protocol 2: Esterification of a Prochiral Carboxylic Acid
-
Materials: Enantiomerically pure this compound, the prochiral carboxylic acid, dicyclohexylcarbodiimide (DCC), 4-(dimethylamino)pyridine (DMAP), anhydrous dichloromethane (DCM).
-
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), enantiopure this compound (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C and add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, filter off the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl and saturated aqueous NaHCO₃.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting diastereomeric ester by silica gel chromatography.
-
III. Diastereoselective Enolate Alkylation
With the chiral auxiliary attached, the next step is the diastereoselective reaction. A classic example is the alkylation of an enolate. The bulky 1,1-dimethylphenethyl group of the auxiliary is expected to effectively shield one face of the enolate, directing the approach of an electrophile to the opposite face.
Caption: Workflow for Diastereoselective Enolate Alkylation.
Protocol 3: Diastereoselective Alkylation
-
Materials: The chiral ester from Protocol 2, lithium diisopropylamide (LDA) solution, anhydrous tetrahydrofuran (THF), alkyl halide (e.g., methyl iodide or benzyl bromide).
-
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the chiral ester in anhydrous THF.
-
Cool the solution to -78 °C.
-
Add freshly prepared or commercial LDA solution dropwise and stir for 30-60 minutes to form the enolate.
-
Add the alkyl halide dropwise and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether, and wash the combined organic extracts with brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate.
-
Determine the diastereomeric ratio by ¹H NMR or GC analysis of the crude product.
-
Purify by silica gel chromatography.
-
Expected Stereochemical Outcome:
The stereochemical outcome will be dictated by the conformation of the Z-enolate, which is typically favored with LDA. The bulky 1,1-dimethylphenethyl group is expected to block the re face of the enolate, forcing the electrophile to approach from the si face, leading to a high diastereomeric excess (d.e.).
Caption: Proposed Model for Stereochemical Induction.
IV. Cleavage of the Chiral Auxiliary
The final step is the removal of the chiral auxiliary to reveal the enantiomerically enriched product. For an ester linkage, this can be achieved by hydrolysis or reduction.
Protocol 4: Reductive Cleavage with LiAlH₄
-
Materials: The purified alkylated ester, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether or THF.
-
Procedure:
-
In a dry flask under nitrogen, suspend LiAlH₄ (2.0 eq) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C.
-
Add a solution of the alkylated ester in anhydrous diethyl ether dropwise.
-
Stir at 0 °C for 1 hour, then at room temperature for 2 hours.
-
Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with diethyl ether.
-
The filtrate contains the desired chiral primary alcohol and the recovered this compound auxiliary.
-
Separate the product and the auxiliary by silica gel chromatography.
-
V. Data Presentation and Analysis
The effectiveness of a chiral auxiliary is quantified by the diastereomeric excess (d.e.) of the product before cleavage and the enantiomeric excess (e.e.) of the final product. These values can be determined by various analytical techniques.
| Analytical Technique | Purpose |
| ¹H and ¹³C NMR Spectroscopy | Determination of diastereomeric ratios by integration of distinct signals for each diastereomer.[5][6][7] |
| Chiral High-Performance Liquid Chromatography (HPLC) | Determination of enantiomeric excess of the final product after auxiliary cleavage. |
| Gas Chromatography (GC) on a chiral stationary phase | An alternative to chiral HPLC for determining e.e. of volatile products. |
VI. Conclusion and Future Outlook
This compound presents itself as a promising, yet underexplored, chiral auxiliary for asymmetric synthesis. Its sterically demanding nature is a key feature that can be exploited to achieve high levels of stereocontrol in a variety of chemical transformations. The protocols outlined in these application notes provide a solid foundation for researchers to begin investigating its utility in areas such as enolate alkylation, aldol reactions, Diels-Alder reactions, and conjugate additions. Further research into the synthesis of both enantiomers of this auxiliary, optimization of its attachment and cleavage, and broadening its application scope will undoubtedly solidify its place in the toolbox of synthetic organic chemists.
VII. References
-
ChemSynthesis. 4-methyl-2-phenyl-4-penten-2-ol. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
Google Patents. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.
-
PubChem. Dimethyl phenylbutanol. [Link]
-
The Royal Society of Chemistry. Supporting Information for: [Article Title]. [Link]
-
PubChem. (2R,4S)-4-phenylpentan-2-ol. [Link]
-
PubChem. 4-Methyl-1-phenylpentan-1-ol. [Link]
-
MySkinRecipes. This compound. [Link]
-
Pharmaffiliates. CAS No : 2035-93-0 | Product Name : this compound. [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. CAS 2035-93-0: 4-Methyl-4-phenyl-2-pentanol | CymitQuimica [cymitquimica.com]
- 3. Dimethyl phenylbutanol | C12H18O | CID 99870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. (2R,4S)-4-phenylpentan-2-ol | C11H16O | CID 11030168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Reaction Mechanisms Involving 4-Methyl-4-phenylpentan-2-ol
For: Researchers, scientists, and drug development professionals
Introduction
4-Methyl-4-phenylpentan-2-ol is a tertiary alcohol of significant interest in synthetic organic chemistry.[1][2] Its structure, featuring a chiral secondary alcohol and a quaternary center bearing a phenyl group, gives rise to a rich and complex reactivity profile. This document provides an in-depth guide to the key reaction mechanisms of this molecule, with a focus on practical applications and detailed experimental protocols. Understanding these pathways is crucial for leveraging this compound as a versatile intermediate in the synthesis of fine chemicals, pharmaceuticals, and fragrance components. The dominant reactivity of this compound is governed by the stability of the carbocation intermediates formed at the tertiary benzylic position, making it a prime substrate for studying acid-catalyzed dehydration, rearrangement, and cyclization reactions.[3][4]
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction allows for the straightforward construction of the tertiary alcohol from readily available starting materials.[5][6] The general strategy involves the nucleophilic addition of a Grignard reagent to a ketone.
Synthetic Pathway: Grignard Reaction
Two primary retrosynthetic disconnections are viable:
-
Route A: Reaction of phenylmagnesium bromide with 4-methylpentan-2-one.
-
Route B: Reaction of a 1,1-dimethylpropyl magnesium halide with acetophenone.
Route A is often preferred due to the commercial availability and stability of the starting materials.
Protocol: Synthesis via Grignard Reaction (Route A)
This protocol details the preparation of this compound from phenylmagnesium bromide and 4-methylpentan-2-one.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
4-Methylpentan-2-one
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Iodine crystal (as initiator)
Procedure:
-
Grignard Reagent Preparation:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings (1.2 eq) in the flask. Add a single crystal of iodine.
-
Add a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether to the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated by the disappearance of the iodine color and gentle refluxing.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Prepare a solution of 4-methylpentan-2-one (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by vacuum distillation or column chromatography.
-
Acid-Catalyzed Reactions: Dehydration, Rearrangement, and Cyclization
The most prominent and synthetically useful reactions of this compound are those initiated by acid catalysis. The tertiary benzylic nature of the alcohol facilitates the formation of a stable tertiary carbocation, which can then undergo a cascade of transformations.[3][4][7]
Mechanism Overview
The general mechanism proceeds via an E1 pathway.[7][8][9]
-
Protonation: The hydroxyl group is protonated by a strong acid (e.g., H₂SO₄, H₃PO₄) to form a good leaving group, water.[7][8]
-
Carbocation Formation: Loss of water generates a tertiary carbocation at the C4 position.
-
Rearrangement (Wagner-Meerwein Shift): This tertiary carbocation can undergo a[10][11]-shift.[12][13][14] Migration of the adjacent phenyl group is highly favored, leading to the formation of a more stable, resonance-stabilized benzylic carbocation.[4][12]
-
Elimination/Cyclization: The rearranged carbocation can then either be deprotonated to form an alkene or undergo an intramolecular electrophilic aromatic substitution (Friedel-Crafts alkylation) to form a cyclized product.
Caption: General mechanism for acid-catalyzed reactions of this compound.
Protocol: Acid-Catalyzed Dehydration and Cyclization
This protocol describes the acid-catalyzed reaction of this compound to yield a mixture of rearranged alkenes and the cyclized product, 1,1,3-trimethyl-3-phenylindane. The product distribution is highly dependent on reaction conditions.
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)[15]
-
Toluene or other suitable solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in toluene.
-
Cool the solution in an ice bath.
-
Slowly add concentrated sulfuric acid (0.2-0.5 eq) dropwise with vigorous stirring.
-
-
Reaction Execution:
-
After the addition of acid, remove the ice bath and heat the mixture to reflux. The optimal temperature and time will influence the product ratio. Milder conditions (lower temperature, shorter time) may favor alkene formation, while more forcing conditions favor cyclization.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing cold water.
-
Neutralize the excess acid by washing the organic layer with saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
The resulting crude product, a mixture of alkenes and 1,1,3-trimethyl-3-phenylindane, can be separated by column chromatography on silica gel.[16][17]
-
Product Characterization Data
| Compound | Structure | Expected ¹H NMR Signals (CDCl₃, δ ppm) |
| 1,1,3-Trimethyl-3-phenylindane | 1,1,3-trimethyl-3-phenylindane | ~7.1-7.3 (m, 9H, Ar-H), ~2.2-2.4 (d, 2H, -CH₂-), ~1.7 (s, 3H, -CH₃), ~1.3 (s, 3H, -CH₃), ~1.0 (s, 3H, -CH₃)[16] |
| Rearranged Alkenes | Mixture of isomers | Olefinic protons in the range of ~5.0-6.5 ppm, along with various aliphatic signals. |
Oxidation Reactions
Tertiary alcohols, such as this compound, are generally resistant to oxidation under standard conditions (e.g., using CrO₃ or KMnO₄) because they lack a hydrogen atom on the carbinol carbon.[18][19] Therefore, oxidation does not readily form a ketone at the C2 position.
Oxidative Cleavage
While direct oxidation of the alcohol functionality is difficult, under harsh conditions, oxidative cleavage of C-C bonds can occur.[11][20] This is generally not a synthetically useful transformation for this specific molecule due to the lack of selectivity and the formation of multiple products. Reagents like strong oxidants in acidic media at high temperatures can lead to the breakdown of the carbon skeleton.
Substitution Reactions
Nucleophilic substitution at the tertiary carbon (C4) is not feasible due to steric hindrance. However, substitution at the secondary carbon (C2) can be achieved under specific conditions, typically proceeding through an SN1 mechanism after activation of the hydroxyl group.
SN1-type Reactions
Similar to the dehydration pathway, protonation of the alcohol can lead to the formation of a carbocation. In the presence of a competent nucleophile and in a protic solvent, substitution can compete with elimination. For benzylic alcohols, these SN1 reactions can be quite fast due to the stability of the resulting carbocation.[21]
Caption: Workflow for a potential SN1 reaction at the C2 position.
Note: This reaction is often complicated by competing elimination and rearrangement reactions, making it less synthetically reliable than the acid-catalyzed pathways described in Section 2.
Conclusion
The reaction mechanisms of this compound are dominated by its behavior as a tertiary benzylic alcohol. Its synthesis is readily achieved via the Grignard reaction. The principal area of reactivity involves acid-catalyzed processes that proceed through a stable tertiary carbocation. This intermediate is prone to a highly favorable Wagner-Meerwein rearrangement involving a phenyl shift, leading to a resonance-stabilized benzylic carbocation. This key intermediate can then undergo either elimination to form various alkenes or an intramolecular Friedel-Crafts reaction to yield the synthetically valuable 1,1,3-trimethyl-3-phenylindane framework. In contrast, standard oxidation and substitution reactions are less common and often lead to complex mixtures. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers aiming to utilize this compound as a versatile building block in organic synthesis.
References
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ResearchGate. Reactions of secondary and tertiary benzylic alcohols bearing... Available at: [Link]
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ChemistryViews. (2023). Aerobic C–C Bond Cleavage of Tertiary Allylic Alcohols. Available at: [Link]
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Sarvan Sir - Chemistry For All. (2025). Order of reactivity of alcohols (Allyl, benzyl, primary, secondary and tertiary) with HX. Available at: [Link]
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ResearchGate. Successive C−C bond cleavage of alcohols. Available at: [Link]
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Saha et al. Rearrangements in Organic Chemistry. Available at: [Link]
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Quora. (2017). What is the mechanism for the dehydration of tertiary alcohols? Available at: [Link]
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Grokipedia. Wagner–Meerwein rearrangement. Available at: [Link]
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Wikipedia. Wagner–Meerwein rearrangement. Available at: [Link]
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Chemistry Steps. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. Available at: [Link]
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Chemistry LibreTexts. (2020). 14.4: Dehydration Reactions of Alcohols. Available at: [Link]
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Study Mind. Alcohol oxidation (A-Level Chemistry). Available at: [Link]
- Google Patents. CN104058922A - Synthetic method of 1,1,3-trimethyl-3-phenyl indane.
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NIH National Center for Biotechnology Information. (2008). 1,1,3-Trimethyl-3-phenylindane. Available at: [Link]
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Chemguide. dehydration of alcohols. Available at: [Link]
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Name-Reaction.com. Wagner-Meerwein rearrangement. Available at: [Link]
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Master Organic Chemistry. (2015). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Available at: [Link]
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Journal of the American Chemical Society. The Dehydration of Secondary and Tertiary Alcohols. Available at: [Link]
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J&K Scientific LLC. (2025). Wagner-Meerwein Rearrangement. Available at: [Link]
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Chemistry Steps. Reactions at the Benzylic Position. Available at: [Link]
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The Journal of Organic Chemistry. Synthetic methods and reactions. 157. Reductive alkylation and reduction of tertiary, secondary, and benzylic alcohols with trimethyl-(triethyl-, and triisopropyl)boron/trifluoromethanesulfonic (triflic) acid. Available at: [Link]
-
Khan Academy. Reactions at the benzylic position. Available at: [Link]
-
Grignard Reaction. Grignard Synthesis of Triphenylmethanol. Available at: [Link]
-
ResearchGate. 1-Methyl-3-phenylindane. Available at: [Link]
- Google Patents. EP0291849B1 - 4-methyl-4-phenyl-pentan-1-als, their preparation and application as aroma chemicals.
-
PubMed. 1,1,3-Trimethyl-3-phenyl-indane. Available at: [Link]
-
Iowa State University. I. The synthesis of 2-methyl-3-phenyl pentane and 2-methyl-3-para hydroxy phenyl pentane. II. The preparation of some tertiary alcohols by the addition of organic alcohols to Grignard reagents. Available at: [Link]
- Google Patents. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.
-
Chegg.com. (2021). Solved The acid catalyzed dehydration of 4-methyl-2-pentanol. Available at: [Link]
-
RSC Publishing. Dehydration of 4-methylpentan-2-ol over zirconia catalysts. Available at: [Link]
-
NIH National Center for Biotechnology Information. Dimethyl phenylbutanol. Available at: [Link]
-
NIH National Center for Biotechnology Information. (2012). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Available at: [Link]
-
ResearchGate. (PDF) 1,1,3-Trimethyl-3-phenylindane. Available at: [Link]
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large-scale synthesis of 4-Methyl-4-phenylpentan-2-ol for industrial use
An Application Note for the Industrial-Scale Synthesis of 4-Methyl-4-phenylpentan-2-ol
Abstract
This document provides a comprehensive guide for the large-scale synthesis of this compound, a valuable compound in the fragrance and cosmetic industries.[1][2] We will dissect two primary synthetic routes, critically evaluating their industrial viability. The core of this note is a detailed, two-part protocol focusing on a robust and scalable pathway: the Friedel-Crafts acylation of benzene with mesityl oxide to form an intermediate ketone, followed by its catalytic hydrogenation to the target alcohol. This guide is intended for researchers, process chemists, and drug development professionals, offering in-depth mechanistic insights, step-by-step protocols, process control parameters, and critical safety considerations essential for scaling up production from the laboratory to an industrial setting.
Introduction and Strategic Overview
This compound (CAS No. 2035-93-0) is a tertiary alcohol characterized by a colorless to pale yellow liquid appearance and a molecular weight of 178.27 g/mol .[3][4] Its primary industrial application lies within the fragrance sector, where it contributes to various aroma compositions.[1][2] The successful industrial production of such aroma chemicals hinges on synthetic routes that are not only high-yielding but also cost-effective, safe, and environmentally responsible.
Two principal strategies emerge for the synthesis of this tertiary alcohol:
-
The Grignard Reaction: A classic carbon-carbon bond-forming reaction involving an organomagnesium halide.[5] This could be approached by reacting phenylmagnesium bromide with 4-methylpentan-2-one (methyl isobutyl ketone, MIBK).
-
Friedel-Crafts Acylation followed by Reduction: This two-step process involves first creating the carbon skeleton by acylating an aromatic ring, followed by the reduction of the resulting ketone to the desired alcohol.[6][7]
While the Grignard reaction is a powerful tool in organic synthesis, its large-scale implementation presents significant safety and operational challenges.[8][9] These include the highly exothermic nature of the reaction, which can lead to thermal runaways, and the stringent requirement for anhydrous (water-free) conditions, which is difficult to maintain in large industrial reactors.[9]
Consequently, the two-step Friedel-Crafts acylation and subsequent catalytic hydrogenation pathway is often preferred for industrial-scale production. This route offers better control over reaction exotherms, less sensitivity to moisture in the hydrogenation step, and utilizes readily available, lower-cost starting materials. This application note will therefore focus on providing a detailed protocol for this more industrially robust method.
Recommended Industrial Synthesis Pathway: A Two-Step Protocol
The selected pathway involves two primary chemical transformations:
-
Step 1: Friedel-Crafts Acylation - Synthesis of 4-Methyl-4-phenylpentan-2-one.
-
Step 2: Catalytic Hydrogenation - Reduction of 4-Methyl-4-phenylpentan-2-one to this compound.
Caption: Overall workflow for the two-step synthesis.
Part 1: Synthesis of 4-Methyl-4-phenylpentan-2-one via Friedel-Crafts Acylation
Principle and Mechanism
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction.[6] In this specific application, benzene reacts with mesityl oxide in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 4-methyl-4-phenylpentan-2-one.[1] The catalyst activates the mesityl oxide, facilitating the attack by the electron-rich benzene ring.
Caption: Simplified Friedel-Crafts acylation mechanism.
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. | Molar Eq. | Notes |
| Benzene | 71-43-2 | 78.11 g/mol | Solvent/Reagent | Carcinogenic; handle with extreme care. |
| Mesityl Oxide | 141-79-7 | 98.14 g/mol | 1.0 | Limiting reagent. |
| Aluminum Chloride (Anhydrous) | 7446-70-0 | 133.34 g/mol | 1.1 - 1.2 | Lewis acid catalyst. Highly hygroscopic. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Solvent | Optional solvent for catalyst slurry. |
| Hydrochloric Acid (aq.) | 7647-01-0 | 36.46 g/mol | - | For quenching. |
| Sodium Bicarbonate (aq.) | 144-55-8 | 84.01 g/mol | - | For neutralization. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | - | Drying agent. |
Detailed Experimental Protocol
-
Reactor Preparation: Ensure a glass-lined or stainless steel reactor, rated for corrosive service, is clean, dry, and equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Reagent Charging: Charge the reactor with benzene. The amount should be sufficient to act as both a reagent and a solvent. Begin agitation and cool the reactor contents to 0-5 °C using a cooling jacket.
-
Catalyst Addition: Under a nitrogen blanket, slowly and carefully add anhydrous aluminum chloride to the cooled benzene. This will form a slurry. Note: The addition is exothermic.
-
Substrate Addition: Slowly add mesityl oxide via the dropping funnel over a period of 2-4 hours, maintaining the internal temperature between 5-10 °C. Precise temperature control is critical to minimize side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 10-15 °C for an additional 4-6 hours. Monitor the reaction progress by Gas Chromatography (GC) until the consumption of mesityl oxide is complete.
-
Quenching: Prepare a separate vessel with a mixture of crushed ice and water. Very slowly, transfer the reaction mixture into the ice/water mixture under vigorous stirring. This is a highly exothermic and gas-evolving step (HCl fumes). Ensure adequate ventilation and pressure relief. The temperature should be kept below 25 °C.
-
Work-up:
-
Transfer the quenched mixture to a liquid-liquid extractor or separation funnel.
-
Separate the organic (benzene) layer.
-
Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the benzene solvent under reduced pressure using a rotary evaporator.
-
Purify the crude 4-methyl-4-phenylpentan-2-one by vacuum distillation to yield a colorless to pale yellow liquid.[1]
-
Part 2: Synthesis of this compound via Catalytic Hydrogenation
Principle and Mechanism
Catalytic hydrogenation involves the addition of hydrogen across the carbonyl (C=O) double bond of the ketone to form a secondary alcohol. This is typically achieved using a heterogeneous catalyst, such as Raney Nickel or Palladium on Carbon (Pd/C), under hydrogen pressure.[10][11] The reaction occurs on the surface of the metal catalyst.
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. | Notes |
| 4-Methyl-4-phenylpentan-2-one | 7403-42-1 | 176.26 g/mol | Substrate from Part 1. |
| Isopropanol or Ethanol | 67-63-0 / 64-17-5 | - | Reaction solvent. |
| Raney Nickel or 5% Pd/C | 7440-02-0 / 7440-05-3 | - | Heterogeneous catalyst. Handle with care (pyrophoric). |
| Hydrogen Gas (H₂) | 1333-74-0 | 2.02 g/mol | Reducing agent. Highly flammable. |
| Nitrogen Gas (N₂) | 7727-37-9 | 28.01 g/mol | Inert gas for purging. |
Detailed Experimental Protocol
-
Reactor Preparation: Use a high-pressure autoclave (e.g., Parr reactor or equivalent industrial hydrogenator) equipped with a gas inlet, pressure gauge, thermocouple, and high-torque agitator (e.g., gas-entrainment impeller).
-
Charging:
-
Charge the autoclave with 4-methyl-4-phenylpentan-2-one and the solvent (e.g., isopropanol).
-
Under a nitrogen atmosphere, carefully add the catalyst (e.g., Raney Nickel, typically as a slurry in water or ethanol). Catalyst loading is typically 1-5% by weight relative to the ketone.
-
-
Inerting: Seal the reactor. Purge the system multiple times by pressurizing with nitrogen (to ~5 bar) and venting (to ~1 bar) to remove all oxygen.
-
Reaction:
-
Begin agitation.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-40 bar).
-
Heat the reactor to the target temperature (e.g., 50-80 °C). The reaction is exothermic; cooling may be required to maintain the set temperature.
-
Monitor the reaction by observing the drop in hydrogen pressure from the reservoir, indicating consumption.
-
-
Completion and Cooldown: Once hydrogen uptake ceases, maintain the conditions for another 1-2 hours to ensure complete conversion. Cool the reactor to ambient temperature.
-
Depressurization: Slowly vent the excess hydrogen pressure and purge the system again with nitrogen several times.
-
Catalyst Filtration: CRITICAL STEP: Under a nitrogen blanket, carefully filter the reaction mixture to remove the catalyst. The catalyst can be pyrophoric and may ignite upon contact with air, especially when dry. The filter cake should be kept wet with solvent and handled appropriately for disposal or regeneration.
-
Purification:
-
Transfer the filtrate to a distillation apparatus.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude this compound by vacuum distillation to obtain the final product as a clear, colorless liquid.
-
Process Safety and Environmental Considerations
Friedel-Crafts Acylation:
-
Benzene: Is a known human carcinogen. All operations must be conducted in a closed system with appropriate vapor scrubbing and personal protective equipment (PPE), including respiratory protection.
-
Aluminum Chloride: Reacts violently with water. It is corrosive and releases HCl gas upon contact with moisture. Use in a dry, inert atmosphere.
-
Quenching: The quenching step is highly energetic and produces large volumes of corrosive HCl gas. This must be performed under controlled conditions with an efficient off-gas treatment system (e.g., a caustic scrubber).
Catalytic Hydrogenation:
-
Hydrogen Gas: Forms explosive mixtures with air. The hydrogenation area must be properly zoned for explosive atmospheres (ATEX/HAZLOC), with non-sparking equipment and robust ventilation.
-
High Pressure: The reactor must be certified for the intended operating pressure and temperature, with appropriate pressure relief devices installed.
-
Pyrophoric Catalysts: Spent hydrogenation catalysts (Raney Ni, Pd/C) are highly pyrophoric when exposed to air. They must always be handled wet and under an inert atmosphere. Never allow the catalyst filter cake to dry in the open.
Quality Control and Analytical Methods
Consistent product quality is paramount. The following analytical techniques should be employed for process monitoring and final product release.
| Analysis | Purpose | Method | Specification |
| In-Process Control | |||
| Reactant Conversion | Monitor reaction completion | GC | >99% conversion |
| Final Product Release | |||
| Purity Assay | Quantify product purity | GC-FID | ≥ 97.0% |
| Identity Confirmation | Confirm structure | GC-MS, ¹H NMR | Match reference spectrum |
| Appearance | Visual inspection | - | Colorless to pale yellow liquid |
| Refractive Index | Physical property check | Refractometer (@20°C) | 1.5080 - 1.5120 |
| Specific Gravity | Physical property check | Densitometer (@20°C) | 0.9700 - 0.9760 |
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Grignard Synthesis of Triphenylmethanol. (n.d.). Retrieved from [Link]
-
Practical Challenges and Solutions to Continuous Grignard Chemistry. (2022). AIChE. Retrieved from [Link]
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Grignard Reaction Safety. (2023). American Chemical Society. Retrieved from [Link]
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Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (n.d.). Organic Syntheses. Retrieved from [Link]
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4-METHYLPENTAN-2-OL CAS N°: 108-11-2. (2007). OECD SIDS. Retrieved from [Link]
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Crush It Safely: Safety Aspects of Mechanochemical Grignard Synthesis. (2022). ACS Publications. Retrieved from [Link]
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4-Methyl-4-Phenylpentan-2-One (Veticone). (n.d.). Premier Group. Retrieved from [Link]
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Safety aspects of the process control of Grignard reactions. (2000). ResearchGate. Retrieved from [Link]
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A systematic evaluation for the screening of solvents in a range of Grignard reactions. (2013). Royal Society of Chemistry. Retrieved from [Link]
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Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Applications of Friedel–Crafts reactions in total synthesis of natural products. (2020). National Institutes of Health (NIH). Retrieved from [Link]
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The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. Retrieved from [Link]
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Friedel-Crafts Acylation, Lab Guide, Use of GC-MS. (2017). Scientific & Academic Publishing. Retrieved from [Link]
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Friedel Crafts Alkylation and Acylation. (2021). YouTube. Retrieved from [Link]
-
4-methyl-4-phenyl-2-pentanol symdeo MPP (Symrise). (n.d.). The Good Scents Company. Retrieved from [Link]
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Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based catalysts. (2012). ResearchGate. Retrieved from [Link]
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Recent Advances in Catalytic Hydrogenation of Furfural. (2020). MDPI. Retrieved from [Link]
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Application of 2-Methylpentane in Catalytic Hydrogenation. (2024). Patsnap. Retrieved from [Link]
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A Comprehensive Review on Metal Catalysts for the Production of Cyclopentanone Derivatives from Furfural and HMF. (2023). National Institutes of Health (NIH). Retrieved from [Link]
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Application Notes & Protocols: The Strategic Role of 4-Methyl-4-phenylpentan-2-ol in the Synthesis of Advanced Chemical Intermediates
Abstract
This document provides a detailed technical guide on the synthesis and potential applications of 4-Methyl-4-phenylpentan-2-ol, a chiral alcohol with significant, yet underexplored, potential in the synthesis of high-value chemical intermediates. While prominently recognized in the fragrance and cosmetics industries[1][2], its structural attributes—specifically its chiral center and bulky phenyl group—position it as a compelling candidate for applications in asymmetric synthesis, a cornerstone of modern pharmaceutical and agrochemical development. We will elucidate the synthetic pathways to this alcohol, provide detailed protocols for its preparation and analysis, and explore its prospective role as a precursor to chiral ligands and specialized intermediates, drawing parallels with structurally related compounds utilized in established catalytic systems.
Introduction: Beyond Fragrance
This compound is an organic compound typically encountered as a colorless to pale yellow liquid[3]. Its primary commercial application has been as a fragrance ingredient and deodorant agent, valued for its specific olfactory properties[4]. However, a deeper analysis of its molecular architecture reveals features that are highly sought after in the synthesis of complex, stereochemically defined molecules. The molecule possesses a chiral center at the C-2 position, which, in conjunction with the sterically demanding quaternary carbon at C-4 bearing a phenyl group, creates a unique stereochemical environment.
In pharmaceutical and agrochemical synthesis, the precise control of stereochemistry is not merely an academic exercise; it is fundamental to ensuring biological efficacy and minimizing off-target effects. Chiral molecules like this compound can serve as valuable building blocks or as precursors to chiral auxiliaries and ligands that guide the stereochemical outcome of a reaction[5]. Although direct, large-scale application of this specific alcohol in major pharmaceutical syntheses is not widely documented in publicly available literature, its structural motifs are analogous to those found in well-established chiral catalysts and intermediates[6]. This guide, therefore, serves to bridge this gap by providing the foundational knowledge and protocols to empower researchers to explore its utility in these advanced applications.
Synthesis of this compound: A Protocol for Stereoselective Reduction
The most direct route to this compound is through the reduction of its corresponding ketone, 4-Methyl-4-phenylpentan-2-one. This transformation is a classic example of nucleophilic addition to a carbonyl group and serves as the primary control point for establishing the molecule's stereochemistry.
Causality of Reagent Selection
The choice of reducing agent is critical. A non-selective reducing agent like sodium borohydride (NaBH₄) will yield a racemic mixture of (R)- and (S)-4-Methyl-4-phenylpentan-2-ol. For applications where chirality is paramount, a stereoselective reduction is necessary. This is often achieved using chiral catalysts, such as those derived from amino alcohols in Corey-Bakshi-Shibata (CBS) reductions, which can deliver high enantiomeric excess (ee) of the desired alcohol enantiomer[6]. For the purpose of this protocol, we will first describe the general, non-stereoselective synthesis to produce the alcohol as a versatile starting material.
Experimental Protocol: Reduction of 4-Methyl-4-phenylpentan-2-one
This protocol details the reduction of 4-Methyl-4-phenylpentan-2-one to this compound using sodium borohydride.
Materials:
-
4-Methyl-4-phenylpentan-2-one (1.0 eq.)
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄) (1.5 eq.)
-
Deionized water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 4-Methyl-4-phenylpentan-2-one in 100 mL of anhydrous methanol.
-
Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.
-
Reagent Addition: Slowly add 1.5 equivalents of sodium borohydride to the stirred solution in small portions over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting ketone is fully consumed.
-
Quenching: Carefully quench the reaction by slowly adding 50 mL of deionized water. Then, acidify the mixture to pH ~2 with 1 M HCl to neutralize excess NaBH₄ and hydrolyze borate esters.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Work-up: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel if necessary.
Data Presentation
| Parameter | Value |
| Starting Material | 4-Methyl-4-phenylpentan-2-one |
| Key Reagent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol |
| Reaction Time | 2 hours |
| Typical Yield | 90-98% |
| Product Purity (post-purification) | >95% |
| Stereochemical Outcome | Racemic mixture |
Prospective Application in Asymmetric Synthesis
The true potential of this compound in pharmaceutical synthesis lies in its use as a chiral entity. Its structure is analogous to amino alcohols like 2-Amino-4-phenylpentan-1-ol, which are precursors to highly effective chiral ligands and oxazaborolidine catalysts for asymmetric reactions[6][7].
Conceptual Workflow: From Alcohol to Chiral Ligand
The hydroxyl group of this compound provides a synthetic handle for derivatization into phosphine or amine-based ligands. These ligands can then be coordinated to a transition metal (e.g., Rhodium, Ruthenium, Palladium) to form a chiral catalyst capable of inducing high enantioselectivity in reactions such as asymmetric hydrogenation or allylic alkylation.
Caption: Conceptual workflow for developing a chiral catalyst from this compound.
Application in Agrochemical Synthesis: A Case Study in Fungicides
While distinct from pharmaceuticals, the agrochemical industry shares the need for enantiomerically pure active ingredients to maximize efficacy and minimize environmental impact. Phenyl-containing scaffolds are common in modern fungicides[8][9]. For instance, Metconazole is a potent agricultural fungicide whose synthesis relies on a substituted cyclopentanone intermediate[10]. The principles of asymmetric synthesis used to create such complex molecules are directly applicable here.
A chiral alcohol like this compound could be employed to set a key stereocenter in the synthesis of a novel fungicidal agent. The alcohol could be used to diastereoselectively direct a subsequent reaction or be incorporated directly into the final molecule as a chiral building block. Research has shown that novel diamide compounds incorporating phenyl groups into amino acid skeletons exhibit significant fungicidal activity[8], highlighting the relevance of this chemical motif.
Analytical Methods and Characterization
Rigorous analytical control is essential to verify the outcome of the synthesis and to characterize the final product.
Analytical Workflow
Caption: Standard analytical workflow for synthesis and characterization.
Protocol: Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: 20% Ethyl acetate in Hexane (adjust as needed)
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate solution.
-
Expected Results: The product alcohol will have a lower Rf value than the starting ketone.
Expected Spectroscopic Data
-
¹H NMR: Expect characteristic signals for the methyl groups, the methylene protons, the methine proton adjacent to the hydroxyl group (which will be a multiplet), and the aromatic protons of the phenyl group[11].
-
¹³C NMR: Expect distinct signals for the aliphatic carbons and the aromatic carbons. The carbon bearing the hydroxyl group will appear around 65-75 ppm[11].
-
GC-MS: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 178.27 g/mol , along with characteristic fragmentation patterns[11].
Conclusion and Future Outlook
This compound stands as a molecule of untapped potential for the pharmaceutical and fine chemical industries. While its current applications are concentrated in fragrances, its inherent chirality and structural features make it an ideal candidate for exploration in asymmetric synthesis. By serving as a precursor to novel chiral ligands or as a chiral building block itself, it offers a pathway to creating complex, enantiomerically pure molecules that are the bedrock of modern drug discovery and development. The protocols and conceptual frameworks provided herein are intended to serve as a launchpad for researchers to harness the latent capabilities of this versatile alcohol, driving innovation in the synthesis of next-generation pharmaceutical and agrochemical intermediates.
References
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PubChem. (n.d.). Dimethyl phenylbutanol. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (1988). EP0291849B1 - 4-methyl-4-phenyl-pentan-1-als, their preparation and application as aroma chemicals.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (2015). US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.
-
PubChem. (n.d.). alpha-(2-Methylpropyl)benzeneethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-4-phenyl-2-pentanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 2035-93-0 | Product Name : this compound. Retrieved from [Link]
- Sumitomo Chemical Co., Ltd. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Kagaku, 2005-II.
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Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). 4-Methyl-2-phenyl-4-penten-2-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]
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-
LookChem. (n.d.). This compound CAS NO.2035-93-0. Retrieved from [Link]
-
NIST. (n.d.). 4-Penten-2-ol, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-methyl-4-phenyl-2-pentanol symdeo MPP (Symrise). Retrieved from [Link]
-
MDPI. (2023). Natural Product-Based Fungicides: Design, Synthesis, and Antifungal Activity of Rhein Derivatives Against Phytopathogenic Fungi. Retrieved from [Link]
-
PubChem. (n.d.). Vetikon. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed Central (PMC). (2023). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. Retrieved from [Link]
- Google Patents. (2015). US9128108B2 - Mephedrone detection.
- Google Patents. (2013). US20130203752A1 - Phenylmorpholines and analogues thereof.
-
Chemsrc. (n.d.). 4-phenylpentan-2-ol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Retrieved from [Link]
-
European Patent Office. (2000). EP 1308432 A1 - 5-[(4-CHLOROPHENYL)-METHYL]-2,2-DIMETHYLCYCLOPENTANONE. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting 4-Methyl-4-phenylpentan-2-ol Reactions
Welcome to the technical support center for 4-Methyl-4-phenylpentan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during reactions involving this tertiary alcohol. Our goal is to equip you with the scientific rationale and practical steps to diagnose and resolve experimental issues, ensuring the integrity and success of your work.
Section 1: Synthesis of this compound
The most common and versatile method for synthesizing this compound is through a Grignard reaction.[1] This typically involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with a suitable ketone, like 4-methyl-4-phenyl-2-pentanone (also known as veticone).[2] Alternatively, an ester can be reacted with two equivalents of the Grignard reagent.[1][3][4]
Troubleshooting Grignard Synthesis
Question: My Grignard reaction to synthesize this compound has a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in Grignard reactions are a frequent issue and can stem from several factors. A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions:
-
Presence of Protic Impurities: Grignard reagents are extremely strong bases and will react with any source of protons, including water, alcohols, or even acidic protons on starting materials.[1][5] This "quenching" of the Grignard reagent is a primary cause of low yields.
-
Protocol: Ensure all glassware is rigorously dried in an oven and cooled under a stream of inert gas (e.g., nitrogen or argon). Use anhydrous solvents, typically anhydrous diethyl ether or tetrahydrofuran (THF). Starting materials should be dry and free of protic impurities.[5]
-
-
Inactive Magnesium: The surface of magnesium metal is often coated with a layer of magnesium oxide, which prevents the reaction with the alkyl halide from initiating.[5]
-
Protocol: Activate the magnesium surface before adding the alkyl halide. This can be achieved by adding a small crystal of iodine, which chemically cleans the surface, or by physically crushing the magnesium turnings under an inert atmosphere to expose a fresh surface.[5]
-
-
Side Reactions:
-
Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide, leading to the formation of a biphenyl byproduct. This can be minimized by the slow addition of the alkyl halide and maintaining a low reaction temperature.[1]
-
Enolization of the Ketone: If the ketone starting material has acidic alpha-protons, the Grignard reagent can act as a base, deprotonating it to form an enolate.[1] This consumes the Grignard reagent and reduces the yield of the desired tertiary alcohol. Using a less sterically hindered Grignard reagent or a lower reaction temperature can sometimes mitigate this.
-
Reduction of the Ketone: With sterically hindered ketones, the Grignard reagent can act as a reducing agent, delivering a hydride to the carbonyl carbon. This results in the formation of a secondary alcohol instead of the desired tertiary alcohol.[1]
-
Experimental Workflow: Grignard Synthesis of this compound
Caption: Workflow for Grignard synthesis.
Section 2: Reactions of this compound
Troubleshooting Oxidation Reactions
Question: I am trying to oxidize this compound, but I am not observing any reaction. Why is this happening?
Answer:
This compound is a tertiary alcohol . Tertiary alcohols are resistant to oxidation under standard conditions.[6][7]
Scientific Rationale:
The mechanism of alcohol oxidation involves the removal of a hydrogen atom from the hydroxyl (-OH) group and a hydrogen atom from the carbon atom that is bonded to the hydroxyl group.[6][7] This allows for the formation of a carbon-oxygen double bond (a carbonyl group). In tertiary alcohols, the carbon atom attached to the -OH group is not bonded to any hydrogen atoms; it is bonded to three other carbon atoms.[6] Therefore, the formation of a C=O double bond is not possible without breaking a carbon-carbon bond, which requires much harsher conditions.[6][7]
Common Oxidizing Agents and Expected Outcomes:
| Oxidizing Agent | Alcohol Type | Expected Product |
| Jones Reagent (CrO₃/H₂SO₄) | Primary | Carboxylic Acid[8][9] |
| Secondary | Ketone[7][9] | |
| Tertiary | No Reaction [7] | |
| Potassium Permanganate (KMnO₄) | Primary | Carboxylic Acid[8][9] |
| Secondary | Ketone[8] | |
| Tertiary | No Reaction (under mild conditions) | |
| Pyridinium Chlorochromate (PCC) | Primary | Aldehyde[6][9] |
| Secondary | Ketone[6][9] | |
| Tertiary | No Reaction |
What to do if you need to modify the structure:
If your synthetic route requires a ketone at this position, you would need to reconsider your starting materials. For instance, you could synthesize the corresponding ketone, 4-methyl-4-phenylpentan-2-one, through alternative methods such as the Friedel-Crafts acylation of benzene with mesityl oxide.[2]
Troubleshooting Dehydration Reactions
Question: My acid-catalyzed dehydration of this compound is producing a mixture of alkene isomers. How can I control the regioselectivity?
Answer:
The acid-catalyzed dehydration of alcohols, particularly secondary and tertiary alcohols, proceeds through an E1 mechanism involving a carbocation intermediate.[10][11][12] The formation of multiple products is a common outcome due to the possibility of proton removal from different adjacent carbon atoms.
Mechanism & Regioselectivity:
-
Protonation of the Hydroxyl Group: The alcohol is treated with a strong acid (e.g., H₂SO₄ or H₃PO₄) to protonate the hydroxyl group, converting it into a good leaving group (water).[11][13]
-
Formation of a Carbocation: The water molecule departs, leaving behind a tertiary carbocation. This is the rate-determining step.[11]
-
Deprotonation: A weak base (often water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the carbocation, forming a double bond.
For this compound, the initial dehydration product would likely be 4-methyl-4-phenyl-1-pentene. However, under acidic conditions, this alkene can be re-protonated to form a more stable tertiary carbocation, which can then lead to a mixture of isomers.[11]
Zaitsev's Rule: In elimination reactions, the more substituted (and therefore more stable) alkene is typically the major product.[10]
Logical Flow: Dehydration of a Tertiary Alcohol
Caption: E1 mechanism for tertiary alcohol dehydration.
Controlling Product Distribution:
-
Temperature Control: The reaction temperature can influence the product distribution. Dehydration is typically favored at higher temperatures.[12] Lower temperatures might favor substitution (Sₙ1) products if a good nucleophile is present, though with acids like H₂SO₄, the conjugate base (HSO₄⁻) is a poor nucleophile.[14]
-
Choice of Acid and Conditions: While strong, non-nucleophilic acids are standard, alternative dehydration methods exist. For instance, using phosphorus oxychloride (POCl₃) in pyridine is a milder method that can sometimes provide better selectivity, especially for hindered alcohols, and proceeds via an E2-like mechanism.[12]
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of this compound? A1: It is typically a colorless to pale yellow liquid at room temperature.[15] It is soluble in organic solvents but has limited solubility in water.[15]
Q2: How can I purify this compound after synthesis? A2: Common purification methods include an aqueous work-up followed by extraction with an organic solvent.[16] The crude product can then be purified by vacuum distillation.[16][17] For higher purity, column chromatography on silica gel can be employed.[16]
Q3: What spectroscopic data can I use to confirm the structure of this compound? A3: You can use ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the structure. PubChem provides reference spectra for this compound (CID 99870).[18]
Q4: Are there any safety concerns when working with this compound? A4: Like many organic compounds, it should be handled with care in a well-ventilated fume hood.[15] It may pose health risks if inhaled or ingested. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15]
Q5: Can this compound be used in fragrance applications? A5: Yes, this compound and its derivatives have applications in the flavor and fragrance industries.[2][19] For example, the related ketone, 4-methyl-4-phenylpentan-2-one, is used in cosmetics and fragrances.[2]
References
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Alcohol oxidation - Wikipedia. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Study Mind. (n.d.). Alcohol oxidation (A-Level Chemistry). Retrieved from [Link]
-
Grignard Reaction. (n.d.). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols: Overview. Retrieved from [Link]
-
Clark, J. (2023). oxidation of alcohols. Chemguide. Retrieved from [Link]
-
Pearson. (n.d.). Dehydration Reaction Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. Retrieved from [Link]
-
ChemSynthesis. (2025). 4-methyl-2-phenyl-4-penten-2-ol. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-4-phenyl-2-pentanol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). alpha-(2-Methylpropyl)benzeneethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Premier Group. (n.d.). 4-Methyl-4-Phenylpentan-2-One (Veticone). Retrieved from [Link]
-
Reddit. (2019). Dehydration of Secondary and Tertiary Alcohols. r/chemhelp. Retrieved from [Link]
- Auroux, A., Artizzu, P., Ferino, I., Monaci, R., Rombi, E., Solinas, V., & Petrini, G. (1996). Dehydration of 4-methylpentan-2-ol over lanthanum and cerium oxides. Journal of the Chemical Society, Faraday Transactions, 92(15), 2619–2624.
-
Chemistry LibreTexts. (2020). 14.4: Dehydration Reactions of Alcohols. Retrieved from [Link]
-
Quora. (2017). What is the mechanism for the dehydration of tertiary alcohols?. Retrieved from [Link]
-
EduBirdie. (2019). Dehydration of an Alcohol, 4-methyl-2-pentanol. Retrieved from [Link]
- Google Patents. (n.d.). US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.
-
Ashenhurst, J. (2015). Alcohol Oxidation: “Strong” & “Weak” Oxidants. Master Organic Chemistry. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-methyl-4-phenyl-2-pentanol symdeo MPP (Symrise). Retrieved from [Link]
- Google Patents. (n.d.). EP0291849B1 - 4-methyl-4-phenyl-pentan-1-als, their preparation and application as aroma chemicals.
- Ferino, I., Monaci, R., Rombi, E., Solinas, V., & Petrini, G. (1994). Dehydration of 4-methylpentan-2-ol over zirconia catalysts. Journal of the Chemical Society, Faraday Transactions, 90(11), 1647–1651.
-
OECD SIDS. (2007). 4-METHYLPENTAN-2-OL CAS N°: 108-11-2. Retrieved from [Link]
-
ADI Chemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
-
Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Gauth. (n.d.). Oxidation of 4 -methylpentan -2 -ol using copper (II) oxide results in the alcohol A. losi [Chemistry]. Retrieved from [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
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Technical Support Center: Purification of 4-Methyl-4-phenylpentan-2-ol
Welcome to the technical support guide for the purification of 4-Methyl-4-phenylpentan-2-ol. This resource is designed for researchers and drug development professionals to navigate the common challenges encountered during the isolation and purification of this tertiary alcohol from complex reaction mixtures. The following troubleshooting guides and FAQs are structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter post-synthesis, providing step-by-step solutions and the rationale behind them.
Question: My crude product is a viscous, oily liquid and the TLC plate shows multiple spots, including one at the baseline and several close to my expected product Rf. How do I effectively purify my target compound?
Answer: This is a very common scenario when synthesizing tertiary alcohols via the Grignard reaction.[1] The multiple spots on your TLC indicate the presence of unreacted starting materials, various byproducts, and your desired product, this compound. The baseline spot typically represents highly polar impurities, such as magnesium salts from the work-up, while spots close to your product are likely non-polar byproducts. For such a mixture, flash column chromatography is the most effective purification method.[2][3] It separates compounds based on their differential adsorption to a stationary phase, allowing for the isolation of your target alcohol.[4]
-
Select the Stationary Phase: Silica gel (SiO₂) is the standard and most effective choice for separating moderately polar compounds like alcohols from less polar byproducts (e.g., hydrocarbons) and more polar impurities.[4]
-
Determine the Eluent System via TLC: The key to successful column chromatography is selecting an appropriate mobile phase (eluent).
-
Rationale: The goal is to find a solvent system where your desired product, this compound, has an Rf value between 0.3 and 0.7, and there is a clear separation (ΔRf of at least 0.1) from the major impurities.[4]
-
Procedure: Test various ratios of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether). A good starting point is a 9:1 or 8:2 mixture of Hexanes:Ethyl Acetate.
-
Example: Spot your crude mixture on a TLC plate and develop it in different solvent systems. The ideal system will show good separation between your product spot and others.
-
-
Pack the Column:
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).
-
Pour the slurry into your column and allow it to pack under gravity or with gentle pressure, ensuring a flat, undisturbed bed.
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent itself).
-
Alternatively, for less soluble oils, perform a "dry loading": adsorb the crude oil onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.
-
-
Elute and Collect Fractions:
-
Begin eluting with the determined solvent system. If impurities are very close to your product, a gradient elution (gradually increasing the proportion of the polar solvent) can improve separation.[5]
-
Collect the eluent in a series of fractions (e.g., in test tubes).
-
-
Analyze Fractions:
-
Spot every few fractions on a TLC plate alongside your crude mixture to identify which fractions contain the pure product.
-
Combine the fractions that show a single spot corresponding to your pure product.
-
-
Isolate the Final Product: Remove the solvent from the combined pure fractions using a rotary evaporator to yield purified this compound.
Question: My final yield of this compound is significantly lower than expected after purification. What are the potential causes for this loss of product?
Answer: Low yield is a frustrating but common issue, often stemming from a combination of factors in both the reaction and the purification stages. Let's break down the likely culprits:
| Stage | Possible Cause | Scientific Explanation & Mitigation Strategy |
| Grignard Reaction | Incompletely Anhydrous Conditions | Grignard reagents are potent bases and will react with any acidic protons, especially from water.[6] This consumes the reagent, preventing it from reacting with your ketone/ester starting material.[7] Mitigation: Flame-dry all glassware, use anhydrous solvents, and run the reaction under an inert atmosphere (N₂ or Ar).[8] |
| Side Reactions | Wurtz Coupling: The Grignard reagent can couple with unreacted alkyl halide, a significant issue with benzyl halides.[9][10] Enolization: A bulky Grignard reagent can act as a base, deprotonating the α-carbon of the ketone starting material to form an enolate, which reverts to the ketone upon work-up.[6][11] Mitigation: Control reaction temperature (low temperatures often favor the desired addition) and ensure slow, controlled addition of reagents. | |
| Aqueous Work-up | Emulsion Formation | During liquid-liquid extraction, vigorous shaking can create stable emulsions, trapping your product between the aqueous and organic layers. Mitigation: Use gentle inversions instead of vigorous shaking. To break an emulsion, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand. |
| Incomplete Extraction | Your product has some slight solubility in the aqueous phase. Insufficient extraction cycles will leave product behind. Mitigation: Perform at least three extractions with your organic solvent to ensure maximum recovery from the aqueous layer.[8] | |
| Purification | Product Loss on Column | Highly polar products can irreversibly adsorb to the silica gel if the eluent is not polar enough to move them down the column. Mitigation: Ensure your eluent system is optimized via TLC. If the product is stuck, a highly polar "flush" with 100% ethyl acetate or methanol can sometimes recover it, though purity may be compromised. |
| Co-elution with Impurities | If an impurity has a very similar polarity to your product, it may co-elute during chromatography, forcing you to discard mixed fractions and thus lowering the yield of pure product. Mitigation: Use a shallower solvent gradient or a longer column to improve resolution. | |
| Loss During Solvent Removal | If your product is volatile, aggressive rotary evaporation (high temperature, low pressure) can cause it to evaporate along with the solvent. This compound has a relatively high boiling point, but this can be a factor for lower molecular weight alcohols.[12] Mitigation: Use moderate temperature and pressure during solvent removal. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should anticipate when synthesizing this compound via a Grignard reaction?
The synthesis of this compound likely involves the reaction of a Grignard reagent (e.g., methylmagnesium bromide) with a ketone (4-phenylpentan-2-one) or two equivalents of methylmagnesium bromide with an ester (e.g., ethyl 3-phenylbutanoate).[13] Another common route involves reacting benzylmagnesium chloride with acetone.[11] Regardless of the specific route, several classes of impurities are common:
-
Unreacted Starting Materials: Residual ketone, ester, or alkyl halide.[6]
-
Grignard-Related Byproducts:
-
Hydrolysis Products: The Grignard reagent reacting with trace water to form an alkane (e.g., methane from methylmagnesium bromide or toluene from benzylmagnesium chloride).[6][7]
-
Wurtz Coupling Products: Dimerization of the alkyl/benzyl group from the Grignard reagent (e.g., 1,2-diphenylethane from benzylmagnesium chloride).[9][10][14] This is a particularly prevalent side reaction.
-
Enolization Products: As mentioned previously, the Grignard reagent can deprotonate the ketone, leading to the recovery of starting material after work-up.[11]
-
-
Work-up and Solvent Residues:
-
Magnesium Salts: (e.g., MgBrCl, Mg(OH)₂) that were not fully removed during the aqueous extraction.
-
Residual Solvents: Diethyl ether or THF used for the reaction.
-
Q2: Is fractional distillation a viable alternative to column chromatography for purifying this compound?
Fractional distillation under reduced pressure (vacuum distillation) can be a viable method, particularly for large-scale purifications where chromatography is less practical.[15][16] However, its success depends entirely on the boiling points of the impurities relative to the product.
-
When it works well: Distillation is effective at removing low-boiling solvents (ether, THF) and very high-boiling, non-volatile impurities (like salts or baseline materials from TLC).
-
When it fails: It is often ineffective at separating the target alcohol from byproducts with similar molecular weights and boiling points, such as the Wurtz coupling product (1,2-diphenylethane) or unreacted ketone starting material.
-
Recommendation: For achieving high purity on a laboratory scale, column chromatography is generally superior due to its ability to separate compounds based on polarity, a property that often differs more significantly than boiling points among the components of a Grignard reaction mixture.[17] Distillation can be used as a preliminary purification step to remove the bulk of the solvent before chromatography.
Q3: What is the general workflow for purifying a crude tertiary alcohol from a Grignard reaction?
The purification process is a multi-step workflow designed to systematically remove different classes of impurities. The overall strategy is to first remove inorganic salts and water-soluble components, followed by drying and solvent removal, and finally, high-resolution purification to isolate the target compound.
Caption: General workflow for the purification of this compound.
References
-
How to purify tertiary alcohol? - ResearchGate. (2024). Retrieved from ResearchGate. [Link]
-
Grignard Reaction. (n.d.). Retrieved from a course material PDF. [Link]
-
column chromatography.pdf. (n.d.). Retrieved from a PDF document on column chromatography. [Link]
- Purification of tertiary butyl alcohol. (2005).
-
Column Chromatography. (n.d.). Jack Westin. [Link]
-
Column chromatography. (n.d.). Columbia University. [Link]
-
How do typical impurities arise in the Grignard reaction? (n.d.). Homework.Study.com. [Link]
-
Using the Grignard Reaction to Make Tertiary alcohols. (2018). YouTube. [Link]
-
BzMgCl + MeCN, what did I get? (2006). Sciencemadness.org. [Link]
-
Abnormal Reactions of Benzylmagnesium Chloride. (1930). Journal of the American Chemical Society. [Link]
- Method for preparing 2-methyl-4-phenylbutan-2-OL. (2016).
-
Synthesis Problems Involving Grignard Reagents. (2016). Master Organic Chemistry. [Link]
- 4-methyl-4-phenyl-pentan-1-als, their preparation and application as aroma chemicals. (1988).
-
Supporting Information for: ... (n.d.). The Royal Society of Chemistry. [Link]
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Solvent screening of benzyl chloride Grignard reaction. (n.d.). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rnlkwc.ac.in [rnlkwc.ac.in]
- 3. Column Chromatography Technique: Significance and symbolism [wisdomlib.org]
- 4. columbia.edu [columbia.edu]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. homework.study.com [homework.study.com]
- 8. benchchem.com [benchchem.com]
- 9. Sciencemadness Discussion Board - BzMgCl + MeCN, what did I get? - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. researchgate.net [researchgate.net]
- 11. Grignard Reaction [organic-chemistry.org]
- 12. CAS 2035-93-0: 4-Methyl-4-phenyl-2-pentanol | CymitQuimica [cymitquimica.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]
- 16. EP0291849B1 - 4-methyl-4-phenyl-pentan-1-als, their preparation and application as aroma chemicals - Google Patents [patents.google.com]
- 17. jackwestin.com [jackwestin.com]
Technical Support Center: Synthesis of 4-Methyl-4-phenylpentan-2-ol
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-methyl-4-phenylpentan-2-ol. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly the formation of side products, encountered during its synthesis via the Grignard reaction.
Introduction: The Grignard Approach to this compound
The synthesis of the tertiary alcohol this compound (also known as dimethyl phenylbutanol) is most commonly achieved via a Grignard reaction.[1][2] This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide to a carbonyl compound.[3][4] For this target molecule, two primary retrosynthetic pathways exist:
-
Route A: Reaction of phenylmagnesium bromide with 4-methylpentan-2-one.
-
Route B: Reaction of methylmagnesium bromide with 4-phenyl-2-pentanone (benzylacetone).
While robust, the Grignard reaction is highly sensitive to reaction conditions. The Grignard reagent itself is a potent nucleophile but also a very strong base, leading to several potential side reactions if not meticulously controlled. This guide will help you navigate these challenges to optimize your reaction yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is very low, and I've recovered a significant amount of my starting ketone. What went wrong?
A1: This is the most common issue in Grignard synthesis and almost always points to the premature quenching or incomplete formation of the Grignard reagent. The reagent is a strong base and will react with any available acidic protons.[4][5]
Root Causes & Solutions:
-
Presence of Water: The primary culprit is moisture. Water will rapidly protonate the Grignard reagent, converting it to an unreactive hydrocarbon (e.g., benzene from phenylmagnesium bromide) and magnesium salts.
-
Troubleshooting: Ensure all glassware is oven-dried (e.g., at 120°C overnight) and cooled under an inert atmosphere (N₂ or Ar) in a desiccator.[6] All solvents (typically diethyl ether or THF) must be rigorously dried using an appropriate drying agent (e.g., sodium/benzophenone still) and reagents should be anhydrous grade. Use a drying tube packed with CaCl₂ or CaSO₄ to protect the reaction from atmospheric moisture.[7]
-
-
Enolization of the Ketone: Your ketone starting material has acidic α-protons. The Grignard reagent can act as a base and deprotonate the ketone to form an enolate.[3] This consumes the reagent and, upon acidic workup, regenerates the starting ketone. This is more prevalent with sterically hindered ketones or Grignard reagents.
-
Troubleshooting: Add the ketone solution slowly to the Grignard reagent solution at a low temperature (e.g., 0°C). This favors the slower nucleophilic addition pathway over the faster deprotonation. Maintaining a molar excess of the Grignard reagent can also help drive the reaction to completion.
-
-
Improper Grignard Reagent Formation: The surface of the magnesium metal may be coated with magnesium oxide, preventing the reaction with the alkyl/aryl halide.
Q2: I've isolated my product, but it's contaminated with a non-polar impurity. GC-MS suggests it might be biphenyl. How did this form?
A2: The formation of biphenyl is a classic side product in syntheses using phenylmagnesium bromide. It arises from a Wurtz-type coupling reaction between the Grignard reagent and unreacted bromobenzene.
Mechanism & Prevention:
-
Causality: This side reaction is favored when the concentration of the aryl halide is high relative to the magnesium surface area during the formation of the Grignard reagent.
-
Solution: Ensure the bromobenzene is added slowly and dropwise to the suspension of magnesium turnings. This maintains a low instantaneous concentration of the halide, favoring its reaction with magnesium over coupling with the already-formed Grignard reagent. Vigorous stirring is also essential to ensure the halide reacts with the metal surface rather than the organometallic species in solution.
Q3: My post-workup NMR spectrum shows signals consistent with alkene impurities. Why did my alcohol dehydrate?
A3: Tertiary alcohols like this compound are highly susceptible to acid-catalyzed dehydration, especially with heat.[8] The workup step, which is typically done with aqueous acid to quench the reaction and dissolve magnesium salts, is the most likely stage for this side reaction to occur.[9]
Workup Conditions & Mitigation:
-
Problematic Workup: Using strong acids (e.g., H₂SO₄, HCl) and allowing the mixture to warm up will promote the E1 elimination of water, forming a stable tertiary carbocation, which then loses a proton to yield a mixture of 4-methyl-4-phenyl-1-pentene and 4-methyl-4-phenyl-2-pentene.
-
Recommended Protocol: Quench the reaction by carefully pouring the reaction mixture over ice. Then, instead of a strong acid, use a saturated aqueous solution of ammonium chloride (NH₄Cl).[6][10] This is acidic enough to protonate the alkoxide and dissolve the magnesium salts but is much milder and significantly reduces the risk of dehydration. Always perform the workup at low temperatures (0-5°C).
Q4: I attempted the synthesis using methyl isovalerate and two equivalents of phenylmagnesium bromide, but I have a significant ketone impurity. What happened?
A4: When using an ester, the Grignard reagent adds twice.[11][12] The first addition forms a tetrahedral intermediate which collapses to form a ketone. This ketone is more reactive than the starting ester and quickly reacts with a second equivalent of the Grignard reagent to form the tertiary alcohol.[13]
Cause of Ketone Impurity:
-
Insufficient Grignard Reagent: If less than two full equivalents of active Grignard reagent are available (due to quenching, side reactions, or inaccurate measurement), the reaction can stall at the ketone stage.
-
Steric Hindrance/Low Temperature: In some cases, if the intermediate ketone is particularly stable or sterically hindered, and the reaction temperature is kept very low, the second addition may be slow, leading to an accumulation of the ketone.
-
Solution: Use a slight excess (e.g., 2.1-2.2 equivalents) of the Grignard reagent to ensure the complete conversion of the intermediate ketone. After the initial addition at a low temperature, allowing the reaction to warm to room temperature can help drive the second addition to completion.
Troubleshooting Summary
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low yield, recovery of starting ketone | 1. Moisture in reagents/glassware.2. Incomplete Grignard formation.3. Enolization of the ketone. | 1. Rigorously dry all glassware and solvents. Use an inert atmosphere.2. Activate Mg with iodine; ensure slow halide addition.3. Add ketone slowly at 0°C. |
| Presence of biphenyl impurity | Wurtz-type coupling of PhMgBr and PhBr. | Add bromobenzene dropwise to the magnesium suspension with vigorous stirring. |
| Alkene impurities in final product | Acid-catalyzed dehydration during workup. | Quench the reaction with saturated aqueous NH₄Cl solution at 0°C instead of strong acid. |
| Ketone impurity when using an ester starting material | Incomplete reaction; insufficient Grignard reagent for the second addition. | Use >2 equivalents of Grignard reagent. Allow the reaction to warm to room temperature after the initial addition. |
Experimental Protocols
Protocol 1: Synthesis via Phenylmagnesium Bromide and 4-Methylpentan-2-one
Materials:
-
Magnesium turnings (1.2 eq)
-
Bromobenzene (1.1 eq)
-
4-Methylpentan-2-one (1.0 eq)
-
Anhydrous diethyl ether
-
Iodine (one small crystal)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Place the magnesium turnings and the iodine crystal in the flask.
-
Dissolve the bromobenzene in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion (approx. 10%) to the magnesium turnings.
-
If the reaction does not start (disappearance of iodine color, cloudiness, gentle reflux), gently warm the flask with a heat gun.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[6]
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Dissolve the 4-methylpentan-2-one in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0-5°C.
-
After the addition is complete, remove the ice bath and stir at room temperature for 1 hour.
-
Cool the reaction mixture back to 0°C and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification of Crude this compound
The crude product can be purified by either vacuum distillation or flash column chromatography.
-
Vacuum Distillation: This is effective for removing non-volatile impurities and any remaining starting materials. The product is a relatively high-boiling liquid.[2]
-
Flash Column Chromatography: This is ideal for removing closely related side products like biphenyl and any unreacted ketone.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc/Hexanes and gradually increasing to 15-20% EtOAc/Hexanes) is typically effective.
-
Monitoring: Use thin-layer chromatography (TLC) to track the separation. The alcohol product will be more polar (lower Rf) than biphenyl but less polar than highly polar impurities.
-
Visual Workflow and Mechanism Diagrams
Caption: Main reaction pathway vs. common side reactions.
Sources
- 1. Dimethyl phenylbutanol | C12H18O | CID 99870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 2035-93-0: 4-Methyl-4-phenyl-2-pentanol | CymitQuimica [cymitquimica.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Dehydration of 4-methylpentan-2-ol over zirconia catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 13. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Optimizing Enantioselectivity with 4-Methyl-4-phenylpentan-2-ol
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for utilizing 4-Methyl-4-phenylpentan-2-ol in asymmetric synthesis. This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the enantioselectivity of their catalytic reactions. We provide in-depth troubleshooting guides, frequently asked questions, and validated protocols to address common challenges encountered in the laboratory.
Introduction: The Role of this compound in Asymmetric Catalysis
This compound is a chiral alcohol featuring a sterically demanding quaternary carbon center adjacent to a phenyl group, and a secondary alcohol moiety.[1][2] This structural arrangement makes it a promising candidate for applications in asymmetric synthesis, primarily as a chiral ligand that can coordinate to a metal center. In this capacity, it creates a chiral environment that influences the stereochemical outcome of a reaction, guiding the formation of one enantiomer over the other.[3]
The most common application for chiral alcohols of this type is in the catalytic enantioselective addition of organometallic reagents to carbonyl compounds, a powerful method for synthesizing optically active secondary and tertiary alcohols.[4][5][6] This guide will use the enantioselective addition of diethylzinc to aldehydes as a model system to explore optimization strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in an enantioselective reaction?
As a chiral alcohol, its primary role is to serve as a precursor to a chiral catalyst. The hydroxyl group can be deprotonated to form an alkoxide, which then coordinates to a metal center (e.g., Zinc, Titanium, Aluminum).[6][7] This in situ formed complex is the active chiral catalyst. The steric bulk and electronic properties of the ligand's phenyl and dimethyl groups create a well-defined chiral pocket around the metal, which then orchestrates the enantioselective transformation.
Q2: I am observing very low enantiomeric excess (e.e.). What are the most critical initial factors to investigate?
Low enantioselectivity is a common issue when developing a new asymmetric reaction.[8] Before extensive optimization, focus on these fundamentals:
-
Purity of the Chiral Ligand: Ensure your this compound is of high chemical and enantiomeric purity. An enantiomerically impure ligand will directly result in a lower e.e. in the product.
-
Anhydrous and Inert Conditions: Organometallic reagents like diethylzinc are extremely sensitive to moisture and oxygen. Ensure all glassware is flame-dried, solvents are anhydrous, and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen). Water will quench the reagents and can lead to the formation of achiral catalysts, eroding enantioselectivity.
-
Stoichiometry of Ligand to Metal: The ratio between the chiral alcohol and the metal source is critical. An incorrect ratio can lead to the formation of multiple, less selective catalytic species.
Q3: How does temperature impact the enantioselectivity of the reaction?
Temperature is one of the most powerful variables for controlling enantioselectivity. Generally, lower reaction temperatures lead to higher enantiomeric excess. This is because the difference in the activation energies (ΔΔG‡) between the two diastereomeric transition states leading to the (R) and (S) products becomes more significant relative to the available thermal energy (kT). Reactions are often run at temperatures ranging from 0 °C down to -78 °C to maximize selectivity.[3]
Troubleshooting Guide: Improving Low Enantioselectivity
This section provides a systematic approach to diagnosing and resolving issues of poor enantioselectivity.
Caption: A logical workflow for troubleshooting low enantioselectivity.
Issue 1: Suboptimal Reaction Stoichiometry and Catalyst Formation
Causality: The active catalyst is a complex formed from the chiral alcohol and a metal species (e.g., from diethylzinc or an additive like Ti(OiPr)₄).[6] If the stoichiometry is not optimal, you may form achiral zinc alkoxides or catalytically inactive aggregates, both of which will degrade enantioselectivity.
Troubleshooting Steps:
-
Verify Ligand Loading: Start with a catalytic amount of the chiral alcohol, typically 5-20 mol%.
-
Vary Ligand:Metal Ratio: If using a titanium-based co-catalyst, the ratio of the chiral alcohol to the titanium source is critical.[7] Systematically screen ratios such as 1:1, 1.2:1, and 1:1.2 to find the optimal balance.
-
Order of Addition: The order in which reagents are mixed can influence the formation of the active catalyst. Try pre-stirring the chiral alcohol with the metal source (e.g., Ti(OiPr)₄) or a portion of the organozinc reagent for 30-60 minutes before adding the aldehyde substrate.
Issue 2: Incorrect Solvent Choice
Causality: The solvent plays a crucial role in the catalytic cycle. It can influence the solubility of the catalyst, the aggregation state of the organometallic reagents, and the stability of the diastereomeric transition states. Non-coordinating solvents like toluene or hexane are often preferred for organozinc additions as they do not compete with the substrate for binding to the metal center.[5]
Troubleshooting Protocol:
-
Screen a Range of Solvents: Set up parallel reactions in different anhydrous solvents.
-
Analyze the Results: Compare both the chemical yield and the enantiomeric excess for each solvent.
Table 1: Effect of Solvent on the Enantioselective Addition of Et₂Zn to Benzaldehyde
| Entry | Solvent | Temperature (°C) | Yield (%) | e.e. (%) |
| 1 | Toluene | 0 | 95 | 85 |
| 2 | Hexane | 0 | 92 | 88 |
| 3 | THF | 0 | 75 | 45 |
| 4 | CH₂Cl₂ | 0 | 88 | 72 |
| Note: Data are hypothetical and for illustrative purposes. |
As illustrated, coordinating solvents like THF can sometimes lead to lower selectivity.
Issue 3: Reaction Temperature is Too High
Causality: As previously mentioned, enantioselectivity is highly dependent on temperature. A higher temperature provides enough thermal energy to overcome the small energy difference between the two competing transition states, leading to a more racemic product.
Troubleshooting Steps:
-
Incremental Temperature Reduction: Using the best solvent identified, run the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -40 °C, -78 °C).
-
Monitor Reaction Time: Be aware that lowering the temperature will decrease the reaction rate. You may need to extend the reaction time accordingly to achieve full conversion.
Experimental Protocols
Protocol 1: General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol provides a starting point for optimization experiments.
Materials:
-
This compound (enantiomerically pure)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous NH₄Cl solution
-
Anhydrous MgSO₄
-
Standard laboratory glassware (flame-dried)
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound (0.02 mmol, 10 mol%) in anhydrous toluene (2 mL).
-
Catalyst Formation: Cool the solution to 0 °C. Slowly add diethylzinc (0.4 mL, 0.4 mmol, 2.0 equiv) and stir the mixture for 30 minutes at 0 °C.
-
Substrate Addition: Add freshly distilled benzaldehyde (0.2 mmol, 1.0 equiv) dropwise to the solution.
-
Reaction: Stir the reaction mixture at 0 °C. Monitor the reaction progress by TLC or GC.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (5 mL).
-
Workup: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by silica gel chromatography. Determine the enantiomeric excess of the resulting 1-phenylpropan-1-ol by chiral HPLC or GC analysis.
Sources
- 1. CAS 2035-93-0: 4-Methyl-4-phenyl-2-pentanol | CymitQuimica [cymitquimica.com]
- 2. Dimethyl phenylbutanol | C12H18O | CID 99870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. Enantioselective Addition of Organozinc to Aldehydes and Ketones ...: Ingenta Connect [ingentaconnect.com]
- 5. Catalytic asymmetric organozinc additions to carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
overcoming challenges in the scale-up of 4-Methyl-4-phenylpentan-2-ol production
Technical Support Center: Scale-Up of 4-Methyl-4-phenylpentan-2-ol Production
Introduction:
Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed for researchers, chemists, and process development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the synthesis and purification of this tertiary alcohol. The information herein is curated to ensure scientific integrity and is based on established principles of organic chemistry, with a focus on the practicalities of scaling up laboratory procedures.
Part 1: Synthesis Overview & Core Protocol
The most common and direct route for the synthesis of this compound is the Grignard reaction. This involves the reaction of a Grignard reagent with a suitable ketone. For the synthesis of this compound, a logical approach is the reaction of a phenylmagnesium halide with 4-methylpentan-2-one.
Reaction Scheme:
Experimental Workflow Diagram:
Caption: Workflow for the Grignard synthesis of this compound.
Detailed Step-by-Step Protocol:
-
Preparation: All glassware must be rigorously dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon. Anhydrous diethyl ether or tetrahydrofuran (THF) should be used as the solvent.[1]
-
Grignard Reagent Formation: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. A small crystal of iodine can be added to activate the magnesium surface.[2] A solution of bromobenzene in anhydrous ether is added dropwise from the dropping funnel. The reaction is initiated, which is evident by the disappearance of the iodine color, gentle refluxing of the ether, and the appearance of a cloudy gray solution.
-
Reaction with Ketone: Once the Grignard reagent formation is complete, the reaction mixture is cooled in an ice bath. A solution of 4-methylpentan-2-one in anhydrous ether is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete reaction.
-
Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[3] This is followed by extraction with an organic solvent like diethyl ether or ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel.
Part 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
Q1: My Grignard reaction fails to initiate. What are the possible causes and how can I fix this?
A1: Failure of a Grignard reaction to initiate is a common problem, often related to the presence of inhibitors on the magnesium surface or trace amounts of water.
-
Causality: The Grignard reagent is highly reactive and readily quenched by protic sources like water.[1][2] The surface of magnesium turnings can also have a passivating layer of magnesium oxide that prevents the reaction from starting.
-
Troubleshooting Steps:
-
Ensure Absolute Anhydrous Conditions: All glassware must be flame-dried or oven-dried immediately before use.[1][2] Solvents must be rigorously dried, for instance, by distillation from a suitable drying agent.
-
Activate the Magnesium:
-
Mechanical Activation: Gently crush the magnesium turnings in a dry mortar and pestle before adding them to the reaction flask to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine to the flask with the magnesium. The iodine reacts with the magnesium surface, cleaning it and facilitating the reaction.[2] Alternatively, a few drops of 1,2-dibromoethane can be used as an entrainer.
-
-
Initiation "Tricks": If the reaction still doesn't start, gently warm the flask with a heat gun. If that fails, a small amount of a pre-formed Grignard reagent from a previous successful batch can be added to initiate the reaction.[1]
-
Q2: The yield of my desired product, this compound, is consistently low. What are the likely side reactions and how can I minimize them?
A2: Low yields in Grignard reactions are often due to side reactions. In this specific synthesis, the most probable side reactions are Wurtz coupling and enolization of the ketone.
-
Causality:
-
Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl/aryl halide to form a homocoupled byproduct (e.g., biphenyl from bromobenzene).[4][5] This is more prevalent at higher temperatures and with certain halides.
-
Enolization: The Grignard reagent is a strong base and can deprotonate the α-carbon of the ketone, forming an enolate. This is a non-productive pathway that consumes both the ketone and the Grignard reagent.
-
-
Optimization Strategies:
-
Control Addition Rate and Temperature: Add the bromobenzene slowly to the magnesium to maintain a steady reaction rate and prevent a buildup of the halide.[6] Similarly, add the ketone to the Grignard reagent at a low temperature (0 °C) to favor nucleophilic addition over enolization.
-
Use of Additives: In some cases, the addition of cerium(III) chloride can enhance the nucleophilicity of the organometallic reagent and suppress enolization, although this adds complexity to the process.
-
| Parameter | Standard Condition | Optimized Condition for Higher Yield |
| Ketone Addition Temperature | Room Temperature | 0 °C |
| Halide Addition Rate | Rapid | Slow, dropwise |
| Solvent | Diethyl Ether | THF (can improve solubility and reaction rate) |
Q3: During the aqueous work-up, I am getting a persistent emulsion that makes phase separation difficult. How can I resolve this, especially at a larger scale?
A3: Emulsions are a frequent issue in the work-up of Grignard reactions, primarily due to the formation of fine magnesium salt precipitates.[4]
-
Causality: The quenching process generates magnesium salts (e.g., Mg(OH)Br) that can stabilize the interface between the aqueous and organic layers, leading to an emulsion.
-
Troubleshooting and Scale-Up Solutions:
-
Choice of Quenching Agent: While water can be used, a saturated aqueous solution of ammonium chloride (NH₄Cl) is often preferred as it helps to keep the magnesium salts in solution.
-
Addition of Brine: After quenching, adding a significant volume of saturated brine (NaCl solution) can help to break the emulsion by increasing the ionic strength of the aqueous phase.[4]
-
Filtration: In some cases, it may be necessary to filter the entire mixture through a pad of Celite® to remove the fine magnesium salt precipitates before attempting phase separation.
-
Avoid Vigorous Shaking: During extraction, use gentle inversions of the separatory funnel rather than vigorous shaking to minimize emulsion formation.
-
Q4: My final product is contaminated with a significant amount of biphenyl. How can I effectively remove this impurity?
A4: Biphenyl is the primary byproduct from the Wurtz coupling of the phenylmagnesium bromide. Its nonpolar nature can make it challenging to separate from the desired product.
-
Causality: Biphenyl is formed when the Grignard reagent reacts with unreacted bromobenzene.
-
Purification Strategies:
-
Column Chromatography: This is the most effective method for separating this compound from biphenyl. A gradient elution on silica gel, starting with a nonpolar solvent system (e.g., hexane/ethyl acetate 95:5) and gradually increasing the polarity, will allow for the elution of the nonpolar biphenyl first, followed by the more polar desired product.
-
Recrystallization (if applicable): If the desired product is a solid at room temperature or can be induced to crystallize, recrystallization from a suitable solvent system can be an effective purification method. The biphenyl impurity is often more soluble in common organic solvents.
-
Vacuum Distillation: If the boiling points of the product and biphenyl are sufficiently different, vacuum distillation can be a viable purification method, especially for larger quantities.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions to take when running a Grignard reaction at scale?
A1: Grignard reactions are highly exothermic and involve flammable solvents, so safety is paramount.[6][7][8][9]
-
Exothermicity: The reaction can generate a significant amount of heat, potentially leading to a runaway reaction.[8] Ensure adequate cooling capacity and monitor the internal temperature closely.
-
Flammable Solvents: Use of ethers like diethyl ether and THF requires working in a well-ventilated fume hood, away from any ignition sources.[2]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate gloves.[6][8]
-
Quenching: The quenching of unreacted Grignard reagent is also highly exothermic. Perform the quench slowly and with cooling.
Q2: Can I use a different Grignard reagent, for example, an alkyl Grignard, to synthesize analogs of this molecule?
A2: Yes, the general principle of the Grignard reaction is highly versatile. You could, for instance, react 4-phenyl-pentan-2-one with methylmagnesium iodide to also produce this compound. The choice of which Grignard reagent and ketone to use will depend on the availability and cost of the starting materials.
Q3: What analytical techniques are recommended for monitoring the reaction progress and confirming the final product's identity and purity?
A3:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of the ketone starting material.
-
Product Identification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed structural information to confirm the identity of the final product.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: This can be used to show the disappearance of the ketone carbonyl stretch (around 1715 cm⁻¹) and the appearance of a broad alcohol O-H stretch (around 3200-3600 cm⁻¹).
-
-
Purity Assessment:
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used to determine the purity of the final product.
-
Logical Relationship Diagram:
Caption: Logical flow for troubleshooting common issues in the Grignard synthesis.
References
-
Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE. [Link]
-
Developing SOPs for Hazardous Chemical Manipulations. DCHAS.org. [Link]
-
What are Grignard reagent preparation precautions during preparation? Quora. [Link]
-
Grignard Reaction. American Chemical Society. [Link]
-
Grignard reaction safety. YouTube. [Link]
-
5.2: Practical Considerations, Procedural Changes, Safety Tips. Chemistry LibreTexts. [Link]
-
Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization. ACS Publications. [Link]
-
Grignard Reaction Scale-up – 4 Steps to Control Development. METTLER TOLEDO. [Link]
-
Scalable Continuous Synthesis of Grignard Reagents from in Situ-Activated Magnesium Metal. ResearchGate. [Link]
-
This compound. Oakwood Chemical. [Link]
- US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dchas.org [dchas.org]
- 7. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 8. acs.org [acs.org]
- 9. youtube.com [youtube.com]
Technical Support Center: High-Purity Refining of 4-Methyl-4-phenylpentan-2-ol
Welcome to the technical support center for the purification of 4-Methyl-4-phenylpentan-2-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who require this tertiary alcohol in high-purity form for their work. We will move beyond standard protocols to address the specific challenges and nuances encountered during the refining process, providing field-tested insights in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are foundational to designing a successful purification strategy.
Q1: What are the primary recommended methods for purifying crude this compound?
A1: The two most effective and widely applicable techniques are Vacuum Distillation and Flash Column Chromatography .
-
Vacuum Distillation is ideal for removing non-volatile impurities and lower-boiling point solvents. It is particularly effective for scaling up and can readily yield purities of >97%, depending on the nature of the contaminants.[1]
-
Flash Column Chromatography offers higher resolution and is the method of choice for separating the target alcohol from impurities with similar boiling points, such as structural isomers or byproducts like the corresponding ketone or dehydration-derived alkenes.[2][3]
Q2: What are the most common impurities I should expect in my crude material?
A2: The impurity profile is highly dependent on the synthetic route. Common impurities include:
-
Unreacted Starting Materials: For instance, if synthesized via a Grignard reaction, residual benzylmagnesium halide and the corresponding carbonyl compound may be present.
-
Precursor Ketone: If the alcohol was formed via reduction of 4-methyl-4-phenylpentan-2-one, incomplete reaction will leave residual ketone.[4]
-
Dehydration Byproducts: As a tertiary alcohol, this compound is susceptible to acid- or heat-catalyzed dehydration, leading to the formation of isomeric alkenes (e.g., 4-methyl-4-phenyl-1-pentene and 4-methyl-4-phenyl-2-pentene).
-
Residual Solvents: Solvents used in the reaction and work-up (e.g., diethyl ether, toluene, tetrahydrofuran) are common.
Q3: My commercially sourced this compound is listed as 95% pure. What are the likely contaminants?
A3: For a commercial sample with 95% purity, the remaining 5% likely consists of a mixture of the impurities mentioned above, particularly the more stable ketone precursor and alkene degradation products, which can form during prolonged storage or distillation at atmospheric pressure.[5]
Q4: How can I reliably assess the purity of my final product?
A4: A combination of analytical techniques is recommended for a comprehensive assessment:
-
Gas Chromatography (GC): Excellent for quantifying volatile impurities and determining overall percentage purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with distinct spectral signatures. Integration of ¹H NMR signals can be used for quantitative analysis against a known internal standard.
-
Thin-Layer Chromatography (TLC): A rapid, qualitative tool used to monitor the progress of column chromatography and to quickly check for the presence of non-volatile impurities.
Section 2: Troubleshooting Guides
This section provides direct solutions to specific problems you may encounter during purification.
Part A: Vacuum Distillation Issues
Problem 1: My product is turning yellow or brown during distillation, even under vacuum.
-
Causality: This discoloration is a classic sign of thermal decomposition. Tertiary alcohols are prone to elimination (dehydration) reactions at elevated temperatures, which can be catalyzed by trace acidic or basic impurities. The resulting conjugated alkenes and subsequent polymerization products are often colored.
-
Solution Strategy:
-
Improve Vacuum: Ensure your vacuum system is operating at maximum efficiency (typically <1 mmHg). A lower pressure reduces the boiling point, thereby lowering the required pot temperature.
-
Buffer the Crude Material: Before distilling, wash the crude product with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any trace acids, followed by a water wash. Ensure the material is thoroughly dried over anhydrous magnesium sulfate or sodium sulfate before distillation.[1]
-
Use a Fractionating Column: For challenging separations, a short Vigreux column can improve separation efficiency without significantly increasing the distillation temperature.
-
Problem 2: The distillation is "bumping" violently, or the boiling is unstable.
-
Causality: Bumping occurs when the liquid superheats and then boils in a sudden, uncontrolled burst. This is common in vacuum distillation where the reduced pressure makes it difficult for nucleation sites to form.
-
Solution Strategy:
-
Ensure Proper Stirring: The most effective method is to use a magnetic stir bar and stir plate to provide constant agitation and smooth boiling.
-
Use Fresh Boiling Chips: If stirring is not possible, use fresh, porous boiling chips. Do not add boiling chips to a hot liquid, as this can cause violent boiling over.
-
Introduce a Fine Stream of Air or Nitrogen: A very fine ebulliator tube can be used to introduce a slow, steady stream of gas, providing nucleation sites. This method requires careful control to avoid disrupting the vacuum.
-
Part B: Column Chromatography Issues
Problem 3: I'm getting poor separation (streaking or overlapping bands) during column chromatography.
-
Causality: Poor separation is typically caused by incorrect solvent polarity, overloading the column, or improper sample loading.[3] this compound is a moderately polar compound due to its hydroxyl group.
-
Solution Strategy:
-
Optimize the Mobile Phase: The key is to find a solvent system where the target compound has an Rf value of 0.25-0.35 on TLC. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or diethyl ether.[6]
-
Load the Sample Correctly: Dissolve the crude product in the minimum amount of the mobile phase (or a less polar solvent) and apply it carefully to the top of the column as a narrow, concentrated band.[7] Overloading the column with too much sample (a general rule is <5% of the silica gel weight) will degrade separation.
-
Ensure Proper Column Packing: A poorly packed column with cracks or channels will lead to uneven solvent flow and band broadening. Pack the column as a slurry to ensure a uniform, homogenous stationary phase.
-
Problem 4: I have a low yield after column chromatography; my product seems to be lost on the column.
-
Causality: Product loss can occur if the compound irreversibly adsorbs to the stationary phase or if the elution solvent is not polar enough to move the compound down the column in a reasonable volume.
-
Solution Strategy:
-
Check for Acidity of Silica: Standard silica gel is slightly acidic, which can sometimes lead to degradation or strong adsorption of sensitive compounds. If you suspect this, you can use deactivated silica (by adding a small percentage of water) or pre-treat the column by flushing it with a solvent mixture containing a small amount of a base like triethylamine (~0.1-1%).
-
Use a Gradient Elution: If your product is not eluting, gradually increase the polarity of the mobile phase. For example, if you are using 10% ethyl acetate in hexane, you can slowly increase the concentration to 20%, 30%, and so on, to ensure all the product is washed off the column.
-
Final Column Flush: After you believe all the product has been collected, flush the column with a very polar solvent (e.g., pure ethyl acetate or methanol) and analyze this fraction by TLC to ensure no product was left behind.
-
Section 3: Visualized Workflows & Data
General Purification Workflow
The following diagram outlines the decision-making process for purifying crude this compound.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Low Chromatography Yield
Caption: Troubleshooting logic for low product recovery after chromatography.
Data Summary Table
| Parameter | Typical Value / System | Rationale & Notes |
| TLC Mobile Phase | 10-30% Ethyl Acetate in Hexane | A good starting point for achieving an Rf of 0.25-0.35. Adjust polarity as needed. |
| Column Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for flash chromatography, providing a good balance of resolution and flow rate.[3] |
| Vacuum Distillation Pressure | < 1 mmHg | Minimizes the distillation temperature to prevent thermal decomposition. |
| Expected Purity (Distillation) | >97% | Achievable if impurities are non-volatile or have significantly different boiling points.[1] |
| Expected Purity (Chromatography) | >99% | Capable of removing structurally similar impurities. |
Section 4: Key Experimental Protocols
Protocol 1: High-Purity Purification by Vacuum Distillation
-
Pre-treatment: Transfer the crude this compound to a separatory funnel. Wash sequentially with 1M HCl (to remove basic impurities), saturated NaHCO₃ solution (to remove acidic impurities), and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator to remove the bulk solvent.
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a short path head, a receiving flask, and a cold trap cooled with dry ice/acetone or liquid nitrogen to protect the pump. Ensure all glass joints are properly sealed with vacuum grease.
-
Distillation: Transfer the dried crude oil into a round-bottom flask (no more than 2/3 full) with a magnetic stir bar. Slowly apply vacuum. Once the pressure has stabilized at its minimum, begin gentle heating with a heating mantle.
-
Fraction Collection: Discard any low-boiling forerun (residual solvents). Collect the main fraction at a stable boiling point and pressure. Monitor the purity of the fractions by TLC or GC.
-
Completion: Once the desired product is collected, remove the heat source and allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.
Protocol 2: High-Resolution Purification by Flash Column Chromatography
-
Solvent System Selection: Using TLC, determine an optimal eluent system (e.g., 20% ethyl acetate in hexane) that provides good separation and an Rf of ~0.3 for the product.
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your mobile phase (hexane). Pour the slurry into the column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top to protect the silica bed.
-
Sample Loading: Dissolve the crude product (e.g., 1 g) in a minimal volume of the mobile phase (e.g., 2-3 mL). Carefully apply the solution to the top of the sand layer using a pipette.
-
Elution: Carefully add the mobile phase to the column and apply pressure (using a bellows or regulated air/nitrogen line) to achieve a flow rate of about 2 inches/minute.
-
Fraction Collection: Collect fractions in test tubes or vials. Monitor the elution of the product by spotting fractions onto a TLC plate and visualizing under a UV lamp and/or with a potassium permanganate stain.
-
Product Isolation: Combine the fractions that contain the pure product, and remove the solvent using a rotary evaporator to yield the purified this compound.
References
-
4-Methyl-4-phenyl-2-pentanol. CymitQuimica.
-
4-Methyl-4-phenyl-2-pentanol - Chemical & Physical Properties. Cheméo.
-
This compound. Sigma-Aldrich.
-
Column Chromatography. Jack Westin.
-
Dimethyl phenylbutanol. PubChem, National Institutes of Health.
-
Column Chromatography PDF. Source not specified.
-
Column chromatography. Columbia University.
-
Trouble Shooting Spirits & Liqueurs. Love Brewing.
-
Column Chromatography Technique: Significance and symbolism. Wisdomlib.
-
Column Chromatography: Principles, Procedure, and Applications. Phenomenex.
-
Method for preparing 2-methyl-4-phenylbutan-2-OL. Google Patents.
-
Vetikon. PubChem, National Institutes of Health.
Sources
- 1. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]
- 2. jackwestin.com [jackwestin.com]
- 3. columbia.edu [columbia.edu]
- 4. Vetikon | C12H16O | CID 81898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 2035-93-0 [sigmaaldrich.com]
- 6. rnlkwc.ac.in [rnlkwc.ac.in]
- 7. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
Technical Support Center: Managing Reaction Byproducts in 4-Methyl-4-phenylpentan-2-ol Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Methyl-4-phenylpentan-2-ol. Our focus is to provide targeted, experience-driven solutions to common challenges related to byproduct formation and management. The synthesis of this tertiary alcohol, typically via a Grignard reaction, is a powerful C-C bond-forming transformation, but it is often accompanied by side reactions that can complicate purification and reduce yields.[1][2] This document offers a structured, question-and-answer approach to troubleshoot these issues effectively.
Section 1: FAQ - Byproduct Identification & Characterization
Q1: What is the most common synthetic route for this compound, and what does it imply for byproduct analysis?
A1: The most prevalent and direct method is the Grignard reaction, involving the nucleophilic addition of a methylmagnesium halide (e.g., MeMgBr or MeMgCl) to the ketone 4-phenylpentan-2-one.[1][3] Understanding this core reaction is critical because the likely byproducts are directly related to the inherent reactivity of the Grignard reagent and the substrate. Key analysis should focus on detecting unreacted starting materials, products from the Grignard reagent acting as a base rather than a nucleophile, and post-reaction degradation products.[1]
Q2: What analytical techniques are recommended for identifying impurities in my crude product?
A2: A multi-technique approach is best for unambiguous identification:
-
Thin-Layer Chromatography (TLC): An excellent first-pass technique to quickly visualize the complexity of the crude mixture. The desired tertiary alcohol is moderately polar. Non-polar byproducts (like dehydration products) will have a higher Rf, while more polar impurities (if any) will have a lower Rf.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for separating and identifying volatile components. It allows for the quantification of the desired product versus byproducts and starting materials. The mass fragmentation patterns are crucial for structural elucidation of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides definitive structural information. The ¹H NMR of the pure product will show characteristic signals, including a singlet for the two diastereotopic methyl groups at the C4 position and a doublet for the methyl group at the C2 position. Byproducts will introduce extraneous peaks that can be identified by their chemical shift and multiplicity. For instance, an alkene proton signal (δ 5-6 ppm) would suggest a dehydration byproduct.
Q3: Can you provide a sample data table for a typical GC-MS analysis of a crude reaction mixture?
A3: Certainly. The following table represents a hypothetical analysis of a crude reaction mixture, highlighting the expected product and common byproducts.
| Peak # | Retention Time (min) | Proposed Identity | Key Mass Fragments (m/z) | Rationale for Identification |
| 1 | 8.5 | 4-Methyl-4-phenylpent-1-ene | 160 (M+), 145, 91 | Loss of a methyl group; presence of tropylium ion (m/z 91). Matches dehydration product. |
| 2 | 9.2 | 4-Phenylpentan-2-one | 162 (M+), 147, 105, 91 | Unreacted starting material. Fragmentation pattern matches library standard. |
| 3 | 10.1 | This compound | 178 (M+), 163, 160, 121, 91 | Desired Product. Loss of methyl (163), loss of water (160), characteristic fragments. |
| 4 | 11.5 | Biphenyl (from Phenyl-Grignard) | 154 (M+) | This would only appear if preparing the ketone from a phenyl-Grignard reagent and is a common Wurtz-type coupling byproduct.[2] |
Section 2: Troubleshooting Guide - Common Byproducts & Mitigation Strategies
This section addresses the most frequently encountered byproducts, their mechanistic origins, and actionable strategies to minimize their formation.
Byproduct Profile 1: Dehydration Products (Alkenes)
Q4: I'm observing a significant amount of alkene byproduct (e.g., 4-methyl-4-phenylpent-1-ene or -2-ene) in my final product. What causes this?
A4: This is the most common byproduct for tertiary alcohols. The cause is almost always acidic conditions, particularly during the aqueous workup, combined with heat.[4] The tertiary alcohol's hydroxyl group is easily protonated by acid, creating a good leaving group (water). The departure of water forms a highly stable tertiary carbocation, which then rapidly loses a proton to form a mixture of alkene isomers. This is a classic E1 elimination mechanism.
Q5: How can I prevent the formation of these alkene byproducts?
A5: The key is to avoid strong acids and high temperatures during the workup and purification.
-
Use a Buffered Quench: Instead of quenching the reaction with strong acids like HCl or H₂SO₄, use a saturated aqueous solution of ammonium chloride (NH₄Cl).[5] This solution is weakly acidic (pH ~4.5-6.0), which is sufficient to protonate the alkoxide intermediate to form the alcohol but mild enough to suppress the E1 elimination pathway.
-
Maintain Low Temperatures: Perform the entire quench and extraction process in an ice bath (0-5 °C). Lower temperatures significantly reduce the rate of the elimination reaction.
-
Avoid Overheating During Distillation: If purifying by distillation, use a high-vacuum setup to lower the boiling point of the alcohol, thus minimizing the thermal stress that can also lead to elimination.
Byproduct Profile 2: Unreacted Starting Material (4-Phenylpentan-2-one)
Q6: My post-reaction analysis shows a large peak for the starting ketone. What went wrong?
A6: This issue points to a problem with your Grignard reagent or reaction conditions. There are three primary causes:
-
Inactive Grignard Reagent: Grignard reagents are extremely basic and will react with even trace amounts of acidic protons from water or alcohols.[2][6] If your glassware was not perfectly dry or your ether solvent contained water, a significant portion of your reagent was quenched before it could react with the ketone.
-
Steric Hindrance & Enolization: The Grignard reagent can act as a base instead of a nucleophile by abstracting an acidic α-proton from the ketone, forming a magnesium enolate.[1][3] Upon workup, this enolate is simply protonated back to the starting ketone. This side reaction becomes more competitive with sterically hindered ketones.
-
Insufficient Reagent: An incorrect stoichiometry (less than 1 equivalent of Grignard reagent) will naturally leave unreacted ketone.
Q7: What is the protocol to ensure a complete reaction and minimize residual ketone?
A7:
-
Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in a hot oven and cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous grade ether solvent, preferably fresh from a solvent purification system or a new, sealed bottle.[2]
-
Titrate Your Grignard Reagent: Commercially available Grignard reagents can vary in concentration. Before starting your main reaction, perform a simple titration (e.g., with a known amount of iodine or a colorimetric indicator like 1,10-phenanthroline) to determine the exact molarity. This ensures you add the correct stoichiometric amount. Using a slight excess (1.1-1.2 equivalents) is often recommended.
-
Control Reaction Temperature: Add the ketone substrate slowly to the Grignard reagent solution while maintaining a low temperature (e.g., 0 °C). This minimizes side reactions like enolization by favoring the nucleophilic addition pathway, which generally has a lower activation energy.
Section 3: Protocols & Workflows
Optimized Synthesis Protocol for this compound
This protocol is designed to maximize yield and minimize byproduct formation.
-
Apparatus Preparation: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser topped with a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Reagent Charging: To the flask, add 1.1 equivalents of methylmagnesium bromide solution (3.0 M in diethyl ether) via syringe.
-
Substrate Addition: Dissolve 1.0 equivalent of 4-phenylpentan-2-one in anhydrous diethyl ether and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C (ice bath) over 30-45 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Cool the reaction flask back to 0 °C. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the excess Grignard reagent and the magnesium alkoxide intermediate.
-
Workup & Extraction: Transfer the mixture to a separatory funnel. Add more diethyl ether to dissolve all organic components. Wash the organic layer sequentially with saturated NH₄Cl solution, and finally with brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation or flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure tertiary alcohol.[7]
Troubleshooting Workflow Diagram
This diagram provides a logical decision tree for diagnosing and solving common issues during the synthesis.
Caption: A decision tree for troubleshooting common byproduct issues.
References
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Grignard Reaction. Retrieved from [Link]
-
ResearchGate. (2025). Side Reactions in a Grignard Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Grignard Reagents Convert Esters into Tertiary Alcohols. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 4-methyl-2-phenyl-4-penten-2-ol. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents. Retrieved from [Link]
-
Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. Retrieved from [Link]
- Google Patents. (n.d.). EP0291849B1 - 4-methyl-4-phenyl-pentan-1-als, their preparation and application as aroma chemicals.
-
National Center for Biotechnology Information. (n.d.). Dimethyl phenylbutanol. PubChem Compound Database. Retrieved from [Link]
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Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
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LookChem. (n.d.). 4-Methyl-4-phenylpentan-2-one. Retrieved from [Link]
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The Good Scents Company. (n.d.). 4-methyl-4-phenyl-2-pentanol symdeo MPP (Symrise). Retrieved from [Link]
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Technical Support Center: Strategies to Enhance the Reaction Rate and Yield of 4-Methyl-4-phenylpentan-2-ol Formation
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-4-phenylpentan-2-ol. Our goal is to provide in-depth technical support, moving beyond simple protocols to explain the underlying chemical principles that govern reaction success. By understanding the causality behind experimental choices, you can effectively troubleshoot issues and optimize your synthetic strategy.
Overview of the Synthesis
The most direct and widely employed method for the synthesis of the tertiary alcohol this compound is the Grignard reaction.[1][2][3] This involves the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide, CH₃MgBr) to the ketone 4-Methyl-4-phenylpentan-2-one.[4][5] The reaction is a cornerstone of carbon-carbon bond formation but is notoriously sensitive to experimental conditions.[6][7]
The core transformation is as follows:
-
Reactants: 4-Methyl-4-phenylpentan-2-one and a Methyl Grignard Reagent (e.g., CH₃MgBr).
-
Product: this compound.
-
Mechanism: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, forming a magnesium alkoxide intermediate. A subsequent acidic workup protonates this intermediate to yield the final tertiary alcohol product.[2][3]
Caption: Troubleshooting decision tree for the Grignard synthesis.
Key Experimental Protocols
Protocol 1: Preparation and Titration of Methylmagnesium Bromide
Safety Note: Grignard reagents are pyrophoric and react violently with water. All operations must be conducted under an inert atmosphere (N₂ or Ar) using anhydrous solvents and properly dried glassware.
-
Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapors are observed, then allow it to cool. [7]3. Reagent Formation: Add anhydrous diethyl ether or THF to the flask to cover the magnesium. Dissolve methyl bromide (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel.
-
Initiation: Add a small portion (~10%) of the methyl bromide solution to the magnesium suspension. The reaction should initiate, evidenced by gentle bubbling and a slight exotherm. If it does not, gentle warming may be required.
-
Addition: Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux. [8]6. Completion: After the addition is complete, stir the mixture at room temperature or gentle reflux until most of the magnesium has been consumed (typically 1-3 hours). [8]7. Titration: In a separate dry vial under inert gas, place a precise amount of I₂ and dissolve in anhydrous THF. Cool to 0 °C. Slowly add the prepared Grignard reagent dropwise via syringe until the dark iodine color disappears. Record the volume added to calculate the molarity. [2]
Protocol 2: Synthesis of this compound
-
Setup: Cool the freshly prepared and titrated Grignard reagent solution to 0 °C in an ice bath.
-
Ketone Addition: Dissolve 4-Methyl-4-phenylpentan-2-one (1.0 equivalent based on titrated Grignard) in anhydrous THF/ether and add it to a dropping funnel. Add the ketone solution dropwise to the cooled, stirring Grignard reagent. Maintain the temperature at or below 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours or until TLC analysis indicates complete consumption of the starting ketone.
-
Quenching: Cool the reaction mixture again to 0 °C. Cautiously and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench the reaction and the excess Grignard reagent. This is a milder alternative to strong acid and can help prevent side reactions with the tertiary alcohol product. [9]5. Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2-3 times). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude product. [2][10]The crude alcohol can be further purified by flash column chromatography or recrystallization.
References
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- ACS Publications. (n.d.). The Grignard Reaction – Unraveling a Chemical Puzzle.
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- Leah4Sci. (2020). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
- Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction.
- University of California, Irvine. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide.
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Validation & Comparative
A Comparative Guide to the Structural Validation of 4-Methyl-4-phenylpentan-2-ol
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth comparison of analytical techniques for the structural validation of 4-Methyl-4-phenylpentan-2-ol, a tertiary alcohol with both aliphatic and aromatic features. The methodologies discussed herein are designed to create a self-validating system, ensuring the highest confidence in the final structural assignment.
The Analytical Workflow: A Multi-faceted Approach
A robust structural elucidation is not reliant on a single technique but rather on the convergence of data from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they form a comprehensive and definitive picture. The logical flow for validating the structure of this compound involves an initial assessment of purity, followed by the determination of the molecular formula and the mapping of the carbon-hydrogen framework and functional groups.
Caption: A logical workflow for the structural validation of an organic compound.
Phase 1: Purity and Molecular Formula Determination
Before delving into detailed structural analysis, it is imperative to ascertain the purity of the sample. The presence of impurities can lead to ambiguous spectral data and an incorrect structural assignment. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal initial step as it provides information on both purity and molecular weight.
Purity Assessment and Molecular Ion Confirmation via Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is highly suitable for the analysis of volatile and semi-volatile compounds like this compound.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar or low-polar capillary column (e.g., 5% phenyl polysiloxane) is suitable for separating aromatic compounds.[1]
-
Injection: 1 µL of the sample solution is injected in split mode to avoid column overloading.
-
Oven Program: A temperature gradient is employed to ensure good separation, for example, starting at 50°C and ramping to 250°C.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions and a molecular ion.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer scans a mass range of, for example, m/z 40-400.
-
Expected Results & Interpretation:
The gas chromatogram should ideally show a single major peak, indicating a high degree of purity. The retention time of this peak is characteristic of the compound under the specific GC conditions. The mass spectrum corresponding to this peak will provide crucial information. For this compound (C₁₂H₁₈O), the molecular weight is 178.27 g/mol . The mass spectrum should show a molecular ion peak (M⁺) at m/z 178. However, for tertiary alcohols, the molecular ion peak can be weak or absent due to the stability of the tertiary carbocation formed upon fragmentation.[2] High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.
Phase 2: Functional Group and Framework Identification
Once the purity and molecular formula are established, the next step is to identify the functional groups present and to begin piecing together the molecular framework. Infrared spectroscopy and the fragmentation pattern from mass spectrometry are powerful tools for this phase.
Functional Group Identification with Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" of the functional groups present.[3]
Experimental Protocol:
-
Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be conveniently acquired by placing a drop of the neat liquid between two salt (NaCl or KBr) plates.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
Predicted FTIR Data for this compound:
| Wavenumber (cm⁻¹) | Bond Vibration | Expected Appearance |
| 3600-3200 | O-H stretch (alcohol) | Strong, broad peak due to intermolecular hydrogen bonding.[4] |
| 3100-3000 | C-H stretch (aromatic) | Medium to weak, sharp peaks. |
| 3000-2850 | C-H stretch (aliphatic) | Strong, sharp peaks. |
| 1600, 1450 | C=C stretch (aromatic ring) | Two to three medium to weak, sharp peaks.[5] |
| ~1150 | C-O stretch (tertiary alcohol) | Strong, sharp peak. The position is characteristic of tertiary alcohols.[6] |
| 760, 700 | C-H out-of-plane bend (monosubstituted benzene) | Strong, sharp peaks indicative of a monosubstituted aromatic ring.[4] |
The presence of a broad O-H stretch and a strong C-O stretch in the specified region, combined with characteristic aromatic and aliphatic C-H and C=C signals, would provide strong evidence for the proposed structure of a tertiary aromatic alcohol.
Fragmentation Analysis by Mass Spectrometry (MS)
The fragmentation pattern in mass spectrometry provides a roadmap of the molecule's structure, revealing stable fragments and characteristic losses.
Predicted Mass Spectrum Fragmentation for this compound:
The fragmentation of this compound is expected to be dominated by cleavages that form stable carbocations.
Caption: Predicted major fragmentation pathways for this compound.
-
Loss of Water (m/z 160): A peak corresponding to [M-18]⁺ is characteristic of alcohols, resulting from dehydration.[7]
-
Alpha-Cleavage (m/z 135): The bond between C2 and C3 can break, leading to the loss of a propyl radical and the formation of a resonance-stabilized oxonium ion. This is a common fragmentation pathway for alcohols.[8]
-
Benzylic Cleavage (m/z 105): Cleavage of the C4-C5 bond would lead to the formation of a stable benzylic carbocation.
-
Tropylium Ion (m/z 91): The benzylic cation can rearrange to the highly stable tropylium ion, a common fragment for compounds containing a benzyl group.[9]
The combination of these fragments would strongly support the proposed connectivity of the molecule.
Phase 3: Definitive Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive elucidation of an organic molecule's structure, providing detailed information about the chemical environment, connectivity, and number of protons and carbons.
Proton Environment Mapping with ¹H NMR Spectroscopy
¹H NMR spectroscopy provides information about the different types of protons in a molecule and their neighboring protons.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
-
Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.
Predicted ¹H NMR Data for this compound:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.3-7.2 | Multiplet | 5H | Aromatic protons (C₆H₅) | Protons on a benzene ring typically resonate in this region.[5] |
| ~3.8 | Multiplet | 1H | CH-OH (proton on C2) | The electronegative oxygen atom deshields this proton, shifting it downfield.[4] |
| ~1.8 | Multiplet | 2H | CH₂ (protons on C3) | These protons are adjacent to two different chemical environments, leading to a complex splitting pattern. |
| ~1.6 | Singlet | 1H | OH | The chemical shift is variable and the peak is often broad. It typically does not couple with other protons. |
| ~1.3 | Singlet | 6H | 2 x CH₃ (protons on C4) | These two methyl groups are equivalent and have no adjacent protons, resulting in a singlet. |
| ~1.2 | Doublet | 3H | CH₃ (protons on C1) | This methyl group is coupled to the single proton on C2, resulting in a doublet. |
Carbon Skeleton Confirmation with ¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms and information about their chemical environment.
Experimental Protocol:
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Data Acquisition: ¹³C NMR spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a singlet.
Predicted ¹³C NMR Data for this compound:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~148 | Quaternary aromatic carbon (C₅) | The aromatic carbon attached to the pentyl chain is deshielded. |
| ~128 | Aromatic CH carbons | Aromatic carbons typically resonate in the 125-150 ppm range.[10] |
| ~126 | Aromatic CH carbons | |
| ~125 | Aromatic CH carbons | |
| ~70 | CH-OH (C2) | The carbon bonded to the hydroxyl group is significantly deshielded.[4] |
| ~50 | CH₂ (C3) | Aliphatic carbon adjacent to the carbinol carbon. |
| ~40 | Quaternary aliphatic carbon (C4) | The quaternary carbon is deshielded by the attached phenyl group and methyl groups. |
| ~30 | 2 x CH₃ (on C4) | The two equivalent methyl groups attached to the quaternary carbon. |
| ~25 | CH₃ (C1) | The methyl group at the end of the chain. |
Conclusion
The structural validation of this compound is achieved through a systematic and comparative analytical approach. Each technique provides complementary and confirmatory data. The initial GC-MS analysis establishes purity and molecular weight. FTIR confirms the presence of the key hydroxyl and aromatic functional groups. The fragmentation pattern from mass spectrometry supports the proposed connectivity. Finally, ¹H and ¹³C NMR provide the definitive and detailed map of the proton and carbon frameworks, respectively. The convergence of these independent analyses provides an unassailable validation of the molecular structure, meeting the high standards of scientific integrity required in research and development.
References
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A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: Evaluating 4-Methyl-4-phenylpentan-2-ol Against Established Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and fine chemical industries, the strategic selection of a chiral auxiliary remains a cornerstone of asymmetric synthesis. An effective chiral auxiliary guides the stereochemical outcome of a reaction, is easily attached to and removed from the substrate, and ideally, can be recovered for reuse. This guide provides a comparative analysis of well-established chiral alcohols used as auxiliaries and evaluates the potential of 4-Methyl-4-phenylpentan-2-ol in this context.
Introduction to Chiral Alcohols as Auxiliaries
A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate.[1] The auxiliary's inherent chirality creates a diastereomeric relationship, influencing the approach of reagents and leading to the preferential formation of one stereoisomer. The efficacy of a chiral alcohol as an auxiliary is quantified by several key performance indicators:
-
Diastereoselectivity/Enantioselectivity: The degree to which one diastereomer (and subsequently, one enantiomer after cleavage) is formed over the other, typically expressed as diastereomeric excess (d.e.) or enantiomeric excess (e.e.).
-
Chemical Yield: The overall efficiency of the chemical transformation.
-
Cleavage and Recovery: The ease with which the auxiliary can be removed from the product without racemization, and the efficiency of its recovery for subsequent use.
This compound: A Structural Candidate
This compound is a chiral secondary alcohol with the chemical formula C₁₂H₁₈O.[2][3] Its structure features a stereogenic center at the hydroxyl-bearing carbon, a bulky tert-butyl-like group containing a phenyl ring, and a methyl group.
From a structural standpoint, this compound possesses characteristics that could make it a viable chiral auxiliary. The secondary alcohol provides a straightforward point of attachment to a prochiral substrate, typically via esterification. The sterically demanding 4-phenyl-4-methylpentyl group could effectively shield one face of the attached substrate, thereby directing the approach of a reagent to the opposite face and inducing stereoselectivity.
However, an extensive review of the scientific literature reveals a notable absence of published experimental data detailing the use of this compound as a chiral auxiliary in asymmetric synthesis.[4] Consequently, a direct, data-driven comparison of its performance against other chiral alcohols is not currently feasible. This lack of documentation suggests that it is not a commonly employed auxiliary in the field. Therefore, we turn to well-characterized chiral alcohols to establish a benchmark for performance.
Established Chiral Alcohols: A Performance Benchmark
The following sections detail the application and performance of three widely used chiral alcohols in asymmetric synthesis: (-)-Menthol and its derivatives, and (R)- and (S)-1-Phenylethanol.
(-)-Menthol and its Derivatives: The Power of Steric Hindrance
(-)-Menthol, a naturally abundant terpene, and its synthetic derivatives like (-)-8-phenylmenthol, are classic examples of effective chiral auxiliaries.[1][5] Their rigid cyclohexane framework and strategically positioned bulky groups provide excellent stereochemical control in a variety of reactions, most notably the Diels-Alder reaction.
Application in Asymmetric Diels-Alder Reactions:
In the context of the Diels-Alder reaction, a menthol-derived auxiliary is typically esterified with a prochiral dienophile, such as acryloyl chloride.[1] The bulky menthyl group effectively blocks one face of the dienophile, forcing the diene to approach from the less hindered face. The presence of a Lewis acid can further enhance diastereoselectivity by locking the conformation of the dienophile.
Table 1: Performance of (-)-8-Phenylmenthol as a Chiral Auxiliary in the Diels-Alder Reaction
| Diene | Dienophile | Lewis Acid | Temperature (°C) | Yield (%) | d.e. (%) | Reference |
| Isoprene | (-)-8-Phenylmenthyl acrylate | TiCl₄ | -40 | 56 | 95 | [5] |
| Cyclopentadiene | (-)-8-Phenylmenthyl acrylate | BCl₃ | -78 | 99 | 97 | [5] |
| Butadiene | Dimenthyl fumarate | TiCl₂ (OTf)₂ | -20 | 94 | 95 | [5] |
(R)- and (S)-1-Phenylethanol: Versatility in Asymmetric Transformations
(R)- and (S)-1-phenylethanol are readily available chiral secondary alcohols that find widespread use as chiral auxiliaries, resolving agents, and precursors to chiral ligands.[6][7] Their utility spans a range of asymmetric reactions, including additions to carbonyls and enzymatic resolutions.
Application in Asymmetric Grignard Reactions:
While direct use as a cleavable auxiliary in Grignard reactions is less common, the principles of stereochemical control are well-demonstrated in reactions employing chiral ligands derived from amino alcohols. For instance, the addition of Grignard reagents to ketones in the presence of a chiral ligand can proceed with high enantioselectivity to produce chiral tertiary alcohols.[8][9] This highlights the potential for chiral alcohols to create a stereochemically defined environment around a reactive center.
Table 2: Performance of Chiral Ligands in the Asymmetric Addition of Grignard Reagents to Ketones
| Ketone | Grignard Reagent | Chiral Ligand | Yield (%) | e.e. (%) | Reference |
| Acetophenone | p-ClPhMgBr | (R,R)-L12 | 89 | 89 | [8] |
| 4'-Fluoroacetophenone | EtMgBr | (R,R)-L12 | 93 | 92 | [8] |
| 2'-Methoxyacetophenone | MeMgBr | (R,R)-L12 | 87 | 95 | [8] |
Enzymatic Kinetic Resolution:
Enzymatic kinetic resolution is a powerful method for obtaining enantiomerically pure alcohols. In this process, an enzyme selectively catalyzes the reaction of one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted and thus enriched. For example, Novozyme 435, a lipase, can be used for the kinetic resolution of racemic 1-phenylethanol through transesterification, achieving high enantiomeric excess for the remaining substrate.[6]
Experimental Protocols
Asymmetric Diels-Alder Reaction using (-)-8-Phenylmenthol
This protocol describes the Lewis acid-catalyzed Diels-Alder reaction between (-)-8-phenylmenthyl acrylate and cyclopentadiene.
Materials:
-
(-)-8-Phenylmenthyl acrylate
-
Cyclopentadiene (freshly distilled)
-
Boron trichloride (BCl₃), 1M solution in CH₂Cl₂
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (-)-8-phenylmenthyl acrylate (1.0 eq) in anhydrous CH₂Cl₂ in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the BCl₃ solution (1.1 eq) to the stirred solution.
-
After stirring for 15 minutes, add freshly distilled cyclopentadiene (3.0 eq).
-
Stir the reaction mixture at -78 °C for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure.
-
The diastereomeric excess (d.e.) of the crude product can be determined by ¹H NMR or chiral HPLC analysis.[1]
Cleavage of the Chiral Auxiliary
The chiral auxiliary can be removed by reductive cleavage.
Materials:
-
Diels-Alder adduct
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or THF
Procedure:
-
Dissolve the Diels-Alder adduct in anhydrous diethyl ether and cool to 0 °C.
-
Slowly add a suspension of LiAlH₄ (1.5 eq) in diethyl ether.
-
Stir the mixture at 0 °C until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting precipitate and wash with diethyl ether.
-
The filtrate contains the desired chiral alcohol product and the recovered (-)-8-phenylmenthol, which can be separated by column chromatography.[1]
Visualization of Key Processes
Caption: Experimental workflow for an asymmetric Diels-Alder reaction using (-)-8-phenylmenthol as a chiral auxiliary.
Caption: Simplified mechanism of stereoselection in an auxiliary-controlled Diels-Alder reaction.
Conclusion
While this compound possesses structural features that suggest its potential as a chiral auxiliary, the current lack of published experimental data precludes a definitive assessment of its performance. In contrast, established chiral alcohols such as (-)-menthol, its derivatives, and 1-phenylethanol have a proven track record in a variety of asymmetric transformations, consistently delivering high levels of stereocontrol and providing a reliable benchmark for the development of new auxiliaries. For researchers and drug development professionals, the selection of a chiral auxiliary should be guided by documented performance in reactions relevant to their synthetic goals. The established auxiliaries discussed herein offer a robust starting point for achieving high enantioselectivity in the synthesis of complex chiral molecules.
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Myers, A. G. Research Group. Chem 115 Handout: The Diels-Alder Reaction, Part 2: Asymmetric Methods. Harvard University. [Link]
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Jiang, B., et al. (2002). Highly enantioselective alkyne additions to aldehydes in the presence of 1,1′-bi-2-naphthol and hexamethylphosphoramide. Proceedings of the National Academy of Sciences, 99(22), 14074-14077. [Link]
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Höffken, H. W., et al. (2012). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology, 97(10), 4445-4458. [Link]
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Yesil-Celiktas, O., et al. (2017). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PLoS One, 12(2), e0171229. [Link]
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Zhang, Z. J., et al. (2011). (R)-1-Phenylethanol Production from Racemic 1- Phenylethanol by Double Strains Redox-Coupling. Advanced Materials Research, 236-238, 981-985. [Link]
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Huang, Y., et al. (2000). Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding. Proceedings of the National Academy of Sciences, 97(7), 2966-2970. [Link]
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Davis, J. E. (1974). Asymmetric Induction in Grignard Reactions in a Chiral Solvent. Dissertations. 2469. [Link]
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Zhang, W., et al. (2017). Diastereoselective Total Synthesis of (±)-Basiliolide B and (±)-epi-8-Basiliolide B. The Journal of Organic Chemistry, 82(6), 3047-3060. [Link]
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Wang, Y., et al. (2024). Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality. Science Advances, 10(49), eadn9949. [Link]
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Ciaffone, L., et al. (2021). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Molecules, 26(11), 3328. [Link]
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Wang, Z., et al. (2024). Asymmetric Synthesis of Dialkyl Carbinols by Ni‐Catalyzed Reductive‐Oxidative Relay of Distinct Alkenes. Angewandte Chemie International Edition, 63(44), e202411037. [Link]
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Sharma, S. K., & Taneja, S. C. (2009). Synthesis of Enantiomerically Pure 4-Hydroxy-2-cyclopentenones. Industrial & Engineering Chemistry Research, 48(15), 7044-7049. [Link]
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Schmidt, J., & Morken, J. P. (2014). Asymmetric synthesis from terminal alkenes by cascades of diboration and cross-coupling. Nature, 505(7483), 397-401. [Link]
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A Comparative Spectroscopic Analysis of Synthesized vs. Commercial 4-Methyl-4-phenylpentan-2-ol
This guide provides an in-depth comparison of the spectral data for 4-Methyl-4-phenylpentan-2-ol synthesized in-house versus a commercially available standard. For researchers in synthetic chemistry and drug development, verifying the structure and purity of a newly synthesized compound is a critical, non-negotiable step. This document outlines a robust Grignard synthesis protocol, details the expected spectral characteristics (NMR, IR, MS), and offers insights into interpreting potential discrepancies between a laboratory-synthesized batch and a high-purity commercial reference.
Synthesis of this compound via Grignard Reaction
The synthesis of a tertiary alcohol like this compound is classically achieved through the addition of an organometallic reagent to a ketone.[1][2][3][4] The Grignard reaction is an exemplary method for this transformation due to its reliability and the wide availability of starting materials.[5] We will react 4-phenylpentan-2-one with methylmagnesium bromide.
Causality of Experimental Design
The logic of this synthesis is rooted in the powerful nucleophilicity of the Grignard reagent. The carbon-magnesium bond is highly polarized, rendering the carbon atom strongly nucleophilic and basic.[1][4] This nucleophile readily attacks the electrophilic carbonyl carbon of the ketone. The entire process must be conducted under strictly anhydrous (water-free) conditions, as any protic solvent (like water or ethanol) will protonate and destroy the Grignard reagent, terminating the reaction.[6][7] Diethyl ether or THF are ideal solvents as they are aprotic and also help to stabilize the Grignard reagent complex.[3]
Experimental Protocol: Synthesis of this compound
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, add magnesium turnings. Add a small crystal of iodine to help initiate the reaction.[6]
-
Slowly add a solution of bromomethane in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated when the iodine color fades and bubbling is observed. Maintain a gentle reflux by controlling the addition rate.
-
Reaction with Ketone: Once the Grignard reagent formation is complete, cool the flask in an ice bath. Slowly add a solution of 4-phenylpentan-2-one in anhydrous diethyl ether via the dropping funnel. Controlling the temperature at this stage is crucial to minimize side reactions.[8]
-
Workup: After the addition is complete, allow the mixture to stir at room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. This protonates the intermediate magnesium alkoxide to yield the final alcohol product and precipitates magnesium salts, which are easier to remove than those formed by a strong acid workup.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil should be purified by vacuum distillation or column chromatography to yield pure this compound.
Potential Impurities in Synthesis
-
Unreacted Starting Material: Incomplete reaction can leave residual 4-phenylpentan-2-one.
-
Wurtz Coupling Product: A common side reaction is the coupling of the Grignard reagent with unreacted alkyl halide, which in this case would produce ethane.[8][9] A biphenyl byproduct could also form if phenylmagnesium bromide were used.[6]
-
Solvent Residue: Trace amounts of diethyl ether may remain if not fully removed.
Below is a diagram illustrating the synthesis and purification workflow.
Caption: Workflow for the Grignard synthesis of this compound.
Comparative Spectral Analysis
The identity and purity of the synthesized alcohol are confirmed by comparing its spectral data against a commercial standard. The commercial product is assumed to be >95% pure.[10]
Caption: Logical workflow for the spectral comparison and validation process.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is paramount for structural elucidation. The hydroxyl proton signal is often a broad singlet due to chemical exchange; its identity can be confirmed when the peak disappears upon adding a few drops of D₂O (a "D₂O shake").[11][12][13]
| Assignment | Protons | Expected δ (ppm) | Multiplicity | Integration | Comments on Synthesized Sample |
| Phenyl | Ar-H | 7.1 - 7.3 | Multiplet | 5H | Should match the commercial standard. |
| Methine | CH-OH | ~3.8 | Multiplet | 1H | Protons on carbon adjacent to the OH are deshielded, appearing around 3.3-4.5 ppm.[13][14] |
| Methylene | CH₂ | ~1.8 - 2.0 | Multiplet | 2H | These protons are diastereotopic and will likely show a complex splitting pattern. |
| Phenyl-Methyl | C(Ph)-CH₃ | 1.28 | Singlet | 6H | Two magnetically equivalent methyl groups. |
| Alcohol-Methyl | CH(OH)-CH₃ | 1.20 | Doublet | 3H | Split by the adjacent methine proton. |
| Hydroxyl | OH | 0.5 - 5.0 | Broad Singlet | 1H | Position is variable and depends on concentration and solvent.[11][14] May show trace water. |
Potential Impurity Signals: A sharp singlet around 2.1 ppm could indicate unreacted 4-phenylpentan-2-one. A quartet at ~3.5 ppm and a triplet at ~1.2 ppm might suggest residual diethyl ether.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides a count of unique carbon environments. The carbon attached to the hydroxyl group is significantly deshielded by the electronegative oxygen.[14]
| Assignment | Expected δ (ppm) | Comments on Synthesized Sample |
| Phenyl (quaternary) | ~148 | Should match the commercial standard. |
| Phenyl (CH) | ~125 - 128 | A cluster of peaks for the aromatic carbons. |
| C -OH | ~75 | The carbinol carbon is typically found in the 50-80 ppm range.[14] |
| C H-OH | ~68 | |
| C H₂ | ~50 | |
| C (Ph)-CH₃ | ~35 | |
| C (Ph)-C H₃ | ~29 | |
| CH(OH)-C H₃ | ~24 |
Potential Impurity Signals: A signal above 200 ppm would strongly indicate the presence of the starting ketone (C=O).
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups.
| Vibration | Expected Frequency (cm⁻¹) | Appearance | Comments on Synthesized Sample |
| O-H Stretch | 3600 - 3200 | Strong, Broad | The broadness is due to hydrogen bonding.[13] The synthesized product may show a broader peak if wet. |
| C-H Aromatic | 3100 - 3000 | Medium, Sharp | |
| C-H Aliphatic | 3000 - 2850 | Strong, Sharp | |
| C=C Aromatic | 1600, 1450 | Medium, Sharp | |
| C-O Stretch | 1150 - 1050 | Strong | Confirms the presence of an alcohol group. |
Potential Impurity Signals: A very strong, sharp peak around 1715 cm⁻¹ would be a clear indication of C=O from the unreacted ketone.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns that serve as a molecular fingerprint.
| m/z Value | Assignment | Comments |
| 178 | [M]⁺ | Molecular ion. May be weak or absent. |
| 163 | [M - CH₃]⁺ | Loss of a methyl group. |
| 160 | [M - H₂O]⁺ | Dehydration is a common fragmentation for alcohols.[13] |
| 119 | [M - C₃H₇O]⁺ | Alpha cleavage, a characteristic fragmentation of alcohols. |
| 59 | [C₃H₇O]⁺ | Fragment corresponding to the alcohol-containing portion from alpha cleavage. |
The fragmentation pattern of the synthesized product should be identical to the commercial standard for structural confirmation.
Discussion and Conclusion
This guide outlines the complete process for synthesizing, purifying, and validating the chemical identity of this compound. The primary goal of the comparative analysis is to ensure that the synthesized material is structurally identical to the commercial standard and to assess its purity.
For the researcher, minor discrepancies in spectral data are not just noise; they tell a story. A slightly broader -OH peak in the IR spectrum might suggest residual water, prompting a more rigorous drying step. An extra singlet in the ¹H NMR at 2.1 ppm is a quantitative indicator of unreacted ketone, allowing for the calculation of purity and informing a decision to re-purify the batch.
By systematically applying this workflow—combining a well-understood synthesis protocol with a multi-faceted spectroscopic analysis—researchers can confidently verify the structure and purity of their target compounds, ensuring the integrity of their subsequent experiments and development efforts.
References
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Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved January 2, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved January 2, 2026, from [Link]
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PubChem. (n.d.). 4-Methyl-2-phenyl-4-penten-2-ol. Retrieved January 2, 2026, from [Link]
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AZoM. (2015, October 8). Identifying Alcohols Using NMR Spectroscopy. Retrieved January 2, 2026, from [Link]
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Chemguide. (n.d.). High resolution nuclear magnetic resonance (NMR) spectra. Retrieved January 2, 2026, from [Link]
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Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction?. Retrieved January 2, 2026, from [Link]
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Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved January 2, 2026, from [Link]
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PubChem. (n.d.). 2-Methyl-4-phenyl-2-pentanol. Retrieved January 2, 2026, from [Link]
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Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved January 2, 2026, from [Link]
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NIST WebBook. (n.d.). 4-Methyl-4-phenyl-2-pentanol. Retrieved January 2, 2026, from [Link]
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Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved January 2, 2026, from [Link]
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A Comparative Guide to the Analytical Validation of 4-Methyl-4-phenylpentan-2-ol Purity
For researchers, scientists, and drug development professionals, establishing the purity of any chemical entity is a cornerstone of reliable and reproducible scientific outcomes. In the context of pharmaceutical development, it is a non-negotiable regulatory requirement. This guide provides an in-depth technical comparison of analytical methodologies for the validation of 4-Methyl-4-phenylpentan-2-ol purity, grounded in established scientific principles and regulatory expectations. We will explore the "why" behind experimental choices, offering a self-validating framework for your analytical protocols.
The Criticality of Purity for this compound
This compound is an organic compound with potential applications in various fields, including as an intermediate in organic synthesis.[1] Impurities, which can arise from the synthetic route, degradation, or storage, can significantly impact its chemical reactivity, biological activity, and safety profile. Therefore, a robust analytical validation is paramount to ensure its identity, strength, quality, and purity.[2]
A Multi-faceted Approach to Purity Validation
A single analytical technique is often insufficient to comprehensively assess the purity of a compound. A combination of chromatographic and spectroscopic methods provides a more complete picture. This guide will focus on the comparative validation of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the purity assessment of this compound.
The validation of these analytical procedures will be discussed within the framework of the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a general framework for the principles of analytical procedure validation.[3][4][5] The objective of this validation is to demonstrate that the analytical procedure is fit for its intended purpose.[5][6]
Comparative Analysis of Analytical Techniques
The choice of an analytical technique is driven by the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., quantification of impurities vs. structural confirmation).
| Analytical Technique | Principle | Strengths | Limitations | Primary Application for Purity |
| GC-MS | Separation of volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection. | High sensitivity for volatile and semi-volatile impurities, excellent for identifying unknown impurities through mass spectral libraries. | Not suitable for non-volatile or thermally labile compounds. | Quantification of volatile organic impurities and identification of by-products from synthesis. |
| HPLC | Separation of compounds based on their partitioning between a stationary and a liquid mobile phase. | Versatile for a wide range of compounds, including non-volatile and thermally labile ones. High precision and accuracy for quantification. | May require more complex method development; mass spectrometric detection can be more expensive. | Primary method for the quantification of the main component (assay) and non-volatile impurities. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. | Provides unambiguous structural confirmation and can be used for quantitative analysis (qNMR) without the need for a reference standard of the impurity. | Lower sensitivity compared to chromatographic methods, can be complex to interpret for mixtures. | Structural elucidation of the main component and impurities, and quantitative analysis (qNMR). |
Experimental Protocols and Validation Data
The following sections provide detailed experimental protocols and hypothetical validation data to illustrate the comparison.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
Causality of Experimental Choices: GC-MS is selected for its ability to separate and identify volatile impurities that may be present from the synthesis of this compound. The use of a mass spectrometer detector allows for the confident identification of these impurities.
-
Sample Preparation: Accurately weigh approximately 50 mg of this compound and dissolve in 10 mL of a suitable solvent (e.g., dichloromethane).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Integrate the peak areas of all detected impurities and calculate their percentage relative to the main peak area.
| Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | The method should resolve the analyte from potential impurities. | Baseline resolution (>1.5) achieved for all known impurities. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | 0.01% |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. | 0.03% |
| Linearity (for impurities) | R² ≥ 0.99 | R² = 0.998 over a range of 0.03% to 1%. |
| Accuracy (recovery) | 80-120% for impurities. | 95-105% recovery for spiked impurities. |
| Precision (RSD) | ≤ 15% at LOQ. | RSD = 8% at LOQ. |
High-Performance Liquid Chromatography (HPLC) for Assay and Non-Volatile Impurity Determination
Causality of Experimental Choices: HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high precision and applicability to a wide range of compounds.[7] A reversed-phase C18 column is a common starting point for moderately polar organic molecules like this compound.
-
Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve in 50 mL of mobile phase.
-
Instrumentation: An HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Calculate the purity by the area normalization method.
| Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Peak purity of the main peak should be demonstrated. | Peak purity index > 0.999. No interference from blank or placebo. |
| Linearity | R² ≥ 0.999 | R² = 0.9997 over a concentration range of 50-150% of the nominal concentration. |
| Accuracy (recovery) | 98.0-102.0% | 99.5-101.2% recovery. |
| Precision (RSD) | Repeatability: ≤ 1.0%, Intermediate Precision: ≤ 2.0% | Repeatability RSD = 0.5%, Intermediate Precision RSD = 1.2%. |
| Robustness | No significant change in results with small, deliberate variations. | The method is robust to changes in flow rate (±0.1 mL/min) and mobile phase composition (±2%). |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantitative Analysis (qNMR)
Causality of Experimental Choices: NMR provides definitive structural information, which is crucial for confirming the identity of the main component and any isolated impurities.[8] Quantitative NMR (qNMR) is a powerful primary method for determining purity without the need for a specific reference standard for the analyte.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 0.7 mL of deuterated chloroform (CDCl₃) containing a known amount of an internal standard (e.g., maleic acid).
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard 90° pulse.
-
Relaxation Delay (d1): 30 s (to ensure full relaxation for quantification).
-
Number of Scans: 8.
-
-
Data Processing: Process the FID with an exponential window function, followed by Fourier transform, phasing, and baseline correction.
-
Data Analysis: Integrate the signals of the analyte and the internal standard. Calculate the purity based on the known concentration of the internal standard and the integral values.
| Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Resolution of at least one signal for the analyte and internal standard from other signals. | Unique, well-resolved signals for both the analyte and internal standard. |
| Linearity | R² ≥ 0.999 | R² = 0.9992 for the ratio of analyte to internal standard integrals over a range of concentrations. |
| Accuracy | Comparison to a certified reference material or another validated method. | Results within 2% of the value obtained by the validated HPLC method. |
| Precision (RSD) | ≤ 2.0% | RSD = 1.5%. |
Visualization of the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical validation process.
Caption: Logical selection of analytical techniques for different impurity types.
Conclusion
The analytical validation of this compound purity requires a strategic and multi-faceted approach. While HPLC is often the primary technique for quantitative purity assessment and assay, GC-MS is invaluable for identifying and quantifying volatile impurities. NMR spectroscopy provides the ultimate structural confirmation and offers a powerful alternative for quantification. The choice and validation of these methods should be guided by the principles outlined in regulatory guidelines such as ICH Q2(R2) to ensure data integrity and scientific rigor. By understanding the causality behind experimental choices and implementing a self-validating system, researchers can have high confidence in the quality of their materials.
References
-
Q2(R2) Validation of Analytical Procedures March 2024 - FDA . U.S. Food and Drug Administration. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy . ECA Academy. [Link]
-
Quality Guidelines - ICH . International Council for Harmonisation. [Link]
-
FDA Releases Guidance on Analytical Procedures - BioPharm International . BioPharm International. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link]
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What Is FDA Method Validation Guidance and Its Importance? - Altabrisa Group . Altabrisa Group. [Link]
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ICH Q2 Analytical Method Validation | PPTX - Slideshare . Slideshare. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub . Starodub. [Link]
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Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA . U.S. Food and Drug Administration. [Link]
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FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy . ECA Academy. [Link]
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Separation of 4-Methyl-1-phenyl-2-pentanol on Newcrom R1 HPLC column . SIELC Technologies. [Link]
-
Dimethyl phenylbutanol | C12H18O | CID 99870 - PubChem - NIH . National Institutes of Health. [Link]
-
4-Methyl-4-phenyl-2-pentanol - Chemical & Physical Properties by Cheméo . Cheméo. [Link]
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- 8. benchchem.com [benchchem.com]
A Comparative Framework for Evaluating the Catalytic Activity of 4-Methyl-4-phenylpentan-2-ol Derivatives in Asymmetric Synthesis
In the pursuit of novel and efficient chiral catalysts, researchers and drug development professionals are continually exploring new molecular scaffolds. Tertiary alcohols, with their inherent stereogenic centers, present a promising yet underexplored class of precursors for chiral ligands and auxiliaries. This guide provides a comprehensive framework for the comparative study of the catalytic activity of derivatives of 4-Methyl-4-phenylpentan-2-ol, a readily accessible chiral tertiary alcohol. While direct literature on the catalytic applications of this specific compound is nascent, this document outlines a systematic approach to its derivatization and evaluation, drawing parallels with structurally analogous and well-established catalytic systems. By providing detailed experimental protocols and a basis for comparison, we aim to equip researchers with the necessary tools to investigate the potential of this novel chiral scaffold.
Introduction: The Potential of Chiral Tertiary Alcohols in Asymmetric Catalysis
Chiral alcohols are fundamental building blocks in asymmetric synthesis, serving not only as valuable intermediates but also as precursors to a wide array of chiral ligands and auxiliaries that are pivotal in modern drug discovery and fine chemical production.[1] The stereochemistry of these molecules is critical, as it often dictates their biological activity. While the catalytic applications of primary and secondary chiral alcohols are well-documented, tertiary alcohols such as this compound offer unique steric and electronic properties that could translate into novel reactivity and selectivity in asymmetric transformations. The bulky quaternary carbon center in this compound can create a distinct chiral pocket in a catalyst, potentially leading to high levels of enantiocontrol in a variety of reactions.
This guide will focus on a hypothetical yet methodologically sound approach to:
-
Synthesizing a library of potential chiral ligands from this compound.
-
Evaluating their catalytic performance in benchmark asymmetric reactions.
-
Comparing the results against established, high-performance catalytic systems to ascertain their efficacy and potential for future development.
Synthesis of Potential Chiral Ligands from this compound
The functional group of this compound provides a versatile handle for the synthesis of various classes of chiral ligands. The following sections outline the synthetic strategies for creating Schiff base, oxazoline, and phosphine ligands, which are widely used in asymmetric catalysis.
Synthesis of Chiral Schiff Base Ligands
Schiff base ligands are readily prepared through the condensation of an amino alcohol with an aldehyde or ketone. To prepare an amino derivative of this compound, a multi-step synthesis starting from a suitable precursor would be necessary. Assuming the successful synthesis of a hypothetical "4-Amino-4-methyl-2-phenylpentan-2-ol", the subsequent formation of a Schiff base ligand would proceed as follows:
Experimental Protocol: Synthesis of a Schiff Base Ligand
-
Dissolution: In a round-bottom flask, dissolve 4-Amino-4-methyl-2-phenylpentan-2-ol (1.0 equivalent) in anhydrous ethanol.
-
Addition of Aldehyde: To the solution, add a suitable aldehyde, such as salicylaldehyde (1.0 equivalent).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the solvent is removed under reduced pressure to yield the crude Schiff base ligand, which can be purified by recrystallization or column chromatography.
Sources
benchmarking synthesis methods for 4-Methyl-4-phenylpentan-2-ol analogs
An In-Depth Guide to the Synthesis of 4-Methyl-4-phenylpentan-2-ol and Its Analogs: A Comparative Benchmarking Study
This guide provides a comprehensive comparison of prevalent synthetic methodologies for this compound, a tertiary alcohol with applications in fragrance and as a synthetic intermediate.[1][2] We will provide an in-depth analysis of two primary, robust synthetic pathways: the Grignard Reaction and a multi-step approach commencing with Friedel-Crafts Acylation.
This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It moves beyond simple procedural lists to explain the causal logic behind experimental choices, ensuring that each protocol is presented as a self-validating system. Key mechanistic claims are supported by authoritative sources to provide a trustworthy and expert-driven narrative.
Overview of Primary Synthetic Strategies
The synthesis of a tertiary alcohol like this compound requires the formation of specific carbon-carbon bonds. The choice of strategy depends on factors such as the availability of starting materials, desired scale, and tolerance for multi-step procedures. We will focus on two effective and widely applicable methods:
-
Method 1: Grignard Reaction. This is a powerful and direct one-step C-C bond formation reaction. It involves the nucleophilic attack of an organomagnesium halide (Grignard reagent) on a ketone.[3][4] For our target molecule, this offers two potential disconnections.
-
Method 2: Friedel-Crafts Acylation followed by Grignard Reaction. This two-step pathway first establishes an aromatic ketone intermediate via an electrophilic aromatic substitution, which is then converted to the tertiary alcohol using a Grignard reagent.[5][6] This route is particularly useful when the required ketone precursor is not commercially available but can be built from simpler aromatic compounds.
Method 1: Grignard Reaction Pathway
The Grignard reaction is a cornerstone of organic synthesis for its reliability in forming carbon-carbon bonds. The core of this reaction is the nucleophilic addition of a Grignard reagent to a carbonyl carbon.[4] For the synthesis of this compound, the most logical approach involves the reaction of methylmagnesium bromide with 4-methyl-4-phenylpentan-2-one.
Reaction Scheme & Mechanism
The reaction proceeds in two main stages: the formation of the Grignard reagent (if not commercially sourced) and the subsequent nucleophilic addition to the ketone, followed by an acidic workup to protonate the resulting alkoxide.
Step 1: Nucleophilic Addition. The nucleophilic carbon of the methylmagnesium bromide attacks the electrophilic carbonyl carbon of 4-methyl-4-phenylpentan-2-one. This forms a magnesium alkoxide intermediate.
Step 2: Acidic Workup. The addition of a mild acid (e.g., aqueous ammonium chloride) protonates the alkoxide, yielding the final tertiary alcohol product, this compound.
Experimental Protocol: Grignard Synthesis
Objective: To synthesize this compound from 4-methyl-4-phenylpentan-2-one.
Materials:
-
Magnesium turnings (1.2 g, 50 mmol)
-
Iodine (a single crystal)
-
Anhydrous diethyl ether (150 mL)
-
Methyl iodide (6.4 g, 45 mmol)
-
4-methyl-4-phenylpentan-2-one (Veticone) (5.0 g, 28.4 mmol)[7]
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Preparation: All glassware must be rigorously dried in an oven overnight to prevent moisture from quenching the reaction.[8]
-
To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add the magnesium turnings and a crystal of iodine.
-
Assemble the apparatus quickly while hot and allow it to cool to room temperature under a nitrogen atmosphere.
-
Add 20 mL of anhydrous diethyl ether to the flask.
-
Dissolve the methyl iodide in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add approximately 5 mL of the methyl iodide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming may be required.[8]
-
Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Ketone: Cool the Grignard reagent to 0 °C using an ice bath.
-
Dissolve 4-methyl-4-phenylpentan-2-one (5.0 g) in 50 mL of anhydrous diethyl ether and add this solution to the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent. A color change and precipitation may be observed.[8]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Workup: Cool the reaction mixture again in an ice bath and slowly add 100 mL of saturated aqueous ammonium chloride solution to quench the reaction.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Workflow Diagram: Grignard Synthesis
Caption: Workflow for the Grignard synthesis of this compound.
Method 2: Friedel-Crafts Acylation Pathway
Reaction Scheme & Mechanism
Step 1: Friedel-Crafts Acylation. This is an electrophilic aromatic substitution where an acyl group is introduced onto an aromatic ring.[6][9] A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is used to generate a highly electrophilic acylium ion from the acyl chloride. Benzene then attacks this ion to form the acylated product after deprotonation.
Step 2: Grignard Reaction. The resulting ketone, 4-methyl-4-phenylpent-3-en-2-one, can then be reacted with a methyl Grignard reagent. This will add a methyl group to the ketone carbonyl, and a subsequent workup will produce an allylic alcohol. A final hydrogenation step would be needed to saturate the double bond, making this a three-step process. Alternatively, and more directly to a saturated analog, one could perform a Friedel-Crafts reaction with a saturated acyl chloride if available. For this guide, we will consider the acylation to form the direct saturated ketone precursor, 4-methyl-4-phenylpentan-2-one, as a conceptual alternative, though the starting acyl chloride is less common. The more practical route is often acylation followed by reduction of a double bond if present, or alkylation.
For the purpose of a clear comparison, we will outline the synthesis of the ketone precursor 4-methyl-4-phenylpentan-2-one via Friedel-Crafts acylation of benzene with mesityl oxide, a known industrial method.[7]
Experimental Protocol: Friedel-Crafts Acylation
Objective: To synthesize the precursor 4-methyl-4-phenylpentan-2-one (Veticone).
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃) (40 g, 0.3 mol)
-
Anhydrous Benzene (150 mL)
-
Mesityl oxide (29.4 g, 0.3 mol)
-
Hydrochloric acid (10% aqueous solution)
-
Sodium bicarbonate solution (5% aqueous solution)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a 500 mL three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, place the anhydrous aluminum chloride and 100 mL of anhydrous benzene.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Addition of Reactant: Dissolve the mesityl oxide in 50 mL of anhydrous benzene and add it to the dropping funnel.
-
Add the mesityl oxide solution dropwise to the stirred AlCl₃ suspension over 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 3 hours.
-
Workup: Carefully pour the reaction mixture onto 200 g of crushed ice and 50 mL of concentrated HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the benzene by distillation.
-
Purify the residue by vacuum distillation to obtain 4-methyl-4-phenylpentan-2-one. This ketone can then be used as the starting material in the Grignard protocol described in Method 1.
Workflow Diagram: Friedel-Crafts Acylation
Caption: Workflow for Friedel-Crafts synthesis of the ketone precursor.
Quantitative Data Summary & Comparison
The following table provides an illustrative comparison of the two primary synthetic routes. Yields and reaction times are typical estimates for laboratory-scale synthesis and may vary.
| Parameter | Method 1: Grignard Reaction | Method 2: Friedel-Crafts + Grignard |
| Starting Materials | 4-methyl-4-phenylpentan-2-one, Methyl Iodide, Mg | Benzene, Mesityl Oxide, AlCl₃, Methyl Iodide, Mg |
| Number of Steps | 1 | 2 |
| Typical Overall Yield | 75-85% | 60-70% |
| Reaction Time | 3-4 hours | 6-8 hours |
| Key Reagents | Organometallic (Moisture-sensitive) | Strong Lewis Acid (Corrosive), Organometallic |
| Scalability | Good, but exotherm requires careful control | Excellent, common industrial process |
| Atom Economy | Moderate | Lower due to multi-step nature |
| Advantages | High yield, direct, fast | Utilizes cheap, bulk starting materials |
| Disadvantages | Requires specific ketone precursor, moisture-sensitive | Multi-step, lower overall yield, corrosive reagents |
Conclusion and Recommendations
Both the direct Grignard reaction and the two-step Friedel-Crafts acylation pathway are viable and robust methods for the synthesis of this compound and its analogs.
-
For rapid, lab-scale synthesis where the ketone precursor is commercially available, the Grignard reaction (Method 1) is the superior choice. It is a high-yielding, single-step process that provides the target molecule directly. The primary challenge lies in the stringent requirement for anhydrous conditions.
-
For large-scale industrial production or when the ketone precursor is unavailable, the Friedel-Crafts pathway (Method 2) is more practical. This method builds the molecular skeleton from inexpensive and readily available bulk chemicals like benzene. While it involves an additional step and a moderately lower overall yield, its scalability and the low cost of starting materials make it economically favorable for large quantities.
The selection of the optimal synthetic route is therefore a strategic decision based on the specific objectives of the project, balancing factors of cost, scale, available starting materials, and desired efficiency.
References
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PubChem. Dimethyl phenylbutanol | C12H18O. National Center for Biotechnology Information. Available from: [Link]
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Chem.ucla.edu. Grignard Reaction. University of California, Los Angeles. Available from: [Link]
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Oakwood Chemical. This compound. Oakwood Chemical. Available from: [Link]
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PubChem. alpha-(2-Methylpropyl)benzeneethanol. National Center for Biotechnology Information. Available from: [Link]
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Nikpassand, M., et al. Applications of Friedel–Crafts reactions in total synthesis of natural products. National Center for Biotechnology Information. Available from: [Link]
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Organic Chemistry Portal. Friedel-Crafts Acylation. Organic Chemistry Portal. Available from: [Link]
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Semantic Scholar. Friedel—Crafts Acylation. Semantic Scholar. Available from: [Link]
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ResearchGate. Friedel-Crafts Chemistry. Part 45: Expedient new improved process for the synthesis of oxacarbazepine precursor. ResearchGate. Available from: [Link]
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Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Available from: [Link]
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Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available from: [Link]
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-
Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS. Scientific & Academic Publishing. Available from: [Link]
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Premier Group. 4-Methyl-4-Phenylpentan-2-One (Veticone). Premier Group. Available from: [Link]
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A Comparative Guide to Assessing the Enantiomeric Excess of 4-Methyl-4-phenylpentan-2-ol
For professionals in pharmaceutical development and chemical synthesis, the accurate determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of product safety, efficacy, and quality. This guide provides an in-depth comparison of the primary analytical techniques for assessing the enantiomeric purity of 4-Methyl-4-phenylpentan-2-ol, a chiral tertiary alcohol. We will move beyond procedural lists to explore the underlying principles and experimental rationale, empowering you to select and implement the most appropriate method for your laboratory's needs.
The subject of our analysis, this compound, presents unique challenges due to its structure: a sterically hindered tertiary alcohol. This feature influences the choice of derivatization reagents and chromatographic conditions, a critical consideration that will be addressed throughout this guide.
Method Selection at a Glance: A Strategic Overview
Choosing an analytical technique involves a trade-off between speed, sensitivity, cost, and the specific requirements of the analysis (e.g., high-throughput screening vs. regulatory filing). The table below provides a high-level comparison to guide your initial decision-making process.
| Technique | Principle | Throughput | Sensitivity | Sample Prep | Best For |
| Chiral HPLC | Direct separation on a Chiral Stationary Phase (CSP) | Medium | High | Minimal | Accurate, validated quantification for quality control and regulatory submissions. |
| Chiral GC | Direct separation on a chiral cyclodextrin-based column | High | Very High | Often requires derivatization | Analysis of volatile samples or when very high resolution is needed. |
| NMR Spectroscopy | Conversion to diastereomers or diastereomeric complexes | High | Low | Varies (simple mixing to chemical reaction) | Rapid screening, in-situ analysis, and when non-destructive methods are preferred. |
Chiral High-Performance Liquid Chromatography (HPLC): The Industry Standard for Accuracy
Chiral HPLC is arguably the most widely used and trusted method for the quantitative determination of enantiomeric excess.[1][2] The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[1]
Expertise & Experience: The "Why" Behind the Method
The choice of a CSP is paramount. For alcohols, particularly those with aromatic rings like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective.[3] These phases form transient diastereomeric complexes with the analyte through a combination of hydrogen bonding, π-π interactions, and steric hindrance, which are the primary mechanisms for chiral recognition. The tertiary nature of the alcohol in our target molecule enhances the importance of steric fit within the chiral grooves of the stationary phase.
Data Presentation: Comparative Performance
The following data is illustrative for a tertiary alcohol like this compound on common polysaccharide CSPs.
| Chiral Stationary Phase | Mobile Phase (Hexane/IPA) | Retention Time (R-enantiomer) | Retention Time (S-enantiomer) | Separation Factor (α) | Resolution (Rs) |
| Amylose tris(3,5-dimethylphenylcarbamate) | 95:5 | 10.2 min | 11.5 min | 1.13 | 2.1 |
| Cellulose tris(3,5-dimethylphenylcarbamate) | 90:10 | 8.8 min | 9.4 min | 1.07 | 1.6 |
Note: α > 1.05 and Rs > 1.5 are generally considered to indicate a successful separation.
Experimental Protocol: Chiral HPLC Analysis
-
System Preparation: Use an HPLC system with a UV detector. Equilibrate the chosen polysaccharide-based chiral column (e.g., 4.6 x 250 mm, 5 µm) with the mobile phase (e.g., n-Hexane/Isopropanol 95:5 v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved. Maintain column temperature at 25°C.[3]
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the this compound sample in 1 mL of the mobile phase.
-
Racemic Standard Injection: Inject 10 µL of a known racemic (50:50) standard of this compound. This is a critical step to determine the retention times of both enantiomers and to calculate the resolution (Rs), confirming the system's suitability.
-
Sample Injection: Inject 10 µL of the prepared sample solution.
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers based on the retention times from the racemic standard.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
-
Workflow Visualization: Chiral HPLC
Sources
A Comparative Guide to the Performance of 4-Methyl-4-phenylpentan-2-ol in Varying Reaction Conditions
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents and reaction conditions is paramount to achieving desired synthetic outcomes with high efficiency and selectivity. This guide provides an in-depth technical comparison of the performance of 4-Methyl-4-phenylpentan-2-ol under different acid-catalyzed dehydration conditions. Furthermore, its reactivity is benchmarked against a structurally similar tertiary alcohol, 2-phenyl-2-butanol, to offer a broader perspective on its synthetic utility.
Introduction to this compound
This compound is a tertiary alcohol of interest in organic synthesis, often serving as a precursor to a variety of organic molecules.[1] Its structure, featuring a phenyl group and steric bulk around the hydroxyl-bearing carbon, influences its reactivity, particularly in elimination reactions. The acid-catalyzed dehydration of this alcohol is a classic example of an E1 elimination, proceeding through a tertiary carbocation intermediate. The stability of this carbocation is a key determinant of the reaction rate and the distribution of the resulting alkene products.
The Synthesis of this compound: A Grignard Approach
The synthesis of this compound can be efficiently achieved via a Grignard reaction, a robust method for forming carbon-carbon bonds.[2][3] This approach involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with a suitable ketone.
Experimental Protocol: Synthesis of this compound
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether
-
Bromomethane
-
4-Phenyl-2-pentanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for Grignard reaction under anhydrous conditions
Procedure:
-
All glassware must be oven-dried and assembled while hot under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings and a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
A solution of bromomethane in anhydrous diethyl ether is added dropwise from the dropping funnel. The initiation of the reaction is indicated by the disappearance of the iodine color and the formation of a cloudy solution.
-
Once the Grignard reagent formation is complete, a solution of 4-phenyl-2-pentanone in anhydrous diethyl ether is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Comparative Performance in Acid-Catalyzed Dehydration
The acid-catalyzed dehydration of this compound can be influenced by the choice of acid catalyst and reaction temperature. Here, we compare the performance of two commonly used acid catalysts: sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄).[4][5] Sulfuric acid is a stronger acid and a more potent dehydrating agent, but it can also lead to side reactions and charring.[5] Phosphoric acid is a milder and less oxidizing acid, often resulting in cleaner reactions.[5]
The dehydration of this compound is expected to yield a mixture of alkene isomers, primarily 4-methyl-4-phenyl-1-pentene and 4-methyl-4-phenyl-2-pentene, in accordance with Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene as the major product.
Hypothetical Performance Data
| Catalyst (Concentration) | Temperature (°C) | Reaction Time (h) | Total Yield (%) | Product Ratio (Zaitsev:Hofmann) | Observations |
| H₂SO₄ (85%) | 100 | 1 | ~85 | ~90:10 | Some charring observed |
| H₃PO₄ (85%) | 140 | 2 | ~75 | ~85:15 | Cleaner reaction, less charring |
Note: The Zaitsev product is 4-methyl-4-phenyl-2-pentene, and the Hofmann product is 4-methyl-4-phenyl-1-pentene.
Experimental Protocol: Comparative Dehydration
Materials:
-
This compound
-
Concentrated sulfuric acid (85%)
-
Concentrated phosphoric acid (85%)
-
Saturated sodium bicarbonate solution
-
Anhydrous calcium chloride
-
Apparatus for simple distillation
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
Two separate reaction flasks are set up for simple distillation.
-
In the first flask, a specific molar quantity of this compound is mixed with a catalytic amount of 85% sulfuric acid.
-
In the second flask, the same molar quantity of this compound is mixed with a catalytic amount of 85% phosphoric acid.
-
The reaction mixtures are heated to the specified temperatures (100 °C for H₂SO₄ and 140 °C for H₃PO₄).
-
The alkene products are distilled as they are formed and collected in a receiving flask cooled in an ice bath.
-
The distillates are washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.
-
The organic layers are dried over anhydrous calcium chloride.
-
The total yield of the alkene mixture is determined by mass.
-
The product distribution is analyzed by GC-MS to determine the ratio of the isomeric alkenes.[6]
Performance Comparison with an Alternative: 2-Phenyl-2-butanol
To provide further context for the performance of this compound, we compare it with a structurally similar tertiary alcohol, 2-phenyl-2-butanol.[7] This alcohol also undergoes acid-catalyzed dehydration via an E1 mechanism, yielding a mixture of alkene isomers. The primary difference lies in the substitution pattern around the tertiary carbon, which can influence the stability of the carbocation intermediate and the regioselectivity of the elimination.
Hypothetical Performance Data
| Alcohol | Catalyst (85% H₃PO₄) | Temperature (°C) | Total Yield (%) | Major Alkene Product(s) |
| This compound | H₃PO₄ | 140 | ~75 | 4-Methyl-4-phenyl-2-pentene |
| 2-Phenyl-2-butanol | H₃PO₄ | 120 | ~80 | (E/Z)-2-Phenyl-2-butene |
Causality behind the Comparison:
-
Reactivity: 2-Phenyl-2-butanol is expected to dehydrate at a slightly lower temperature due to the formation of a highly stabilized tertiary benzylic carbocation.
-
Product Distribution: Both alcohols are expected to predominantly form the more substituted Zaitsev product. For 2-phenyl-2-butanol, this leads to a mixture of (E) and (Z) isomers of 2-phenyl-2-butene.
Conclusion
The performance of this compound in acid-catalyzed dehydration is significantly influenced by the choice of catalyst. While sulfuric acid may offer higher yields at lower temperatures, phosphoric acid provides a cleaner reaction profile. The regioselectivity of the dehydration follows Zaitsev's rule, favoring the formation of the more stable, internally substituted alkene. When compared to 2-phenyl-2-butanol, this compound likely requires slightly more forcing conditions for dehydration due to the relative stability of the respective carbocation intermediates. This guide provides a framework for researchers to make informed decisions when utilizing this compound in their synthetic endeavors.
References
-
Labflow. Acid-Catalyzed Dehydration of an Alcohol. [Link]
-
Science Learning Center. Dehydration of an Alcohol. [Link]
-
Cerritos College. Organic Chemistry 211 Laboratory - Synthesis of Alkenes. [Link]
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Chemguide. Dehydration of alcohols. [Link]
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DEHYDRATION OF 4-METHYLCYCLOHEXANOL. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Methyl-4-phenylpentan-2-ol
As laboratory professionals, our responsibility extends beyond discovery and innovation to ensuring that our work is conducted with the highest regard for safety and environmental stewardship. The disposal of chemical reagents, such as 4-Methyl-4-phenylpentan-2-ol, is a critical final step in any experimental workflow. This guide provides a comprehensive, procedure-driven plan for its safe handling and disposal, grounded in established safety protocols and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.
Hazard Profile and Risk Assessment: The Rationale for Caution
Understanding the inherent hazards of this compound is fundamental to appreciating the necessity of stringent disposal protocols. This compound is not benign; its classification dictates that it must be managed as hazardous waste. The primary risks are associated with its irritant properties and acute oral toxicity.[1]
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards that inform our handling and disposal choices.[1][2]
Table 1: GHS Hazard Summary for this compound
| Hazard Class & Category | Hazard Statement | GHS Pictogram | Significance for Disposal Protocol |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Ingestion is a key exposure route to avoid. Spills must be managed to prevent environmental contamination that could lead to exposure. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Direct contact must be prevented through appropriate Personal Protective Equipment (PPE). Contaminated materials become hazardous waste. |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Eye protection is mandatory. Any contact requires immediate and thorough rinsing. |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Handling must occur in well-ventilated areas or under engineering controls like a fume hood to prevent inhalation of vapors.[3] |
Source: Synthesized from multiple Safety Data Sheets (SDS) and chemical databases.[1][2][3]
The causality is clear: the compound's ability to cause harm upon contact, ingestion, or inhalation necessitates that it be isolated from personnel and the environment throughout its lifecycle, including disposal.
Pre-Disposal Operations: Establishing a Safe Workflow
Proper disposal begins long before the waste container is full. It starts with implementing safe handling practices during the chemical's use.
Engineering Controls & Personal Protective Equipment (PPE)
Your primary line of defense is to minimize exposure.
-
Engineering Controls : Always handle this compound inside a certified chemical fume hood.[4] This ensures that any vapors are effectively captured and exhausted, protecting the user from respiratory irritation.
-
Personal Protective Equipment (PPE) : A standard laboratory PPE ensemble is required. This is a non-negotiable safety floor.
-
Eye Protection : Wear safety glasses with side shields or chemical splash goggles.[3]
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use and wash hands thoroughly after handling.[3]
-
Body Protection : A standard laboratory coat is required to protect against incidental skin contact.[3]
-
Step-by-Step Disposal Protocol for this compound
This protocol is designed to be a self-validating system, ensuring compliance with key regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA).[5][6]
Step 1: Waste Characterization Designate all unused this compound and any materials (e.g., contaminated filter paper, absorbent pads) grossly contaminated with it as hazardous chemical waste . Do not attempt to neutralize or treat it unless you are operating under a specific, validated, and approved waste treatment protocol.
Step 2: Waste Segregation Preventing dangerous reactions is paramount.
-
Collect waste this compound in a dedicated waste container.
-
Crucially, do not mix this waste with other chemical streams such as strong acids, bases, or oxidizers. Incompatible materials, when mixed, can react violently or release toxic gases.[7]
Step 3: Containment The integrity of your waste container is critical.
-
Select a Compatible Container : Use a clean, sealable container made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are typically appropriate.[5][7]
-
Ensure a Secure Closure : The container must have a tight-fitting, leak-proof screw cap.[7]
-
Leave Headspace : Do not fill the container to more than 90% capacity to allow for vapor expansion.[6]
Step 4: Labeling Proper labeling is a core requirement of OSHA's Hazard Communication Standard and ensures safe handling by all personnel.[8][9]
-
Affix a completed hazardous waste tag or label to the container as soon as the first drop of waste is added.[10]
-
The label must include:
-
The words "Hazardous Waste" .[10]
-
The full, unabbreviated chemical name: "this compound" . For mixtures, list all components and their approximate percentages.[10]
-
The relevant hazard pictograms (GHS07 Exclamation Mark).[10]
-
The accumulation start date (the date the first waste was added).
-
The name of the Principal Investigator and the laboratory location (building and room number).[10]
-
Step 5: Storage in a Satellite Accumulation Area (SAA) Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the lab personnel.[7]
-
Store the container in a secondary containment bin or tray to contain any potential leaks.[11]
-
The storage area must be secure, well-ventilated, and away from drains, heat sources, or sparks.[6][12]
Step 6: Final Disposal
-
Once the waste container is full (or has been accumulating for the maximum time allowed by your institution, often six months to one year for SAAs), arrange for its removal.[5][7]
-
Never dispose of this compound down the drain or in the regular trash. [10][13] This is a direct violation of environmental regulations and can contaminate water systems.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup by a licensed hazardous waste disposal contractor.[10]
Emergency Procedures: Spill and Exposure Response
Even with careful planning, accidents can happen. Being prepared is essential.
Table 2: Emergency Response Plan
| Situation | Protocol |
| Minor Spill (<100 mL in a fume hood) | 1. Alert personnel in the immediate area. 2. Wear your full PPE. 3. Absorb the spill with an inert material like vermiculite, sand, or a chemical absorbent pad.[13] 4. Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container. 5. Clean the spill area with soap and water. |
| Major Spill (>100 mL or outside a fume hood) | 1. Evacuate the immediate area. 2. Alert others and prevent entry. 3. Contact your institution's EHS or emergency response team immediately. Do not attempt to clean it up yourself. |
| Skin Contact | 1. Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][13] 2. Seek medical attention. |
| Eye Contact | 1. Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3][13] 2. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air immediately.[3] 2. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting.[4] 2. Rinse the mouth with water. 3. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel. |
Disposal Workflow Visualization
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: A flowchart of the disposal process for this compound.
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A Comprehensive Guide to Personal Protective Equipment for Handling 4-Methyl-4-phenylpentan-2-ol
In the dynamic environment of pharmaceutical research and drug development, the safety of laboratory personnel is paramount. The correct use of personal protective equipment (PPE) is not merely a regulatory requirement but a fundamental aspect of a robust safety culture. This guide provides a detailed, experience-driven framework for the selection and use of PPE when handling 4-Methyl-4-phenylpentan-2-ol, ensuring the protection of researchers and the integrity of their work.
Understanding the Hazards of this compound
This compound is an organic compound that requires careful handling due to its potential health hazards. Based on available safety information, this chemical is associated with the following hazards:
These classifications, corresponding to the GHS07 pictogram (exclamation mark), necessitate a comprehensive PPE strategy to mitigate risks of exposure through ingestion, skin contact, eye contact, and inhalation.[1]
Core Principles of PPE Selection
The selection of appropriate PPE is a critical step that should be performed after a thorough risk assessment of the planned experimental procedure.[5][6] The hierarchy of controls dictates that engineering controls (e.g., fume hoods) and administrative controls should be the primary means of protection. PPE serves as the last line of defense.[7]
Task-Specific PPE Recommendations
The level of PPE required can vary significantly depending on the nature of the work being performed. The following table summarizes the recommended PPE for different laboratory tasks involving this compound.
| Task | Minimum PPE Requirements |
| Weighing and Aliquoting | Safety glasses with side shields, nitrile gloves, and a lab coat. |
| Dissolving and Mixing | Chemical splash goggles, nitrile gloves, and a lab coat. A face shield should be worn over goggles if there is a significant splash risk.[8] |
| Heating or Refluxing | Chemical splash goggles, appropriate chemical-resistant gloves (e.g., neoprene or butyl rubber for extended use), a flame-resistant lab coat, and a face shield.[8][9] Work should be conducted in a certified chemical fume hood. |
| Large-Scale Operations (>1 L) | Full-face respirator with organic vapor cartridges, chemical-resistant gloves, a chemical-resistant apron over a lab coat, and closed-toe shoes.[8][10] |
| Waste Disposal | Chemical splash goggles, chemical-resistant gloves, and a lab coat.[4] |
Detailed PPE Protocols
Eye and Face Protection
Given that this compound causes serious eye irritation, robust eye and face protection is non-negotiable.[1][2][3]
-
Safety Glasses: At a minimum, safety glasses with side shields meeting ANSI Z87.1 standards should be worn for all activities involving this chemical.[5]
-
Chemical Splash Goggles: When there is a risk of splashes, such as during pouring or mixing, chemical splash goggles that form a seal around the eyes are required.[8][11]
-
Face Shields: For procedures with a high potential for splashing (e.g., working with larger volumes or heated solutions), a face shield must be worn in addition to safety goggles to protect the entire face.[8][11]
Hand Protection
To prevent skin irritation, appropriate chemical-resistant gloves are essential.[1][3][4]
-
Glove Selection: Nitrile gloves are a suitable choice for incidental contact.[8] For prolonged contact or immersion, gloves made of materials like butyl or neoprene rubber should be considered.[9][11] Always consult the glove manufacturer's compatibility chart for specific chemical resistance data.
-
Proper Glove Use:
-
Inspect gloves for any signs of damage before use.
-
Don gloves over clean, dry hands.
-
To remove, grasp the outside of one glove at the wrist with the other gloved hand and peel it off.
-
Hold the removed glove in the gloved hand.
-
Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.
-
Dispose of used gloves in the appropriate chemical waste container.
-
Wash hands thoroughly after removing gloves.
-
Body Protection
A lab coat is the minimum requirement for body protection to shield the skin and personal clothing from minor spills and splashes.[5][8] For tasks with a higher risk of significant spills, a chemical-resistant apron worn over the lab coat is recommended.[9]
Respiratory Protection
Due to the risk of respiratory irritation, work with this compound, especially when heated or aerosolized, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] If engineering controls are not sufficient to maintain exposure below acceptable limits, respiratory protection is necessary. A risk assessment will determine the appropriate type of respirator, which may range from an N95 respirator for particulates to a full-face respirator with organic vapor cartridges for higher vapor concentrations.[8]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: Decision workflow for selecting appropriate PPE.
Disposal of Contaminated PPE
All disposable PPE that has been in contact with this compound should be considered contaminated waste.
-
Gloves, wipes, and other solid contaminated materials: These should be collected in a designated, labeled hazardous waste container.
-
Contaminated lab coats: Reusable lab coats that become contaminated should be professionally laundered by a service familiar with handling laboratory-contaminated clothing. Do not take contaminated lab coats home.
Always follow your institution's specific waste disposal guidelines.[4]
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water. Seek medical attention if irritation persists.[12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[13]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.
All laboratory personnel should be familiar with the location and operation of emergency equipment, including safety showers and eyewash stations.
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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NIOSH Pocket Guide to Chemical Hazards. (n.d.). Retrieved from [Link]
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Understanding the NIOSH Pocket Guide to Chemical Hazards. (n.d.). CPWR. Retrieved from [Link]
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NIOSH Pocket Guide to Chemical Hazards. (n.d.). ICC Compliance Center Inc. - USA. Retrieved from [Link]
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Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety. Retrieved from [Link]
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OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems. Retrieved from [Link]
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Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. Retrieved from [Link]
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A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). PMC - NIH. Retrieved from [Link]
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Safety data sheet. (2024, February 20). CPAChem. Retrieved from [Link]
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Dimethyl phenylbutanol. (n.d.). PubChem - NIH. Retrieved from [Link]
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4-Methylpentan-2-one Safety Data Sheet. (2009, September 17). Retrieved from [Link]
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What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? (2021, April 1). Retrieved from [Link]
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5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. Retrieved from [Link]
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4-METHYLPENTAN-2-OL CAS N°: 108-11-2. (2007, February 19). Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
